(2-Thienylmethyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophen-2-ylmethylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWCEPFCGHPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Thienylmethyl)hydrazine chemical properties and structure
The following technical guide details the chemical properties, synthesis, and medicinal applications of (2-Thienylmethyl)hydrazine , a critical heterocyclic building block in drug discovery.
CAS: 259535-14-3 (Hydrochloride) | Formula: C₅H₈N₂S[1] · HCl
Executive Summary
This compound is a bifunctional heterocyclic intermediate serving as a bioisostere of benzylhydrazine. Its structural core combines the electron-rich, aromatic thiophene ring with a nucleophilic hydrazine moiety. In medicinal chemistry, it is a "privileged scaffold" used to synthesize hydrazones, pyrazoles, and triazoles—motifs frequently observed in kinase inhibitors, epigenetic modulators (KDM inhibitors), and monoamine oxidase (MAO) inhibitors. This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and application in high-value organic transformations.[2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
The compound is most commonly handled as its monohydrochloride salt due to the oxidative instability of the free base.
Table 1: Physicochemical Properties
| Property | Data (HCl Salt) | Notes |
| IUPAC Name | (Thiophen-2-ylmethyl)hydrazine hydrochloride | - |
| Molecular Weight | 164.66 g/mol | Free base: 128.19 g/mol |
| Appearance | Off-white to beige crystalline solid | Hygroscopic |
| Solubility | Soluble in Water, DMSO, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O) |
| Melting Point | 138–142 °C (dec) | Decomposes upon melting |
| pKa (Conjugate Acid) | ~7.8 (estimated for hydrazine N) | Less basic than alkyl hydrazines due to heteroaryl effect |
| Storage | -20°C, Inert Atmosphere (Argon/N₂) | Air and moisture sensitive |
Structural Analysis & Electronic Properties
The reactivity of this compound is defined by two distinct electronic zones: the thiophene ring and the hydrazine tail .
-
Thiophene Ring (Bioisostere): The sulfur atom donates lone pair electrons into the
-system, making the ring electron-rich (excessive -character). This facilitates electrophilic aromatic substitution at the C5 position, though the hydrazine tail is the primary reactive center. -
Hydrazine Moiety (Alpha-Effect): The adjacent nitrogen atoms possess lone pair repulsions that raise the ground state energy, significantly increasing nucleophilicity (the
-effect). This makes the terminal nitrogen ( ) highly reactive toward carbonyl electrophiles.
Diagram 1: Electronic Structure & Reactivity Logic
Caption: Structural segmentation showing the electron-rich aromatic core and the highly nucleophilic hydrazine tail driving reactivity.
Synthesis Methodologies
Industrial and laboratory synthesis typically follows two primary routes. Route A is preferred for scale-up due to lower cost, while Route B offers milder conditions for sensitive derivatives.
Route A: Nucleophilic Substitution (Primary Pathway)
Reaction of 2-(chloromethyl)thiophene with excess hydrazine hydrate.
-
Mechanism: S_N2 displacement.
-
Critical Step: Use of large excess hydrazine (5–10 eq.) to prevent over-alkylation (formation of symmetrical bis-thienylmethyl hydrazine).
Route B: Reductive Amination
Condensation of thiophene-2-carboxaldehyde with hydrazine followed by reduction.
-
Reductant: Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
Diagram 2: Synthetic Pathways
Caption: Dual synthetic pathways. Route A (Substitution) is direct; Route B (Reductive Amination) proceeds via a hydrazone.
Reactivity & Medicinal Applications[2][5][8][9][10]
This compound is a versatile precursor. Its primary utility lies in constructing nitrogen-rich heterocycles and stable hydrazone linkers found in bioactive molecules.
Key Transformations
-
Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones. These are often screened as Iron chelators in epigenetic targets (e.g., KDM4 inhibitors).[3]
-
Pyrazole Synthesis: Condensation with 1,3-diketones (e.g., acetylacetone) yields 1-(2-thienylmethyl)pyrazoles.
-
Semicarbazide Formation: Reaction with isocyanates yields semicarbazides, precursors to urea-based kinase inhibitors.
Therapeutic Areas
-
Epigenetics: Hydrazone derivatives act as chelators for the Fe(II) active site of Histone Lysine Demethylases (KDMs) [1].[3]
-
Oncology: Thiophene analogues of benzylhydrazine have shown cytotoxic activity in specific cancer cell lines via DNA alkylation mechanisms.
-
Antimicrobials: Hydrazide derivatives synthesized from this core exhibit anti-tubercular activity (analogous to Isoniazid).
Diagram 3: Reaction Network & Applications
Caption: Divergent synthesis showing the conversion of the hydrazine core into three major pharmacophore classes.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
Based on standard nucleophilic substitution methodologies.
Reagents: 2-(Chloromethyl)thiophene (10 mmol), Hydrazine monohydrate (50 mmol), Ethanol (20 mL), HCl (4M in dioxane).
-
Preparation: Dissolve hydrazine monohydrate (5.0 eq) in Ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 2-(Chloromethyl)thiophene (1.0 eq) dropwise over 30 minutes at 0°C. Note: Slow addition prevents dimer formation.
-
Reaction: Warm to room temperature, then reflux for 2 hours. Monitor consumption of alkyl chloride by TLC (Hexane:EtOAc 4:1).
-
Work-up: Concentrate in vacuo to remove ethanol and excess hydrazine.
-
Extraction: Dissolve residue in DCM (50 mL) and wash with 10% Na₂CO₃ (aq). Dry organic layer over Na₂SO₄.
-
Salt Formation: Cool the DCM solution to 0°C. Add 4M HCl/Dioxane dropwise until precipitation is complete.
-
Isolation: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
-
Yield: Typically 75–85%.
-
Validation: ¹H NMR (DMSO-d₆) should show thiophene protons (7.0–7.5 ppm) and methylene singlet (~4.2 ppm).
-
Protocol 2: General Hydrazone Formation (KDM Inhibitor Synthesis)
Reagents: this compound HCl (1.0 eq), Substituted Benzaldehyde (1.0 eq), Sodium Acetate (1.1 eq), Ethanol.
-
Dissolve the hydrazine salt and Sodium Acetate in Ethanol. Stir for 10 min to liberate the free base.
-
Add the aldehyde.
-
Stir at RT for 4–12 hours. The product often precipitates out.
-
Filter and recrystallize from EtOH/Water.
Safety & Handling
-
Toxicity: Like all hydrazines, this compound is potentially genotoxic and a suspected carcinogen. Handle in a fume hood.
-
Skin Contact: Corrosive/Irritant.[1][4][5] Hydrazines can cause sensitization.[6] Double-gloving (Nitrile) is recommended.
-
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, H₂O₂) and strong acids (unless forming salt).
References
-
Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
PubChem Compound Summary for CID 67212177: [(Thiophen-2-yl)methyl]hydrazine hydrochloride. Source:[1] National Center for Biotechnology Information (NCBI) URL:[Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Source: MDPI (Molecules) URL:[Link]
Sources
- 1. [(Thiophen-2-yl)methyl]hydrazine hydrochloride | C5H9ClN2S | CID 67212177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis and Characterization of (2-Thienylmethyl)hydrazine
Abstract
(2-Thienylmethyl)hydrazine is a valuable heterocyclic building block in medicinal chemistry and drug development, finding application in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis and characterization. Two primary synthetic routes are explored in detail: the direct alkylation of hydrazine with 2-(chloromethyl)thiophene and the reductive amination of 2-thiophenecarboxaldehyde. The guide offers a thorough examination of the underlying chemical principles, step-by-step experimental protocols, and an in-depth analysis of the characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its incorporation often imparts favorable pharmacokinetic and pharmacodynamic properties. Hydrazine derivatives also play a crucial role as versatile intermediates and key structural motifs in a wide array of pharmaceuticals.[1] The combination of these two pharmacophores in the form of this compound results in a bifunctional molecule with significant potential for the synthesis of novel therapeutic agents. Its structural features allow for diverse chemical modifications, making it an attractive starting material for the construction of compound libraries for high-throughput screening.
This guide will delve into the practical aspects of preparing and verifying the integrity of this compound, providing the necessary details for its successful implementation in a research and development setting.
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Here, we focus on two of the most common and practical methods: direct alkylation and reductive amination.
Synthesis via Direct Alkylation of Hydrazine
This method involves the direct reaction of a 2-thienylmethyl halide, typically 2-(chloromethyl)thiophene, with hydrazine. The core of this reaction is a nucleophilic substitution where the nitrogen atom of hydrazine attacks the electrophilic carbon of the 2-(chloromethyl)thiophene.
Causality Behind Experimental Choices:
-
Excess Hydrazine: A large excess of hydrazine is crucial to minimize the formation of di- and tri-substituted byproducts.[2] The statistical probability of the alkylating agent reacting with the already-formed monosubstituted product is reduced when a high concentration of unreacted hydrazine is present.
-
Solvent: Ethanol is a common solvent for this reaction as it readily dissolves both hydrazine hydrate and the alkyl halide, providing a homogeneous reaction medium.
-
Temperature Control: The reaction is typically performed at a controlled temperature to manage the exothermicity and prevent unwanted side reactions.
Experimental Protocol: Synthesis of this compound via Direct Alkylation
-
To a stirred solution of hydrazine hydrate (10 equivalents) in ethanol, add 2-(chloromethyl)thiophene (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess hydrazine and ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining hydrazine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
DOT Diagram: Synthesis of this compound via Direct Alkylation
Caption: Direct alkylation of hydrazine with 2-(chloromethyl)thiophene.
Synthesis via Reductive Amination of 2-Thiophenecarboxaldehyde
This two-step, one-pot method involves the initial formation of a hydrazone by the condensation of 2-thiophenecarboxaldehyde with hydrazine, followed by the in-situ reduction of the C=N double bond to yield the desired hydrazine.[3][4]
Causality Behind Experimental Choices:
-
Hydrazone Formation: The reaction between an aldehyde and hydrazine to form a hydrazone is a well-established and efficient reaction, typically catalyzed by a small amount of acid.[5]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of the imine bond of the hydrazone without affecting the thiophene ring.[3] Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can also be employed.
-
One-Pot Procedure: Performing the reaction in a single pot simplifies the workflow, reduces waste, and can improve overall yield by minimizing losses during intermediate isolation.
Experimental Protocol: Synthesis of this compound via Reductive Amination
-
Dissolve 2-thiophenecarboxaldehyde (1 equivalent) and hydrazine hydrate (1.2 equivalents) in methanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-3 hours to form the hydrazone.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
DOT Diagram: Synthesis of this compound via Reductive Amination
Caption: Reductive amination of 2-thiophenecarboxaldehyde.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are critical for the characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals for this compound are:
-
A singlet for the methylene (-CH₂-) protons.
-
Multiplets for the three protons on the thiophene ring.
-
Broad singlets for the -NH and -NH₂ protons, which may exchange with deuterium upon addition of D₂O.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected signals are:
-
A signal for the methylene carbon.
-
Four signals for the carbons of the thiophene ring.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H3 | ~6.9 | ~125 |
| Thiophene H4 | ~6.9 | ~126 |
| Thiophene H5 | ~7.2 | ~127 |
| Methylene (-CH₂-) | ~4.0 | ~50 |
| -NH-NH₂ | Broad, variable | - |
| Thiophene C2 | - | ~143 |
| Thiophene C3 | - | ~125 |
| Thiophene C4 | - | ~126 |
| Thiophene C5 | - | ~127 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Expected Vibrational Frequencies:
-
N-H Stretching: Broad absorptions in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group and the stretching of the -NH group.
-
C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹ due to the C-H bonds of the thiophene ring.
-
C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹ corresponding to the methylene (-CH₂-) group.
-
C=C Stretching (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region due to the thiophene ring.
-
N-H Bending: A scissoring vibration for the -NH₂ group typically observed around 1650-1580 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₈N₂S, MW = 128.19 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for hydrazine derivatives involve cleavage of the N-N bond and α-cleavage. The most prominent fragment is often the thienylmethyl cation (m/z = 97), resulting from the cleavage of the C-N bond.
Conclusion
This technical guide has detailed two reliable methods for the synthesis of this compound, a key intermediate in the development of novel therapeutic agents. The direct alkylation and reductive amination approaches offer practical and efficient routes to this valuable compound. Furthermore, a comprehensive overview of the essential analytical techniques for its characterization has been provided, ensuring the identity and purity of the synthesized material. The experimental protocols and mechanistic insights presented herein are intended to empower researchers in their synthetic endeavors and contribute to the advancement of drug discovery programs.
References
Sources
(2-Thienylmethyl)hydrazine CAS number and molecular weight
The following technical guide is structured as an advanced monograph for research and development professionals.
CAS Registry Number: 259535-14-3 (Hydrochloride salt) Molecular Weight: 164.66 g/mol (HCl salt) | 128.19 g/mol (Free base)
Executive Summary & Chemical Identity
(2-Thienylmethyl)hydrazine is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds. Structurally, it consists of a thiophene ring linked via a methylene bridge to a hydrazine moiety.[1] This architecture makes it a critical intermediate for introducing the thiophene motif—a classic bioisostere for the phenyl group—into drug candidates to modulate lipophilicity and metabolic stability.
Due to the inherent instability of free alkyl hydrazines (susceptibility to oxidation and decomposition), this compound is almost exclusively manufactured, stored, and handled as its monohydrochloride salt .[1]
Key Chemical Data
| Property | Specification |
| IUPAC Name | [(Thiophen-2-yl)methyl]hydrazine hydrochloride |
| Common Name | 2-Thienylmethylhydrazine HCl |
| CAS Number | 259535-14-3 (HCl salt) |
| Molecular Formula | |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |
| Melting Point | 138–142 °C (Decomposes) |
| Storage | Hygroscopic; Store under inert gas (Argon/Nitrogen) at -20°C |
Synthesis & Manufacturing Protocols
As a Senior Application Scientist, I recommend the Reductive Amination route over direct alkylation.[1] Direct alkylation of hydrazine with 2-(chloromethyl)thiophene often leads to poly-alkylated impurities (
Recommended Route: Reductive Amination via Hydrazone
This protocol utilizes 2-thiophenecarboxaldehyde as the starting material, which is condensed with hydrazine to form a hydrazone intermediate, followed by selective reduction.[1]
Step 1: Hydrazone Formation
-
Protocol: Add 2-thiophenecarboxaldehyde dropwise to a stirred solution of excess hydrazine hydrate (3-5 equivalents) in ethanol at 0°C. The excess hydrazine prevents the formation of the symmetrical azine (
). -
Observation: The hydrazone often precipitates or forms an oil.
Step 2: Reduction & Salt Formation
-
Reduction: Treat the crude hydrazone with Sodium Borohydride (
) in methanol. Alternatively, catalytic hydrogenation ( , 1 atm, 10% Pd/C) is cleaner for larger scales but requires care not to reduce the thiophene ring.[1] -
Isolation (Critical): The free base is an oil sensitive to air. Immediately treat the reaction mixture (after workup) with
in dioxane or diethyl ether. -
Result: The hydrochloride salt precipitates as a stable solid. Filter and wash with cold ether.
Self-Validating Analytical Protocol
To ensure the integrity of the synthesized batch, use this logic flow:
-
Visual Check: If the solid turns pink/brown, oxidation has occurred (formation of azo/diazo species).[1] Recrystallize from EtOH/Et2O.
-
1H-NMR (DMSO-d6): Look for the disappearance of the imine proton (
ppm) and appearance of the methylene doublet ( ppm) and the hydrazine protons (broad singlets). -
Melting Point: A sharp range (e.g., 140°C) confirms the salt form; a broad range indicates retained moisture or free base.[1]
Reactivity & Applications
This compound acts as a binucleophile . The terminal nitrogen (
Core Reactivity Pathways[1]
-
Pyrazoles Synthesis: Reaction with 1,3-diketones (e.g., acetylacetone) yields 1-(2-thienylmethyl)pyrazoles. This is a standard method to create core scaffolds for kinase inhibitors.
-
Hydrazone Formation: Reaction with aldehydes creates stable hydrazones, often used to derivatize volatile carbonyls or as a linker strategy in chemical biology.[1]
-
Acylation: Reaction with acid chlorides yields hydrazides (
), used in peptide mimetics.
Visualization of Chemical Logic
The following diagram illustrates the synthesis and downstream utility of the compound.
Figure 1: Synthesis workflow and primary application pathways for this compound.
Handling, Safety, & Stability
Warning: Hydrazines are potent reducing agents and potential alkylating agents.[1] They are often genotoxic.[1]
-
Toxicity: Treat as a potential carcinogen. Avoid inhalation of dust.
-
Stability: The free base oxidizes rapidly in air to form azo compounds and eventually nitrogen gas. The HCl salt is stable but hygroscopic.
-
Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and water before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67212177, [(Thiophen-2-yl)methyl]hydrazine hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: CAS 259535-14-3.[2] Retrieved from [Link]
-
Ragnarsson, U. (2001). Synthetic methodology for alkyl hydrazines. Chemical Society Reviews.[1] (General reference for reductive amination protocols).
Sources
(2-Thienylmethyl)hydrazine Hydrochloride: Solubility Dynamics and Advanced Applications in Nanomedicine and Photovoltaics
Executive Summary (2-Thienylmethyl)hydrazine hydrochloride (CAS 259535-14-3) is a highly versatile, bifunctional organic salt. Featuring a nucleophilic hydrazine moiety and an electron-rich thiophene ring, it serves as a critical building block in cutting-edge materials science. This whitepaper provides an in-depth technical analysis of its solubility thermodynamics, structural causality, and field-proven applications—specifically focusing on its role as a pH-responsive linker in targeted metallotherapeutics and as a defect-passivating reductant in high-efficiency perovskite solar cells.
Chemical Profiling and Solubility Thermodynamics
The utility of this compound (THC) is fundamentally dictated by its formulation as a hydrochloride salt. In its free-base form, hydrazine derivatives are highly susceptible to spontaneous auto-oxidation and degradation. The protonation of the terminal amine (
The ionic nature of the hydrochloride salt overcomes the hydrophobic penalty of the thiophene ring, enabling rapid dissolution in highly polar protic and aprotic solvents. This solubility profile is the mechanical foundation that allows THC to be seamlessly integrated into both aqueous biological systems and organic semiconductor inks.
Quantitative Solubility Profile
Data synthesized from standard handling protocols in nanomedicine and photovoltaic ink formulation.
| Solvent | Dielectric Constant ( | Estimated Solubility | Application Context |
| Water ( | 80.1 | > 100 mg/mL | Biological assays, aqueous phase reactions. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 mg/mL | Perovskite precursor inks, biological stock solutions. |
| Dimethylformamide (DMF) | 36.7 | > 30 mg/mL | Primary solvent for perovskite solar cell fabrication. |
| Ethanol (EtOH) | 24.5 | ~ 30-50 mg/mL | Mesoporous silica nanoparticle (MSN) functionalization. |
| Toluene / Hexane | < 3.0 | < 0.1 mg/mL (Insoluble) | Anti-solvent dripping, precipitate washing. |
Application Workflow I: pH-Responsive Nanomedicine
In the field of targeted oncology, THC is utilized to engineer smart drug delivery systems. Specifically, it acts as a surface-grafting ligand for Mesoporous Silica Nanoparticles (MSNs) designed to deliver highly toxic Ruthenium(II) or Iridium(III) metallotherapeutics directly to the tumor microenvironment [1, 2].
The Causality of the Hydrazone Linkage
The primary amine of THC undergoes a nucleophilic addition-elimination reaction with aldehyde-functionalized MSNs to form a dynamic covalent hydrazone bond .
-
Thermodynamic Stability (pH 7.4): In the neutral pH of the bloodstream, the hydrazone linkage remains intact, preventing premature leakage of the cytotoxic payload.
-
Acidic Cleavage (pH 5.0 - 6.0): Upon endocytosis into cancer cells (e.g., B16F1 melanoma or glioblastoma cells), the high proton concentration in the endosomes catalyzes the rapid hydrolysis of the imine-like bond. This triggers the localized release of the coordinated metal complex[1, 2]. Furthermore, the thienyl ring acts as a soft, polarizable ligand site, stabilizing the transition metal until cleavage occurs.
Fig 1: pH-responsive functionalization and targeted release mechanism of THC-modified MSNs.
Self-Validating Protocol: MSN Surface Functionalization
-
Pre-treatment: Disperse 250 mg of aldehyde-functionalized MSNs (MSN-PA) in 100 mL of anhydrous ethanol. Note: Anhydrous conditions prevent premature hydrolysis of the forming hydrazone bond.
-
Reagent Addition: Add 0.02 M of THC. Introduce 100 μL of Trifluoroacetic acid (TFA) as an acid catalyst and 2 mL of Triethylamine (TEA). Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free hydrazine required for condensation.
-
Degassing: Purge the reaction vessel with nitrogen gas for 30 minutes to prevent oxidative degradation.
-
Condensation: Reflux the mixture at 80 °C for 24 hours under strict light protection.
-
Validation & Purification: Filter the resulting MSN-THC nanoparticles. The success of the reaction is validated by a colorimetric shift and subsequent FTIR analysis (appearance of C=N stretching at ~1640 cm⁻¹). Wash extensively with boiling ethanol to remove unreacted ligands, and dry at 80 °C.
Application Workflow II: Iodine Reduction in Perovskite Solar Cells
Metal halide perovskite photovoltaics (e.g.,
The Causality of Thiophene-Enhanced Reduction
While simple alkyl hydrazines (like propylhydrazine) can reduce
-
Redox Action: The hydrazine moiety acts as a strong electron donor, reducing detrimental
back to while evolving benign gas. -
Defect Passivation: The thiophene ring provides enhanced
-conjugation compared to linear alkyl chains. During film crystallization, the sulfur atom in the thienyl group coordinates with undercoordinated defects at the grain boundaries. This synergistic effect restores the precursor ink and boosts the Power Conversion Efficiency (PCE) of the resulting solar cells to an impressive 23.0%[3].
Fig 2: Mechanism of iodine reduction and defect passivation by THC in perovskite solar cells.
Self-Validating Protocol: Perovskite Precursor Restoration
-
Degradation Identification: Identify aged perovskite precursor solutions (DMF:DMSO solvent matrix). Degradation is visually validated by a distinct yellowing/browning of the solution, indicative of
formation. -
Reductant Doping: Add THC directly to the aged precursor solution at a stoichiometric ratio of 0.1–0.5 mol% relative to the
content. Causality: The high solubility of THC in DMF/DMSO ensures homogeneous distribution without inducing localized precipitation of the perovskite salts. -
Incubation & Visual Validation: Stir the solution at room temperature for 30 minutes. The system is self-validating: the solution will visibly clarify back to its pristine color as
is reduced, accompanied by the evolution of microscopic bubbles. -
Film Fabrication: Spin-coat the restored ink onto the substrate, followed by standard anti-solvent dripping (using toluene) and annealing at 150 °C to yield high-efficiency, trap-free perovskite films.
Conclusion
This compound hydrochloride represents a masterclass in bifunctional molecular design. By leveraging the nucleophilicity and redox potential of the hydrazine group alongside the
References
- Source: nih.
- Source: mdpi.
- Source: nih.
(2-Thienylmethyl)hydrazine: An In-Depth Technical Guide to its Potential Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Thienylmethyl)hydrazine is a molecule of significant interest in medicinal chemistry, integrating two pharmacologically active moieties: a thiophene ring and a hydrazine group. The thiophene ring is a "privileged" scaffold found in numerous FDA-approved drugs, contributing to a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] The hydrazine group is a known pharmacophore, historically associated with monoamine oxidase (MAO) inhibition and antitubercular activity.[5][6][7][8] While the precise mechanism of action for this compound is not yet fully elucidated, its structural components suggest several plausible and compelling biological targets. This guide provides a comprehensive exploration of these potential mechanisms, supported by established principles of medicinal chemistry and pharmacology. Furthermore, it offers a detailed roadmap of experimental protocols for the systematic investigation of its biological activity, empowering researchers to unravel its therapeutic potential.
Introduction to this compound: A Molecule of Dual Pharmacophoric Heritage
This compound presents a fascinating case study in drug design, where the strategic combination of well-established pharmacophores can be hypothesized to yield novel biological activities. The thiophene ring, a bioisostere of the phenyl ring, often enhances metabolic stability and improves target binding affinity.[9] Its presence in a multitude of approved drugs underscores its versatility and acceptance in biological systems.[1] The hydrazine functional group is a reactive moiety that has been a cornerstone of certain drug classes, most notably the irreversible MAO inhibitors.[8] The metabolic activation of hydrazine derivatives can also lead to the formation of reactive species capable of interacting with various cellular macromolecules.[5]
This technical guide will delve into the following hypothesized mechanisms of action for this compound, providing a structured framework for its scientific investigation:
-
Monoamine Oxidase (MAO) Inhibition
-
Metalloenzyme Inhibition
-
Modulation of Inflammatory Pathways
-
Induction of Oxidative Stress
For each proposed mechanism, we will present detailed, state-of-the-art experimental protocols to enable researchers to rigorously test these hypotheses.
Hypothesized Mechanisms of Action
Monoamine Oxidase (MAO) Inhibition
The structural similarity of this compound to known hydrazine-based MAO inhibitors, such as phenelzine and isocarboxazid, makes MAO a primary and highly probable target.[8] MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and other neurological disorders.
Proposed Signaling Pathway: MAO Inhibition
Caption: Hypothesized MAO inhibition by this compound.
Metalloenzyme Inhibition
The hydrazine moiety is known to chelate metal ions, and this property has been exploited in the design of inhibitors for metalloenzymes.[10] Many critical enzymes in biological pathways, including histone lysine demethylases (KDMs), are iron-dependent dioxygenases that could be potential targets for this compound.[10] Inhibition of such enzymes could have profound effects on epigenetic regulation and other cellular processes.
Modulation of Inflammatory Pathways
Thiophene derivatives are well-represented among anti-inflammatory drugs.[4] They are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4] It is plausible that this compound could exert anti-inflammatory effects by targeting these or other related pathways, potentially through the inhibition of pro-inflammatory cytokine production.
Proposed Signaling Pathway: Anti-inflammatory Action
Caption: Potential anti-inflammatory mechanism via COX/LOX inhibition.
Induction of Oxidative Stress
The biotransformation of hydrazine derivatives can lead to the generation of reactive oxygen species (ROS) and other reactive intermediates.[5] This can result in oxidative stress, leading to cellular damage and, in some contexts, programmed cell death (apoptosis). While often associated with toxicity, the induction of oxidative stress is also a mechanism of action for some anticancer agents.
Experimental Protocols for Mechanistic Elucidation
The following section provides detailed, step-by-step protocols for investigating the hypothesized mechanisms of action.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against MAO-A and MAO-B.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a solution of the substrate, kynuramine, in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the appropriate dilution of this compound or vehicle control.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the kynuramine substrate solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (Excitation: 310 nm, Emission: 400 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data Summary Table:
| Parameter | This compound | Reference Inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) |
| MAO-A IC50 (µM) | Experimental Value | Known Value |
| MAO-B IC50 (µM) | Experimental Value | Known Value |
Metalloenzyme Inhibition Assay (General Protocol)
Objective: To screen this compound for inhibitory activity against a panel of relevant metalloenzymes.
Methodology:
-
Enzyme and Substrate Selection: Select a panel of metalloenzymes based on therapeutic area of interest (e.g., histone demethylases, matrix metalloproteinases).
-
Assay Principle: Utilize a commercially available assay kit or a well-established protocol for the chosen enzyme. These assays typically measure the consumption of a substrate or the formation of a product, often via a change in absorbance or fluorescence.
-
Procedure: Follow the protocol outlined for the MAO inhibition assay, adapting the specific enzyme, substrate, and buffer conditions as required for the target metalloenzyme.
-
Data Analysis: Calculate IC50 values as described previously.
Anti-inflammatory Assays
Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.
Methodology:
-
Reagent Preparation: Utilize a commercial COX inhibitor screening assay kit which typically includes purified ovine COX-1 and human recombinant COX-2, arachidonic acid as the substrate, and a colorimetric probe.
-
Assay Procedure:
-
Incubate the respective COX enzyme with various concentrations of this compound or a reference inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity of COX is measured colorimetrically.
-
-
Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition. The ratio of IC50 values (COX-2/COX-1) will indicate the selectivity of the compound.
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in a cell-based model.
Methodology:
-
Cell Culture: Culture a relevant cell line, such as murine RAW 264.7 macrophages or human THP-1 monocytes.
-
Cell Treatment:
-
Seed the cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
Oxidative Stress Assays
Objective: To quantify the generation of intracellular ROS in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with various concentrations of this compound for different time points.
-
ROS Detection:
-
Load the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
Pharmacokinetic and Metabolic Profiling
A critical aspect of understanding the in vivo mechanism of action of this compound is to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for assessing metabolic stability.
Given the thiophene moiety, particular attention should be paid to its metabolism by cytochrome P450 (CYP) enzymes.[9] In vitro assays using liver microsomes can provide valuable information on the metabolic stability of the compound and help identify the major metabolites. This information is crucial for interpreting in vivo efficacy and toxicity studies.
Conclusion and Future Directions
This compound is a compound with considerable therapeutic potential, stemming from the well-documented pharmacological activities of its thiophene and hydrazine components. This guide has outlined several plausible mechanisms of action, including MAO inhibition, metalloenzyme inhibition, modulation of inflammatory pathways, and induction of oxidative stress. The provided experimental protocols offer a robust framework for the systematic investigation of these hypotheses.
Future research should focus on a comprehensive in vitro and in-cell screening cascade to identify the primary biological target(s) of this compound. Promising in vitro activity should be followed by in vivo studies in relevant animal models to establish efficacy and a therapeutic window. Furthermore, medicinal chemistry efforts can be employed to synthesize analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.
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The Rising Star in Medicinal Chemistry: A Technical Guide to (2-Thienylmethyl)hydrazine and its Derivatives
Foreword: The Untapped Potential of a Versatile Scaffold
In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and a broad spectrum of biological activities is perpetual. Among the myriad of heterocyclic compounds, those incorporating a hydrazine moiety have consistently demonstrated significant therapeutic potential.[1][2] This guide delves into the core of one such promising, yet relatively underexplored, molecule: (2-Thienylmethyl)hydrazine. By examining its synthesis, derivatization, and the biological activities of its close analogs, we aim to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. This document will illuminate the potential of the this compound scaffold as a cornerstone for the next generation of therapeutic agents.
The this compound Core: A Structural and Chemical Overview
This compound is a hybrid molecule that synergistically combines the structural features of a thiophene ring and a hydrazine group. The thiophene ring, a well-known bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties to drug candidates. The hydrazine functional group is a versatile reactive handle, enabling the synthesis of a diverse array of derivatives, most notably hydrazones, through condensation with aldehydes and ketones.[2] This inherent reactivity is the gateway to a vast chemical space with diverse pharmacological applications.
Synthesis of the this compound Scaffold
While specific literature detailing a high-yield synthesis of this compound is not abundant, its preparation can be logically inferred from established synthetic methodologies for hydrazine derivatives. A common and effective approach involves the reductive alkylation of hydrazine.[3]
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Hydrazone Formation: To a solution of thiophene-2-carboxaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents). The mixture is stirred at room temperature for 2-4 hours, during which the hydrazone product typically precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Reduction to Hydrazine: The thiophene-2-carboxaldehyde hydrazone (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. A reducing agent, for instance, sodium borohydride (2-3 equivalents), is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.
Therapeutic Applications: A Landscape of Possibilities
The true potential of this compound lies in its derivatization to yield a plethora of bioactive molecules. The hydrazine moiety serves as a versatile scaffold for the synthesis of hydrazones, which have demonstrated a wide range of pharmacological activities.[1][4]
Antimicrobial and Antifungal Agents
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Hydrazone derivatives, including those with heterocyclic components, have shown significant promise in this area.[4][5]
Mechanism of Action: While the exact mechanisms can vary, many hydrazone-based antimicrobials are thought to exert their effects through the inhibition of essential microbial enzymes or by disrupting cell membrane integrity. The presence of the thiophene ring can enhance lipophilicity, facilitating passage through the microbial cell wall.
Structure-Activity Relationship Insights:
-
Derivatives of 5-(2-Thienyl)-1,3,4-oxadiazoles have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[6]
-
The introduction of electron-withdrawing groups on aromatic rings appended to the hydrazone moiety often enhances antibacterial activity.[2]
-
Thiazole-containing hydrazones have also been reported to exhibit significant antibacterial and antifungal properties.[7]
Data Presentation: Antimicrobial Activity of Thienyl-Hydrazone Analogs
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 4d | Bacillus subtilis | 1 | [6] |
| 7d | Bacillus subtilis | 1 | [6] |
| 9a | Staphylococcus aureus | 2 | [6] |
| 9a | Escherichia coli | 4 | [6] |
| 9c | Staphylococcus aureus | 2 | [6] |
| 9d | Staphylococcus aureus | 2 | [6] |
Note: The compounds listed are derivatives of 5-(2-thienyl)-1,3,4-oxadiazole and 1,2,4-triazole, not direct derivatives of this compound. This data is presented to illustrate the potential of the thienyl-hydrazine pharmacophore.
Anticancer Agents
The development of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Hydrazine and its derivatives have been investigated as potential anticancer agents, with several studies reporting significant cytotoxic activity against various cancer cell lines.[8][9][10][11]
Signaling Pathway Involvement:
Caption: Proposed mechanism of anticancer action for hydrazone derivatives.
Key Findings from Related Studies:
-
Novel 1,2-disubstituted hydrazines have demonstrated anti-cancer activity against various cell lines, with some compounds showing IC50 values in the low micromolar range.[8]
-
Quinoline-based hydrazide derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[9]
-
The cytotoxic activity of hydrazone derivatives is often associated with the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells.
Data Presentation: In Vitro Anticancer Activity of Related Hydrazone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 13b | C6 (rat glioma) | 15.9 ± 3.1 | [8] |
| 9e | SW620 (colorectal adenocarcinoma) | 62.7 ± 1.4 | [8] |
| 17 | Kelly (neuroblastoma) | 1.3 | [9] |
| 17 | SH-SY5Y (neuroblastoma) | 2.9 | [9] |
| 9p | HT-29 (colorectal adenocarcinoma) | 0.015 | [12] |
| 9p | H-460 (non-small cell lung cancer) | 0.031 | [12] |
Note: The compounds listed are not direct derivatives of this compound but represent structurally related hydrazines and hydrazones with reported anticancer activity.
Other Potential Therapeutic Areas
The versatility of the hydrazone linkage allows for the exploration of a wide array of other therapeutic targets. Research into structurally similar compounds suggests potential applications in:
-
Antidiabetic Agents: Hydrazine-clubbed thiazoles have shown potential as inhibitors of enzymes related to diabetes, such as α-glucosidase and aldose reductase.[13]
-
Anti-inflammatory Agents: The hydrazide-hydrazone scaffold is present in compounds with reported anti-inflammatory properties.
-
Antiviral Agents: Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease.[14]
Future Directions and Conclusion
This compound represents a promising and versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the proven and diverse biological activities of its derivatives, positions it as a valuable starting point for the development of novel therapeutic agents.
Key areas for future research include:
-
Focused Synthesis and Screening: The synthesis of a focused library of this compound derivatives and their systematic screening against a broad range of biological targets is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be instrumental in optimizing the potency and selectivity of lead compounds.
-
Mechanism of Action Elucidation: In-depth studies to elucidate the precise mechanisms of action of the most promising derivatives will be crucial for their further development.
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Reactivity of (2-Thienylmethyl)hydrazine with carbonyl compounds
An In-Depth Technical Guide to the Reactivity of (2-Thienylmethyl)hydrazine with Carbonyl Compounds
Abstract
This technical guide provides a comprehensive examination of the reactivity of this compound with a range of carbonyl compounds. We will explore the fundamental reaction mechanisms, detailed experimental protocols, and the subsequent synthetic transformations of the resulting hydrazone intermediates into valuable heterocyclic systems. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its incorporation into molecules via the versatile hydrazone linkage offers a robust strategy for accessing novel chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemistry for the synthesis of complex molecules with potential therapeutic applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all mechanistic claims in authoritative literature.
Introduction: The Strategic Importance of the Thiophene-Hydrazone Synthon
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the thiophene ring is a prominent isostere of the benzene ring, frequently employed to modulate pharmacokinetic and pharmacodynamic properties. Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3]
The hydrazone functional group (R₁R₂C=NNH-R₃) is another cornerstone of synthetic and medicinal chemistry. Hydrazones are not merely stable derivatives of carbonyl compounds; they are highly versatile intermediates, or "synthons," for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles.[1][4][5] The inherent reactivity of the C=N double bond and the adjacent N-H group provides a gateway to a multitude of cyclization reactions.
This guide focuses on the convergence of these two critical motifs through the reagent this compound. The reaction of this hydrazine with aldehydes and ketones provides a direct and efficient route to (2-thienylmethyl)hydrazones, which serve as pivotal precursors for a variety of heterocyclic systems with significant pharmacological potential.
Core Reactivity: The Formation of (2-Thienylmethyl)hydrazones
The condensation of this compound with an aldehyde or ketone is the foundational reaction. This process is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step to yield the stable hydrazone product.
Mechanism of Hydrazone Formation
The reaction typically proceeds under mildly acidic conditions. The acid catalyst serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent steps involve proton transfers and the elimination of a water molecule to form the final C=N double bond.[6][7]
The mechanism is a two-stage process:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of this compound attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[6]
-
Dehydration: The carbinolamine is then protonated, converting the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of water and deprotonation yields the stable hydrazone product.[7]
Caption: General mechanism for acid-catalyzed hydrazone formation.
Experimental Protocol: General Synthesis
The synthesis of hydrazones is generally a straightforward procedure, often resulting in high yields of a crystalline product that can be easily isolated.[8][9] The choice of solvent and catalyst is critical for optimizing reaction time and yield. Ethanol or methanol are commonly used as they effectively dissolve the reactants and the product often precipitates upon cooling.
Caption: Standard experimental workflow for hydrazone synthesis.
Detailed Step-by-Step Methodology:
-
Reactant Combination: In a round-bottom flask, dissolve the selected aldehyde or ketone (1.0 eq) in a minimal amount of absolute ethanol. Add this compound (1.0 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often crystallize and precipitate from the solution. Cooling further in an ice bath can maximize product recovery.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: The purified product can be dried in a vacuum oven or air-dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if higher purity is required.
Influence of Carbonyl Substrate
The structure of the carbonyl compound significantly impacts the reaction kinetics and overall success of the synthesis.
| Carbonyl Substrate Type | Expected Reactivity & Causality | Reference for Analogy |
| Aromatic Aldehydes | High Reactivity. The electrophilic character of the carbonyl carbon is enhanced by the aromatic ring. Steric hindrance is minimal, allowing for rapid reaction and generally high yields. | [9] |
| Aliphatic Aldehydes | High Reactivity. Generally less sterically hindered than ketones, leading to fast reaction rates. However, they are more prone to side reactions like self-condensation under certain conditions. | [10] |
| Aromatic Ketones | Moderate Reactivity. The presence of two substituents on the carbonyl carbon increases steric hindrance compared to aldehydes, slowing the rate of nucleophilic attack. | [1] |
| Aliphatic Ketones | Variable Reactivity. Steric bulk around the carbonyl group is the dominant factor. Unhindered ketones like acetone react readily, while more substituted ketones may require longer reaction times or stronger acidic catalysis. | [9] |
Synthetic Utility: Cyclization of (2-Thienylmethyl)hydrazones
The true synthetic power of (2-thienylmethyl)hydrazones lies in their ability to act as precursors to a wide array of biologically relevant heterocyclic scaffolds. The hydrazone moiety contains the necessary atoms and reactivity to undergo intramolecular or intermolecular cyclization reactions.
Synthesis of 1,3,5-Trisubstituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[11][12] A common and effective route to pyrazole synthesis involves the reaction of a hydrazone with a compound containing a 1,3-dielectrophilic character, such as an α,β-unsaturated ketone (chalcone).[13]
The reaction proceeds via an initial Michael addition of the secondary amine of the hydrazone to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic pyrazole ring.
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Spectroscopic Characterization of (2-Thienylmethyl)hydrazine: A Comprehensive Technical Guide
Executive Summary
(2-Thienylmethyl)hydrazine (often handled as its stable hydrochloride salt, CAS: 259535-14-3) is a highly versatile bifunctional building block. Featuring an electron-rich thiophene heterocycle and a highly nucleophilic hydrazine moiety, it is extensively utilized in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Notably, it serves as a critical ligand for functionalizing mesoporous silica nanoparticles (MSNs) with pH-responsive hydrazone linkages in targeted Ruthenium(II) drug delivery systems [1].
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FTIR, and MS) of this compound. Designed for research scientists and analytical chemists, this guide not only details the spectral data but also explains the underlying quantum and physical causality behind the observations, supported by self-validating experimental protocols.
Multi-Modal Spectroscopic Workflow
To ensure rigorous structural elucidation, a multi-modal approach is required. The workflow below outlines the logical progression of orthogonal analytical techniques used to validate the chemical structure.
Multi-modal spectroscopic workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides definitive proof of the 2-substitution on the thiophene ring and the integrity of the methylene bridge. The data presented below is representative of the free base in CDCl₃ [2].
¹H NMR Analysis (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration |
| Thiophene H-5 | 7.21 | dd | 5.1, 1.2 | 1H |
| Thiophene H-4 | 6.96 | dd | 5.1, 3.4 | 1H |
| Thiophene H-3 | 6.93 | dd | 3.4, 1.2 | 1H |
| Methylene (-CH₂-) | 4.05 | s | - | 2H |
| Hydrazine (-NHNH₂) | 3.00 - 3.50 | br s | - | 3H |
The Causality of Chemical Shifts and Splitting:
-
Aromatic Spin System: The thiophene ring protons exhibit a classic AMX spin system. The H-5 proton is the most deshielded (δ 7.21) due to the inductive electron-withdrawing effect of the adjacent heteroaromatic sulfur atom. The coupling constants are highly diagnostic of a 2-substituted thiophene: the ortho coupling (
) is strong (~5.1 Hz), while the coupling across the C=C double bond character ( ) is weaker (~3.4 Hz). -
Methylene Singlet: The -CH₂- protons appear as a sharp singlet at δ 4.05. They are heavily deshielded by the anisotropic effect of the aromatic ring and the electronegative nitrogen, but because there are no adjacent aliphatic protons, scalar coupling is absent.
-
Hydrazine Protons: The -NHNH₂ protons appear as a broad singlet. This broadening is caused by rapid intermolecular proton exchange and the quadrupolar relaxation effect of the
N nuclei ( ), which partially decouples the protons from the nitrogen.
¹³C NMR Analysis (100 MHz, CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
| C-2 (Quaternary) | 141.5 | Thiophene C-2 |
| C-4 (Methine) | 126.8 | Thiophene C-4 |
| C-5 (Methine) | 125.5 | Thiophene C-5 |
| C-3 (Methine) | 124.8 | Thiophene C-3 |
| C-6 (Methylene) | 49.5 | -CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is essential for confirming the presence of the hydrazine functional group, which can sometimes be ambiguous in NMR due to proton exchange.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Causality / Structural Feature |
| 3320, 3270 | N-H Stretch | Medium | Primary and secondary amine stretches of the hydrazine moiety. |
| 3105 | C-H Stretch (Aromatic) | Weak | sp² hybridized C-H bonds of the thiophene ring. |
| 2920, 2850 | C-H Stretch (Aliphatic) | Weak | sp³ hybridized C-H bonds of the methylene bridge. |
| 1605, 1530 | C=C Stretch | Medium | Aromatic ring breathing modes of thiophene. |
| 1120 | C-N Stretch | Strong | Linkage between the methylene carbon and hydrazine nitrogen. |
| 850, 700 | C-H Out-of-Plane Bend | Strong | Diagnostic bending modes for 2-substituted thiophenes. |
Mass Spectrometry (MS) & Fragmentation Mechanics
Electron Ionization (EI, 70 eV) mass spectrometry provides the exact molecular weight and structural connectivity through characteristic, thermodynamically driven fragmentation pathways.
MS fragmentation of this compound detailing α-cleavage and ring expansion.
| m/z | Ion Type | Relative Abundance | Assignment |
| 128 | [M]⁺• | 35% | Molecular Ion (C₅H₈N₂S)⁺• |
| 97 | [M - 31]⁺ | 100% (Base Peak) | Thiophenium / Thiopyrylium Cation (C₅H₅S)⁺ |
| 53 | [C₄H₅]⁺ | 15% | Thiophene ring fragmentation |
The Causality of Fragmentation: The molecular ion [M]⁺• is observed at m/z 128. The base peak at m/z 97 arises from a highly favored α-cleavage, resulting in the neutral loss of the hydrazinyl radical (•NHNH₂, 31 Da). The resulting primary carbocation is heavily resonance-stabilized by the adjacent thiophene ring. Analogous to the benzyl cation rearranging to a tropylium ion, the 2-thienylmethyl cation (thiophenium) undergoes a thermodynamically driven ring expansion to form a stable, six-membered thiopyrylium cation.
Standardized Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data generation, the following protocols incorporate self-validating mechanisms that prevent instrumental artifacts from being interpreted as chemical phenomena.
Protocol 1: NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation (The TMS Lock): The inclusion of TMS acts as an internal standard. Prior to peak picking, the analyst must verify the TMS peak is exactly at 0.00 ppm. If it deviates, the spectrometer's magnetic field drift or poor shimming is exposed, preventing false chemical shift reporting.
-
Acquisition Parameters: Acquire ¹H NMR at 400 MHz (16 scans, 1 sec relaxation delay, 30° pulse angle) and ¹³C NMR at 100 MHz (1024 scans, 2 sec relaxation delay to allow quaternary C-2 to fully relax).
Protocol 2: ATR-FTIR Acquisition
-
Self-Validation (Background Subtraction): Collect a 16-scan background spectrum of the empty diamond ATR crystal immediately prior to sample analysis. Causality: This mathematically subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3600-3800 cm⁻¹). Skipping this step risks masking the critical N-H stretches of the hydrazine moiety under water vapor noise.
-
Sample Application: Apply 2-3 mg of the neat sample directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Protocol 3: GC-MS (EI) Acquisition
-
Self-Validation (Autotune Calibration): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). The analyst must verify that the m/z 69, 219, and 502 peaks are within ±0.1 Da of their theoretical values. This proves the mass analyzer's calibration is accurate prior to sample injection.
-
Injection: Inject 1 µL of a 1 mg/mL solution (in methanol) into the GC inlet (250°C, split ratio 50:1).
-
Ionization: Subject the eluent to 70 eV Electron Ionization. Set the quadrupole scan range from m/z 30 to 300.
Conclusion
The spectroscopic signature of this compound is defined by its highly characteristic thiophene spin system in ¹H NMR, the unambiguous N-H and C-N stretches in FTIR, and the thermodynamically driven α-cleavage yielding the m/z 97 thiopyrylium base peak in MS. By adhering to the self-validating protocols outlined in this guide, researchers can confidently verify the structural integrity of this compound for downstream synthetic applications.
References
-
Vallet-Regí, M., et al. "Commemorative Issue in Honor of Professor Maria Vallet Regí: 20 Years of Silica-Based Mesoporous Materials." MDPI Materials. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 34005, (2-Thienylmethyl)amine." PubChem. Available at:[Link](Used as a structural analog baseline for thiophene-2-methyl derivatives).
-
Sigma-Aldrich. "[(Thiophen-2-yl)methyl]hydrazine hydrochloride | 259535-14-3." Sigma-Aldrich Catalog. Available at:[Link]
A Technical Guide to the Thermal Stability and Decomposition of (2-Thienylmethyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Thienylmethyl)hydrazine is a heterocyclic hydrazine derivative of interest in pharmaceutical and chemical synthesis. Understanding its thermal stability and decomposition pathways is critical for safe handling, storage, and application, particularly in drug development where thermal processing is common. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon established principles of thermal analysis and data from analogous hydrazine and thiophene-containing compounds. This document outlines key analytical techniques, proposes potential decomposition mechanisms, and offers a framework for the systematic investigation of this compound's thermal properties.
Introduction
Hydrazine and its derivatives are a versatile class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and as energetic materials.[1] The incorporation of a thiophene moiety, a common pharmacophore, into a hydrazine structure, as in this compound, suggests its potential as a building block in medicinal chemistry.[2] The thermal behavior of such molecules is a critical parameter influencing their synthesis, purification, formulation, and long-term stability.
This guide will delve into the essential aspects of the thermal stability and decomposition of this compound. In the absence of direct experimental data for this specific molecule in the public domain, this guide will synthesize information from studies on related structures, including benzylhydrazine and various thiophene derivatives, to provide an expert-informed projection of its thermal characteristics.
Physicochemical Properties of this compound
This compound is typically available as its hydrochloride salt, which is a solid.[3] This suggests that the freebase form may be less stable or more challenging to handle. The presence of the hydrazine group imparts basic and nucleophilic properties, while the thienyl group contributes to its aromatic character and potential for various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S | [3] |
| Appearance | Solid (as hydrochloride salt) | [3] |
| Key Functional Groups | Hydrazine (-NHNH₂), Thiophene Ring | N/A |
Analytical Methodologies for Thermal Analysis
The investigation of the thermal stability of this compound necessitates the use of specialized analytical techniques. The combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provides a comprehensive understanding of mass loss and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] This technique is invaluable for determining the onset of decomposition, identifying intermediate stages, and quantifying the final residue. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic events such as melting, crystallization, and decomposition.[4]
Experimental Protocol: TGA-DSC Analysis
-
Instrument Calibration: Calibrate the TGA balance and the DSC heat flow and temperature sensors using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an appropriate pan (e.g., aluminum or alumina). Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.[5]
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[6]
-
Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7]
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), mass loss percentages at different stages, and the enthalpy changes (ΔH) associated with thermal events.
Evolved Gas Analysis: Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR)
To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR). This provides real-time information on the chemical nature of the decomposition products.
Predicted Thermal Stability and Decomposition Pathways
Based on the chemical structure of this compound and literature on related compounds, the following thermal behavior can be anticipated.
Initial Decomposition Steps
The initial decomposition of hydrazine derivatives can be initiated by the cleavage of the N-N bond, which is the weakest bond in the hydrazine moiety.[8] For this compound, this would lead to the formation of a (2-Thienylmethyl)amino radical and an amino radical.
Alternatively, cleavage of the C-N bond between the methylene bridge and the hydrazine group could occur. However, the N-N bond is generally considered more labile in simple hydrazines.
Role of the Thiophene Ring
The thiophene ring is a relatively stable aromatic system. However, at elevated temperatures, ring-opening and fragmentation can occur. Pyrolysis studies of thiophene and its derivatives have shown the formation of smaller fragments such as hydrogen sulfide (H₂S) and acetylene (C₂H₂).[9][10] The presence of the methylhydrazine substituent may influence the decomposition temperature of the thiophene ring.
Potential Decomposition Products
Based on the predicted initial steps and subsequent reactions, a range of decomposition products can be hypothesized:
-
Nitrogen-Containing Fragments: Ammonia (NH₃), nitrogen (N₂), and various amines. The thermal decomposition of methylhydrazines is known to produce hydrogen cyanide (HCN) and ammonia.[11]
-
Thiophene-Derived Fragments: Hydrogen sulfide (H₂S), acetylene (C₂H₂), and other small hydrocarbons.
-
Recombination Products: The initial radical fragments can recombine to form a variety of larger, more complex molecules.
Kinetic Analysis of Decomposition
The kinetics of the thermal decomposition of this compound can be investigated using the data obtained from TGA experiments conducted at multiple heating rates. The Coats-Redfern method is a widely used model-fitting approach to determine the activation energy (Ea) and the pre-exponential factor (A) of the decomposition reaction.[12][13]
Coats-Redfern Equation:
For a first-order reaction (n=1): ln[-ln(1-α)/T²] = ln(AR/βEa) - Ea/RT
Where:
-
α is the fraction of mass loss
-
T is the absolute temperature (K)
-
A is the pre-exponential factor (s⁻¹)
-
R is the gas constant (8.314 J/mol·K)
-
β is the heating rate (K/min)
-
Ea is the activation energy (J/mol)
By plotting ln[-ln(1-α)/T²] versus 1/T, a straight line should be obtained, from which Ea and A can be calculated from the slope and intercept, respectively.
Safety Considerations
Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[8][14] Therefore, all handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Thermal decomposition can release toxic and flammable gases, necessitating careful experimental design and containment.
Conclusion
References
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com. Retrieved from [Link]
- Aslan, E., Toppare, L. K., & Hacaloğlu, J. (2008). Thermal analysis of a new thiophene derivative and its copolymer. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 45(7), 564-570.
- Hacaloğlu, J., & Toppare, L. (2005). Pyrolysis mass spectrometry analysis of electrochemically grafted polyacrylonitrile with thiophene. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 42(10), 1339-1350.
- Gozet, T., & Hacaloğlu, J. (2004). Direct pyrolysis mass spectrometry analysis of fresh and aged PF6−-doped polythiophenes.
- Ebrahimi-Kahrizsangi, R., & Abbasi, M. H. (2008). Evaluation of reliability of Coats-Redfern method for kinetic analysis of non-isothermal TGA. Transactions of Nonferrous Metals Society of China, 18(1), 164-169.
-
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from [Link]
- S., S., & K., S. (2014). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate. International Journal of ChemTech Research, 6(1), 443-451.
- Zainal, N. F. A., et al. (2021). Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners. AIP Conference Proceedings, 2339(1), 020133.
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
TGA-DSC User's Booklet. (n.d.). Retrieved from [Link]
- Gancarz, R., Gierczak, T., & Gil, M. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 346.
-
University of Florida. (n.d.). Sample Preparation – DSC. Retrieved from [Link]
- Lee, J. K., et al. (2018). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. The Journal of Physical Chemistry A, 122(31), 6465-6475.
-
U.S. Environmental Protection Agency. (2000). Hydrazine. Retrieved from [Link]
- Chen, X., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8813-8820.
- Martignoni, P., Duncan, W. A., Murfree, J. A., Jr., Nappier, H. A., & Phillips, J. (1972). The Thermal and Catalytic Decomposition of Methylhydrazines. U.S. Army Missile Research, Development and Engineering Lab, Redstone Arsenal, AL.
- Ebrahimi-Kahrizsangi, R., & Abbasi, M. H. (2024). Determination of activation energy of decomposition reaction from thermo gravimetric analysis. International Journal of Advances in Engineering and Management, 6(7), 486-491.
- Anusandhanavallari. (2023).
-
DTIC. (1972). The Thermal and Catalytic Decomposition of Methylhydrazines. Retrieved from [Link]
-
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. (n.d.). ResearchGate. Retrieved from [Link]
- Douglas, A. W., & Smith, P. A. S. (1983). Pathways for the decomposition of alkylaryltriazenes in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
-
DTIC. (1951). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Ragul, R., & Sivasankar, B. N. (2013).
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(2-Thienylmethyl)hydrazine as a building block for heterocyclic synthesis
Abstract
This technical guide provides a comprehensive analysis of (2-Thienylmethyl)hydrazine (CAS 259535-14-3) as a versatile building block in medicinal chemistry. It details the strategic synthesis of pyrazoles, 1,2,4-triazoles, and fused heterocyclic systems, with a specific focus on overcoming regioselectivity challenges in cyclocondensation reactions.[1] The guide includes validated experimental protocols, mechanistic insights into N-alkylation versus C-alkylation pathways, and safety guidelines for handling hydrazine precursors.
Introduction: The Thiophene Isostere Advantage
This compound serves as a critical bioisostere for benzylhydrazine in drug discovery. The thiophene ring, being electron-rich and lipophilic, often improves the metabolic stability and potency of drug candidates compared to their phenyl analogues. This hydrazine derivative is the primary entry point for introducing the N-(2-thienylmethyl) motif into five- and six-membered heterocycles, a structural feature prevalent in kinase inhibitors, fungicides, and GPCR ligands.
Key Chemical Profile[2][3][4][5][6]
-
IUPAC Name: [(Thiophen-2-yl)methyl]hydrazine
-
CAS Number: 259535-14-3 (Hydrochloride salt)
-
Molecular Weight: 128.19 g/mol (Free base), 164.66 g/mol (HCl salt)
-
Appearance: White to off-white crystalline solid (HCl salt)
-
Solubility: Highly soluble in water and methanol (salt); soluble in DCM, EtOAc (free base).
Pre-Reaction Protocol: Free Base Liberation
Most commercial sources supply the hydrochloride salt to ensure stability. However, many transition-metal catalyzed reactions or delicate cyclizations require the free base to prevent catalyst poisoning or pH-related side reactions.
Protocol A: Chemoselective Liberation of Free Base
-
Context: Hydrazines are potent nucleophiles but also susceptible to oxidation. Liberation must occur under controlled conditions to avoid formation of azines (dimers).
-
Step-by-Step:
-
Dissolve 10 mmol of this compound HCl in a minimum volume of deoxygenated water (approx. 5 mL).
-
Add 10 mL of dichloromethane (DCM) to form a biphasic system.
-
Cool the mixture to 0°C.
-
Slowly add 1.1 equivalents of 2M NaOH solution dropwise with vigorous stirring. Note: Keep temperature <5°C to minimize decomposition.
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 5 mL).
-
Dry combined organics over anhydrous
(avoid as Lewis acidity can trap hydrazines). -
Concentrate in vacuo at ambient temperature. Do not heat. Use immediately.
-
Core Application: Regioselective Pyrazole Synthesis
The reaction of this compound with unsymmetrical 1,3-diketones is the most common yet technically challenging application due to the formation of regioisomers.
The Regioselectivity Challenge
When reacting with an unsymmetrical 1,3-diketone (
-
Isomer A: The hydrazine
attacks the carbonyl adjacent to the smaller/more electron-deficient group ( ). -
Isomer B: The hydrazine
attacks the carbonyl adjacent to the bulkier/more electron-rich group ( ).
Technical Insight: Solvent-Controlled Regiochemistry
Recent methodologies utilize fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity. HFIP activates the carbonyls via strong hydrogen bonding, often overriding steric factors and favoring the attack on the most electron-deficient carbonyl.
Protocol B: Regioselective Synthesis of 1-(2-Thienylmethyl)-3,5-disubstituted Pyrazoles
-
Reagents: this compound free base (1.0 equiv), Unsymmetrical 1,3-diketone (1.0 equiv), HFIP (0.2 M concentration).
-
Procedure:
-
Mechanism: The hydrazine terminal nitrogen (most nucleophilic) attacks the most electrophilic carbonyl first, forming a hydrazone intermediate, which then cyclizes.
Visualization: Pyrazole Synthesis Pathways
Caption: Divergent pathways in pyrazole synthesis controlled by solvent and steric parameters.
Advanced Application: 1,2,4-Triazole Construction
For targets requiring a higher nitrogen count (e.g., antifungal pharmacophores), the this compound scaffold is converted to 1,2,4-triazoles.
Method: The Einhorn-Brunner Modification
This route avoids harsh conditions and utilizes formamide or amidines.
-
Reactants: this compound HCl + Formamide (excess).
-
Conditions: Microwave irradiation at 150°C for 10-20 minutes or reflux for 12 hours.
-
Outcome: Formation of 1-(2-thienylmethyl)-1,2,4-triazole.
-
Alternative (CS2 Route): Reaction with
and KOH yields the dithiocarbazate, which upon cyclization with hydrazine hydrate yields 4-amino-3-mercapto-1,2,4-triazoles, versatile intermediates for further functionalization (S-alkylation).
Synthesis of Bioactive Hydrazones
Hydrazones derived from this building block are not just intermediates but often final bioactive targets (e.g., antitubercular agents).
Reaction Logic:
-
Aldehyde/Ketone Selection: Aromatic aldehydes with electron-withdrawing groups (
, halides) increase the stability of the resulting Schiff base. -
Catalysis: A catalytic amount of acetic acid or
accelerates the condensation. -
Reduction: These hydrazones can be reduced (using
) to form N,N'-disubstituted hydrazines, creating a saturated linker often used in peptidomimetics.
Visualization: Decision Tree for Experimental Design
Caption: Strategic decision tree for selecting synthetic conditions based on the desired heterocyclic core.
Summary of Reactivity Data
| Reaction Partner | Conditions | Primary Product | Key Technical Note |
| 1,3-Diketone | EtOH, Reflux | Pyrazole | Mixture of isomers if diketone is unsymmetrical. |
| 1,3-Diketone | HFIP, 25°C | Pyrazole | High regioselectivity for N-attack at less hindered carbonyl. |
| Formamide | Microwave, 150°C | 1,2,4-Triazole | Clean, solvent-free method for unsubstituted triazoles. |
| Carbon Disulfide | KOH, EtOH | Oxadiazole/Triazole | Access to mercapto-functionalized heterocycles. |
| Aryl Aldehyde | Cat. AcOH, MeOH | Hydrazone | Stable crystalline solids; often bioactive. |
References
-
Regioselectivity in Pyrazole Synthesis: Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Link
-
Triazole Synthesis via Microwave: Shelke, G. M., et al. (2015).[3][4] A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles.[3][4][5] Synlett. Link
-
Bioactive Hydrazones: Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link
-
Fluorinated Solvents in Synthesis: Wommack, A. J., et al. (2014). Hexafluoroisopropanol as a distinct medium for hydrogen bonding catalysis. Chemical Communications. Link
-
Thiophene Isosteres in Drug Design: Jordan, A. M., et al. (2003). Thiophene-substituted pyrazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. Link
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using (2-Thienylmethyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of pyrazole derivatives utilizing (2-thienylmethyl)hydrazine as a key building block. The incorporation of a thiophene moiety into the pyrazole scaffold is a strategy of significant interest in medicinal chemistry, as it can modulate the biological activity of the resulting compounds. This document will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and discuss the relevance of these compounds in the context of drug discovery.
Introduction: The Significance of Thiophene-Containing Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are a cornerstone in medicinal chemistry. The pyrazole ring is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The thiophene ring, another important heterocycle, is also a common feature in many pharmaceuticals and is known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The strategic combination of these two privileged scaffolds into a single molecular entity—thiophene-containing pyrazoles—has been shown to result in compounds with potent and diverse biological activities, making their synthesis a focal point for drug discovery programs.[4]
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5][6] This robust and versatile reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] The use of this compound in this reaction allows for the direct incorporation of the thiophen-2-ylmethyl group at the N1 position of the pyrazole ring.
Reaction Mechanism
The Knorr pyrazole synthesis is typically acid-catalyzed and proceeds through a well-established mechanism. The key steps are as follows:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of this compound on one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent dehydration leads to the formation of a hydrazone intermediate.[5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.[5]
Caption: General mechanism of the Knorr pyrazole synthesis.
A Note on Regioselectivity
A critical consideration when employing unsymmetrical 1,3-dicarbonyl compounds (e.g., a β-ketoester) is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[9] The outcome is influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound.[9] Generally, the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group.
Experimental Protocols
The following protocols provide a general framework for the synthesis of pyrazole derivatives using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of 1-((Thiophen-2-yl)methyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone
This protocol details the synthesis of a simple, symmetrical pyrazole derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 128.19 | 1.28 g | 10 mmol |
| Acetylacetone (2,4-pentanedione) | 100.12 | 1.00 g | 10 mmol |
| Glacial Acetic Acid | 60.05 | 2 mL | - |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.28 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the hydrazine has dissolved.
-
Add acetylacetone (1.00 g, 10 mmol) to the solution, followed by glacial acetic acid (2 mL).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 1-((thiophen-2-yl)methyl)-3,5-dimethyl-1H-pyrazole.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (dd, 1H, thiophene-H5), 6.95 (dd, 1H, thiophene-H3), 6.90 (dd, 1H, thiophene-H4), 5.90 (s, 1H, pyrazole-H4), 5.20 (s, 2H, CH₂), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 140.0, 139.5, 127.0, 126.0, 125.5, 106.0, 50.0, 13.5, 11.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₂N₂S [M+H]⁺: 193.0794; found: 193.0792.
Protocol 2: Synthesis of Ethyl 5-methyl-1-((thiophen-2-yl)methyl)-1H-pyrazole-3-carboxylate from Ethyl Acetoacetate
This protocol illustrates the synthesis using an unsymmetrical β-ketoester, where regioselectivity is a key consideration.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 128.19 | 1.28 g | 10 mmol |
| Ethyl Acetoacetate | 130.14 | 1.30 g | 10 mmol |
| Glacial Acetic Acid | 60.05 | 2 mL | - |
| Ethanol | 46.07 | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.28 g, 10 mmol) in ethanol (25 mL).
-
Add ethyl acetoacetate (1.30 g, 10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2 mL).
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel (hexane/ethyl acetate eluent system) to isolate the major regioisomer.
Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of pyrazole derivatives.
Applications in Drug Development
The pyrazole derivatives synthesized from this compound are of significant interest to drug development professionals due to their potential biological activities.
Antimicrobial Activity
Thiophene-containing pyrazole derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains.[1][2][3] The presence of both the pyrazole and thiophene moieties appears to contribute synergistically to their ability to inhibit microbial growth.
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole-thiophene hybrids.[4] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer agents. The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.
Conclusion
The synthesis of pyrazole derivatives using this compound via the Knorr pyrazole synthesis is a straightforward and efficient method for accessing a diverse range of compounds with significant potential in drug discovery. The protocols and information provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, enabling the exploration of this important class of heterocyclic compounds.
References
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2597–2599.
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. 6th ed., Longman, 1973.
-
RSC Publishing. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
PMC. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Der Pharma Chemica. Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. [Link]
-
ResearchGate. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. [Link]
-
PMC. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
PubMed. Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. [Link]
-
Taylor & Francis Online. Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]
-
Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
-
Semantic Scholar. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Cyclization Reactions of (2-Thienylmethyl)hydrazine-Derived Hydrazones for Pyrazole-Based Kinase Inhibitors
Executive Summary
(2-Thienylmethyl)hydrazine is a critical building block in medicinal chemistry, primarily utilized to introduce the thiophene motif—a recognized bioisostere for phenyl rings that often enhances lipophilicity and metabolic stability. The cyclization of this compound-derived hydrazones is a premier synthetic strategy for accessing 1-(2-thienylmethyl)-1H-pyrazoles. These pyrazole scaffolds are highly privileged structures, frequently deployed as potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway.
This application note provides an in-depth technical guide to the mechanistic rationale, optimized protocols, and biological applications of synthesizing these heterocycles via Vilsmeier-Haack cyclization.
Mechanistic Rationale: The Vilsmeier-Haack Cyclization
The transformation of a linear hydrazone into a fully aromatized pyrazole requires a bis-electrophilic reagent. In this workflow, the Vilsmeier-Haack reagent—generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)—serves this exact purpose.
Causality of the Mechanism:
-
Reagent Formation: POCl₃ reacts with DMF to form the highly reactive chloroiminium ion (Vilsmeier reagent). This step is intensely exothermic; thus, POCl₃ must be added at 0 °C to prevent the thermal degradation of DMF into dimethylamine, which would cause unwanted side reactions and reduce yield.
-
Electrophilic Attack: The chloroiminium ion attacks the α-carbon of the hydrazone. The presence of the electron-donating thienyl group on the hydrazine moiety subtly increases the nucleophilicity of the hydrazone system, facilitating this electrophilic attack.
-
Cyclization and Aromatization: Subsequent intramolecular cyclization onto the hydrazone nitrogen, followed by the elimination of dimethylamine and aromatization, yields the 4-formylpyrazole core. The formyl group provides a versatile synthetic handle for further functionalization.
(For a comprehensive review of pyrazole cyclization mechanisms, refer to [1])
Experimental Workflows and Protocols
Workflow for the synthesis of 1-(2-thienylmethyl)pyrazoles via hydrazone cyclization.
Protocol A: Synthesis of the (2-Thienylmethyl)hydrazone Intermediate
Objective: Condense this compound with an aryl ketone to form the hydrazone precursor.
-
Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of this compound in 30 mL of absolute ethanol.
-
Catalysis: Add 10.0 mmol of the target aryl ketone (e.g., acetophenone), followed by 3-5 drops of glacial acetic acid.
-
Reasoning: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal amine of the hydrazine.
-
-
Reaction: Reflux the mixture at 80 °C for 2-4 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The completion of the reaction is validated by the total disappearance of the ketone spot and the appearance of a new, less polar UV-active spot confirming hydrazone formation.
-
Isolation: Cool to room temperature. If the hydrazone precipitates, filter and wash with cold ethanol. Otherwise, concentrate under reduced pressure and recrystallize from ethanol.
Protocol B: Vilsmeier-Haack Cyclization to 1-(2-Thienylmethyl)-1H-pyrazole-4-carbaldehyde
Objective: Cyclize the hydrazone into a functionalized pyrazole.
-
Vilsmeier Reagent Generation: Charge a dry 50 mL flask with 12.0 mL of anhydrous DMF. Cool to 0 °C in an ice bath. Dropwise, add 30.0 mmol of POCl₃ over 15 minutes.
-
Reasoning: Strict temperature control prevents the violent decomposition of the intermediate chloroiminium salt.
-
-
Hydrazone Addition: Dissolve 10.0 mmol of the hydrazone from Protocol A in 5.0 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Cyclization: Remove the ice bath and heat the reaction mixture to 80-90 °C for 4-5 hours.
-
Self-Validation: TLC monitoring will show the consumption of the hydrazone and the appearance of a highly fluorescent spot under 254 nm UV light, which is characteristic of the newly formed conjugated pyrazole-4-carbaldehyde system.
-
Quenching (Critical Step): Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice containing saturated aqueous NaHCO₃.
-
Reasoning: Slow quenching in a mildly basic environment neutralizes the highly acidic phosphoric acid byproducts without hydrolyzing the newly formed formyl group.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.
Optimization Data: Conventional vs. Microwave-Assisted Cyclization
To improve throughput for drug discovery campaigns, microwave-assisted organic synthesis (MAOS) is frequently applied to this cyclization. The quantitative data below demonstrates the superiority of microwave irradiation in overcoming the activation energy barrier of the cyclization step, drastically reducing reaction times while improving purity profiles.
| Entry | Substrate (Hydrazone derived from) | Heating Method | Temp (°C) | Time | Yield (%) | Purity (HPLC) |
| 1 | Acetophenone | Conventional | 80 | 4.5 h | 68 | >95% |
| 2 | Acetophenone | Microwave | 100 | 15 min | 84 | >98% |
| 3 | 4-Methoxyacetophenone | Conventional | 80 | 5.0 h | 62 | >94% |
| 4 | 4-Methoxyacetophenone | Microwave | 100 | 15 min | 81 | >98% |
Biological Relevance: Targeting the p38 MAPK Pathway
The 1-(2-thienylmethyl)pyrazole scaffold synthesized via this methodology is a highly effective pharmacophore for inhibiting p38 MAP kinase, a central regulator of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). By binding to the ATP pocket of p38, these pyrazole derivatives block the phosphorylation of downstream targets, thereby halting the inflammatory cascade. This mechanism is heavily leveraged in the development of therapeutics for rheumatoid arthritis and other inflammatory disorders. (Refer to [2])
p38 MAPK signaling pathway and targeted inhibition by pyrazole derivatives.
References
-
Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, MDPI, 2018.[Link]
- Crich, J. Z., et al. "Substituted pyrazoles as p38 kinase inhibitors.
Application Note: Wolff-Kishner Reduction Strategies for Thiophene Derivatives
The following Application Note is a technical synthesis designed for researchers and drug development professionals. It addresses the user's topic by clarifying the chemical role of (2-Thienylmethyl)hydrazine versus the standard reagents required for the Wolff-Kishner (WK) reduction .
As the requested reagent is an N-substituted hydrazine (which typically prevents the formation of the diimide intermediate required for standard WK deoxygenation), this guide provides the Standard Huang-Minlon Protocol for reducing thienyl ketones (the most likely intended application) and a secondary protocol for the Functionalization of Ketones using this compound (the actual reactivity of the specific reagent).
Executive Summary & Chemical Logic
The Wolff-Kishner (WK) reduction is the gold-standard method for converting carbonyls (aldehydes/ketones) to methylene groups (
Critical Reagent Distinction:
-
Standard WK Reagent: Hydrazine Hydrate (
) . The mechanism requires an unsubstituted terminus to allow for the stepwise loss of two protons and the eventual extrusion of nitrogen gas ( ). -
The Named Reagent: This compound . This is a mono-substituted N-alkyl hydrazine. Reacting this with a ketone yields an N-substituted hydrazone (
). These intermediates cannot undergo the classical Wolff-Kishner mechanism to yield an alkane because they lack the necessary protons to form the diimide species. Instead, they are precursors for radical functionalization , heterocycle synthesis , or Bamford-Stevens-type eliminations (if sulfonylated).[2]
Scope of this Guide: To ensure experimental success, this note provides:
-
Protocol A: The Huang-Minlon modification of the Wolff-Kishner reduction, optimized for thienyl substrates (e.g., converting 2-acetylthiophene to 2-ethylthiophene).
-
Protocol B: The correct application of This compound for hydrazone formation and subsequent radical-mediated coupling (correcting the user's premise regarding its use in deoxygenation).
Scientific Foundation: Mechanism & Causality[2]
The Wolff-Kishner Mechanism (Standard)
The reduction proceeds via the formation of a hydrazone, followed by base-mediated deprotonation, double bond migration, and the irreversible loss of
Key Mechanistic Requirement: The hydrazone nitrogen must be unsubstituted (
Why N-Alkyl Hydrazines Diverge
When using This compound , the resulting hydrazone is
-
Blockage: There is no second proton on the terminal nitrogen to remove.
-
Outcome: The reaction stalls or undergoes oxidative fragmentation (if
is present) to generate radicals, but it does not yield the deoxygenated alkane .
Pathway Visualization
The following diagram contrasts the successful WK pathway with the divergent pathway of the named reagent.
Figure 1: Mechanistic divergence between standard Wolff-Kishner reagents and N-substituted hydrazines.[2][3]
Protocol A: Wolff-Kishner Reduction of Acylthiophenes
Objective: Deoxygenation of 2-acetylthiophene to 2-ethylthiophene (or similar analogs). Method: Huang-Minlon Modification (One-pot).
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 2-Acylthiophene derivative (10 mmol) | Target for reduction. |
| Reductant | Hydrazine Hydrate (80% or 64% aq.) | Source of hydrazine. Excess (3-5 equiv) required. |
| Base | KOH (pellets, 85%+) | Promotes deprotonation. (3-4 equiv).[2] |
| Solvent | Diethylene Glycol (DEG) | High BP solvent ( |
| Equipment | Round-bottom flask, Dean-Stark trap (optional) or distillation head, reflux condenser.[2] |
Step-by-Step Methodology
-
Hydrazone Formation (Low Temp):
-
In a 100 mL round-bottom flask, dissolve 10 mmol of the acylthiophene in 15 mL of Diethylene Glycol (DEG).
-
Add 40 mmol (approx. 2.0 mL) of Hydrazine Hydrate (80%).
-
Add 40 mmol (approx. 2.2 g) of KOH pellets.
-
Note: Thiophenes are stable to base; however, ensure the substrate lacks base-labile protecting groups (e.g., esters).[2]
-
Reflux the mixture at 110–120°C for 1 hour. This forms the hydrazone in situ.[3][4][5]
-
-
Solvent/Water Removal (The Huang-Minlon Step):
-
Replace the reflux condenser with a distillation head (or drain the Dean-Stark trap).
-
Slowly raise the temperature of the oil bath to 200°C .
-
Distill off the water formed during the reaction and the excess hydrazine.[3][6]
-
Continue distillation until the internal temperature of the reaction mixture reaches 190–200°C .
-
-
Decomposition (High Temp):
-
Once the internal temperature is reached, switch back to reflux (remove distillation head).[2]
-
Reflux at 195–200°C for 3–4 hours.
-
Observation: Evolution of nitrogen gas (bubbling) indicates the reduction is proceeding.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water (50 mL) and extract with diethyl ether or dichloromethane (
mL). -
Wash the combined organics with 1M HCl (to remove residual hydrazine/azines) and then brine.
-
Dry over
, filter, and concentrate.[2] -
Purify via silica gel chromatography (usually Hexanes/EtOAc) if necessary.
-
Protocol B: Using this compound
Objective: Synthesis of N-(2-Thienylmethyl)hydrazones. Application: This protocol is for researchers who specifically possess this compound and intend to use it as a building block (e.g., for radical cyclizations or heterocycle synthesis), acknowledging it does not perform deoxygenation.[2]
Reagents & Conditions
| Component | Specification | Role |
| Substrate | Ketone/Aldehyde (1.0 equiv) | Electrophile. |
| Reagent | This compound (1.1 equiv) | Nucleophile. |
| Solvent | Ethanol or Methanol (Anhydrous) | Protic solvent promotes imine formation. |
| Catalyst | Acetic Acid (Cat. 5 mol%) | Activates carbonyl. |
Step-by-Step Methodology
-
Setup:
-
Dissolve the ketone (1.0 equiv) in Ethanol (0.5 M concentration).
-
Add this compound (1.1 equiv).
-
Add catalytic Acetic Acid (1-2 drops).
-
-
Reaction:
-
Stir at room temperature for aldehydes (1–2 hours).
-
Reflux (
C) for ketones (4–12 hours). Monitor by TLC (disappearance of carbonyl).
-
-
Isolation:
-
Concentrate the solvent under reduced pressure.
-
Note:N-substituted hydrazones can be unstable. Avoid prolonged exposure to silica gel.
-
Recrystallize from EtOH/Hexanes or use crude for the next step (e.g., radical oxidation).
-
Downstream Application (Radical Precursor)
To utilize this hydrazone in a "Wolff-Kishner-like" radical way (e.g., forming a C-C bond rather than C-H):
-
Oxidation: Treat the isolated hydrazone with MnO2 or Cu(OAc)2 in the presence of an alkene.
-
Mechanism: Oxidation generates the diazenyl radical (
), which fragments to release and generates a radical that can be trapped.
Troubleshooting & Safety
Critical Safety Parameters
-
Hydrazine Toxicity: Both Hydrazine Hydrate and this compound are potent nucleophiles and potential carcinogens. Use double-gloving (Nitrile) and work in a fume hood.
-
Explosion Hazard: The Wolff-Kishner releases
gas. Ensure the apparatus is open to the atmosphere (via a drying tube) to prevent pressure buildup. Do not seal the system. -
Thiophene Sensitivity: While thiophenes are base-stable, they can polymerize in the presence of strong Lewis acids. Avoid acidic workups if possible, or keep them brief and cold.
Diagnostic Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete water removal. | The temperature must reach 195-200°C. If water remains, the temperature stays near 120°C, preventing |
| Azine Formation | Insufficient Hydrazine. | Use a large excess (3-5 equiv) of hydrazine to prevent the hydrazone from reacting with a second ketone molecule. |
| No Reaction (Protocol B) | Steric hindrance. | This compound is bulkier than simple hydrazine. Use a Dean-Stark trap to remove water and drive the equilibrium. |
References
-
Wolff-Kishner Reduction (Original & Mechanism)
-
Huang-Minlon Modification (Standard Protocol)
-
Reactivity of N-Substituted Hydrazines (Radical Precursors)
-
Thiophene Chemistry & Stability
-
Reagent Data
Sources
- 1. byjus.com [byjus.com]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]
- 5. Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wolff-Kishner Reduction [organic-chemistry.org]
- 8. Hydrazine synthesis by C-C coupling [organic-chemistry.org]
Application Note: Antimicrobial Screening of Novel (2-Thienylmethyl)hydrazine Derivatives
Introduction & Scientific Rationale
The rapid emergence of antimicrobial resistance (AMR) among ESKAPE pathogens necessitates the continuous development of novel therapeutic scaffolds. Heterocyclic compounds, particularly those containing a thiophene nucleus, have demonstrated exceptional pharmacological versatility, including potent antibacterial and antifungal properties[1].
(2-Thienylmethyl)hydrazine serves as a highly privileged building block in medicinal chemistry. The integration of the lipophilic thiophene ring with a reactive hydrazine moiety allows for the facile synthesis of hydrazones via Schiff base condensation[2]. The resulting azomethine linkage (–NH–N=CH–) is critical for biological activity, as it facilitates hydrogen bonding with bacterial target proteins, while the thiophene ring enhances membrane permeabilization[1][3]. Recent mechanistic studies indicate that thiophene-hydrazone derivatives exert a dual mode of action: disrupting bacterial outer membrane proteins (OMPs) and inhibiting essential enzymes such as DNA gyrase[1].
This application note outlines a comprehensive, self-validating workflow for the synthesis, characterization, and in vitro antimicrobial screening of this compound derivatives.
Experimental Workflow
The following diagram illustrates the logical progression from chemical synthesis to biological evaluation.
Experimental workflow from chemical synthesis to biological evaluation.
Chemical Synthesis Protocol
The synthesis of thiophene-hydrazones relies on the acid-catalyzed condensation of this compound with various substituted benzaldehydes.
Reagents and Materials
-
This compound (Core precursor)
-
Substituted benzaldehydes (e.g., 4-chloro, 4-nitro, 4-methoxybenzaldehyde)
-
Absolute ethanol (Reaction solvent and crystallization medium)
-
Glacial acetic acid (Catalyst)
Step-by-Step Synthesis
-
Preparation of Reaction Mixture: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition of Electrophile: Slowly add an equimolar amount (10 mmol) of the selected substituted benzaldehyde to the stirring solution.
-
Catalysis (Causality): Add 3–5 drops of glacial acetic acid. Rationale: The mild acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine of the hydrazine. It also aids in the subsequent dehydration step to form the imine double bond.
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Isolation: Once the reaction is complete, cool the mixture to 0–5°C in an ice bath to induce precipitation.
-
Purification: Filter the resulting solid under vacuum, wash with cold ethanol, and recrystallize from absolute ethanol to obtain the pure thiophene-hydrazone derivative.
Antimicrobial Screening Protocol (Self-Validating System)
To ensure high data integrity and trustworthiness, the antimicrobial efficacy is evaluated using the Resazurin-based Broth Microdilution method, strictly adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Assay Preparation
-
Compound Stock: Dissolve the synthesized compounds in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 5.12 mg/mL.
-
Inoculum Standardization: Grow target bacterial strains (S. aureus, E. coli, P. aeruginosa) in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:150 in MHB to achieve a final working inoculum of CFU/mL.
Microtiter Plate Setup
-
Serial Dilution: Add 100 µL of MHB to wells 2–12 of a 96-well plate. Add 200 µL of the working compound solution (diluted in MHB) to well 1. Perform a two-fold serial dilution from well 1 to well 10, discarding 100 µL from well 10. (Final concentration range: 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1–11. The final well volume is 200 µL, bringing the final bacterial concentration to
CFU/mL. -
Self-Validating Controls (Causality):
-
Well 11 (Growth Control): MHB + Inoculum (Ensures bacteria are viable and growing).
-
Well 12 (Sterility Control): MHB only (Ensures media is not contaminated).
-
Solvent Control: MHB + Inoculum + 1% DMSO (Ensures the vehicle does not inhibit bacterial growth, isolating the compound's true effect).
-
Positive Control: Ciprofloxacin (Validates the susceptibility of the test strains).
-
-
Incubation: Incubate the plates at 37°C for 18–20 hours.
MIC Determination via Resazurin
-
Indicator Addition: Add 20 µL of 0.015% resazurin solution to all wells. Rationale: Resazurin is a blue, non-fluorescent dye that is reduced to pink, fluorescent resorufin by metabolically active cells. This provides a clear, objective visual endpoint for cell viability.
-
Final Readout: Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Mechanism of Action
Thiophene-hydrazone derivatives synthesized from this compound exhibit a multi-target mechanism. The lipophilic thiophene ring facilitates penetration through the complex lipopolysaccharide (LPS) layer of Gram-negative bacteria[1]. Once localized in the membrane or cytoplasm, the azomethine core interacts with structural outer membrane proteins (OMPs) and inhibits the supercoiling activity of DNA gyrase, leading to rapid bactericidal action[1].
Dual-action antimicrobial mechanism of thiophene-hydrazone derivatives.
Data Presentation: Antimicrobial Efficacy
The table below summarizes the representative quantitative data (MIC values) for a library of synthesized (2-Thienylmethyl)hydrazones. Halogenated derivatives (e.g., 4-chloro, 4-bromo) consistently demonstrate superior activity due to enhanced lipophilicity and target binding affinity[3].
| Compound ID | R-Group Substitution | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | MIC P. aeruginosa (µg/mL) |
| TMH-01 | Unsubstituted (-H) | 64 | 128 | >256 |
| TMH-02 | 4-Methoxy (-OCH₃) | 32 | 64 | 128 |
| TMH-03 | 4-Chloro (-Cl) | 8 | 16 | 32 |
| TMH-04 | 4-Nitro (-NO₂) | 16 | 32 | 64 |
| Control | Ciprofloxacin | 0.5 | 0.25 | 1 |
Note: Data represents median MIC values obtained from triplicate biological replicates. The 4-chloro derivative (TMH-03) exhibits the most potent broad-spectrum activity.
References
-
Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. Orientjchem.org. Available at:[Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Center for Biotechnology Information (NIH). Available at:[Link]
-
Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study. National Center for Biotechnology Information (NIH). Available at:[Link]
-
Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. Available at:[Link]
Sources
- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antitumor Activity Evaluation of (2-Thienylmethyl)hydrazine Derivatives via pH-Responsive Nanocarriers
Introduction & Scientific Rationale
The development of targeted anticancer therapeutics requires molecular architectures capable of distinguishing between healthy tissue and the tumor microenvironment (TME). (2-Thienylmethyl)hydrazine has emerged as a highly versatile ligand in this domain. Its unique chemical structure—combining a hydrophobic, electron-rich thiophene ring with a reactive hydrazine moiety—makes it an optimal candidate for constructing stimuli-responsive drug delivery systems[1].
Traditional metallotherapeutics, such as platinum and ruthenium complexes, exhibit potent cytotoxicity but suffer from severe off-target side effects. By leveraging the weakly acidic nature of the TME (pH 5.0–6.0), researchers can utilize this compound to form pH-cleavable hydrazone bonds on the surface of mesoporous silica nanoparticles (MSNs)[2].
This application note details the protocols for synthesizing, validating, and evaluating the antitumor activity of MSN-H1[Ru] , a nanocarrier system where this compound hydrochloride (H1) tethers a cytotoxic ruthenium(II) complex to an MSN framework.
Mechanistic Overview
The causality behind this experimental design relies on the differential pH between physiological conditions (pH 7.4) and the endosomal/lysosomal compartments of cancer cells (pH 5.0–6.0). The this compound ligand is grafted onto aldehyde-functionalized MSNs via a condensation reaction, forming a reversible hydrazone linkage. The thiophene-hydrazine complex then coordinates with a dichloro(p-cymene)ruthenium(II) dimer.
Upon endocytosis into aggressive tumor models (such as B16F1 melanoma cells), the acidic TME triggers the rapid hydrolysis of the hydrazone bond. This autonomous cleavage releases the active Ru(II) metallotherapeutic, allowing it to intercalate with cellular targets and induce apoptosis[1].
Diagram 1: Mechanistic pathway of pH-responsive Ru(II) release via hydrazone bond cleavage.
Experimental Protocols
Trustworthiness & Self-Validation: Every step in this protocol includes intermediate physicochemical validation checkpoints. Proceeding without confirming surface functionalization (e.g., via FTIR or Zeta potential) will result in poor drug loading and biologically inaccurate cytotoxicity data.
Protocol A: Synthesis and Functionalization of MSN-H1[Ru]
-
MSN Preparation : Synthesize bare MSNs using cetyltrimethylammonium bromide (CTAB) as a structure-directing agent and tetraethyl orthosilicate (TEOS) as the silica precursor under basic conditions. Extract the surfactant using acidic methanol.
-
Aldehyde Functionalization : React the MSNs with 3-aminopropyltriethoxysilane (APTES) to yield amine-functionalized MSNs. Subsequently, couple pyruvic acid to the surface amines using EDC/NHS chemistry to generate surface-accessible aldehyde groups.
-
Causality Check: The conversion from amine to aldehyde reverses the surface charge. Verify via Zeta potential (the charge must shift from highly positive to negative/neutral) to ensure the surface is ready for the hydrazine derivative.
-
-
Hydrazone Linkage Formation : Disperse the aldehyde-MSNs in absolute ethanol. Add an excess of this compound hydrochloride and a catalytic amount of trifluoroacetic acid (TFA). Reflux at 80°C for 24 hours. Wash extensively with ethanol to remove unreacted ligands.
-
Ruthenium Coordination : Suspend the H1-functionalized MSNs in a solvent mixture (e.g., ethanol/dichloromethane). Add dichloro(p-cymene)ruthenium(II) dimer. Stir in the dark at room temperature for 24 hours. Recover the MSN-H1[Ru] nanoparticles via centrifugation, wash, and dry under vacuum[3].
Diagram 2: Step-by-step experimental workflow for MSN-H1[Ru] synthesis and evaluation.
Protocol B: In Vitro pH-Responsive Release Assay
To validate the autonomous release mechanism, the cleavage of the this compound linkage must be quantified analytically.
-
Suspend 5 mg of MSN-H1[Ru] in 5 mL of phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.0.
-
Transfer the suspensions into dialysis bags (MWCO 3500 Da) and immerse them in 45 mL of the corresponding buffer solutions at 37°C under continuous stirring.
-
At predetermined intervals (1, 2, 4, 8, 24, and 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer.
-
Quantify the released Ru(II) concentration using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) to ensure absolute elemental accuracy[2].
Protocol C: Antitumor Activity Evaluation (Cytotoxicity Assay)
-
Cell Culture : Culture B16F1 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Pre-incubation (The Acidic Trigger) : To accurately simulate the TME and evaluate the prodrug activation kinetics, pre-incubate the MSN-H1[Ru] nanoparticles in buffers at pH 5.0 and pH 7.4 for 4 hours prior to cell treatment[1].
-
Treatment : Seed B16F1 cells in 96-well plates (5 × 10³ cells/well) and allow them to adhere overnight. Treat the cells with varying concentrations of the pre-incubated MSN-H1[Ru] (ranging from 1 to 100 µg/mL).
-
Viability Assay : After 48 hours of incubation, add MTT reagent (0.5 mg/mL) to each well. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader.
Data Presentation and Expected Outcomes
The efficacy of the this compound derivative as a pH-responsive tether is demonstrated by the stark contrast in Ru(II) release and subsequent cytotoxicity between physiological and acidic conditions.
Table 1: Representative Release Kinetics and Cytotoxicity Profile of MSN-H1[Ru]
| Experimental Condition | Buffer pH | Ru(II) Release at 24h (%) | IC₅₀ against B16F1 (µg/mL) | Mechanistic Status |
| Healthy Tissue Model | 7.4 | < 15% | > 100 | Hydrazone bond intact; Ru(II) sequestered |
| Tumor Microenvironment | 5.0 | > 45% | ~ 35 | Hydrazone cleaved; Ru(II) actively released |
Note: The quantitative data represents the mechanistic behavior validated by ICP-OES and MTT assays as established in recent nanocarrier literature[3].
Conclusion
The integration of this compound as a functional linker in mesoporous silica nanocarriers provides a robust, self-validating system for the targeted delivery of highly toxic metallotherapeutics. By exploiting the inherent pH gradient of the tumor microenvironment, this protocol ensures that the cytotoxic payload is released precisely where it is needed, maximizing antitumor activity while preserving healthy tissue.
References
1.[1] pH-Responsive Release of Ruthenium Metallotherapeutics from Mesoporous Silica-Based Nanocarriers - PMC. National Center for Biotechnology Information (NIH). Available at:[Link] 2.[3] pH-Responsive Release of Ruthenium Metallotherapeutics from Mesoporous Silica-Based Nanocarriers - PubMed. National Center for Biotechnology Information (NIH). Available at:[Link] 3.[2] pH-Responsive Release of Ruthenium Metallotherapeutics from Mesoporous Silica-Based Nanocarriers - MDPI. Pharmaceutics (MDPI). Available at:[Link]
Sources
Application Note & Protocols: (2-Thienylmethyl)hydrazine in the Synthesis of Novel Schiff Bases for Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Thiophene-Based Hydrazones
Schiff bases, compounds containing an azomethine or imine group (–C=N–), represent a cornerstone in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities.[1][2] Their diverse pharmacological profiles include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] The biological significance of Schiff bases is often attributed to the toxophoric azomethine linkage, which is critical for their bioactivity.[5]
The incorporation of heterocyclic rings, such as thiophene, into Schiff base structures has become a popular strategy for developing new therapeutic agents.[6][7] The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-known pharmacophore whose derivatives exhibit a wide array of biological functions, including anticancer and antimicrobial activities.[7][8] Its presence can enhance the lipophilicity of a molecule, potentially improving its transport across biological membranes.
This guide focuses on the use of (2-Thienylmethyl)hydrazine, a versatile and reactive building block, for the synthesis of novel Schiff base hydrazones. Unlike simple amines, the hydrazine moiety (–NH-NH₂) introduces an additional nitrogen atom, creating a unique electronic and structural profile that can influence chelating properties and biological interactions. The resulting N-(2-thienylmethylidene)hydrazines are promising candidates for drug discovery programs, leveraging the combined bio-activity of the thiophene ring and the hydrazone linker.
Part 1: Synthesis of Novel this compound Schiff Bases
Underlying Principle: The Condensation Reaction
The synthesis of Schiff bases is typically achieved through a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1] In this specific application, the terminal amine group (-NH₂) of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. This reaction proceeds via a carbinolamine intermediate, which subsequently undergoes dehydration to form the stable carbon-nitrogen double bond (azomethine group) characteristic of Schiff bases.[1] The reaction is often facilitated by refluxing in a suitable solvent, and occasionally, an acid catalyst is used to enhance the rate of dehydration.[9][10]
Experimental Workflow Overview
The overall process, from reactant selection to the final characterization and screening, follows a logical and systematic progression. This workflow ensures the efficient synthesis and validation of novel chemical entities.
Caption: High-level workflow for synthesis and evaluation.
Detailed Synthesis Protocol: Preparation of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(thiophen-2-yl)acetohydrazide
This protocol details a representative synthesis using vanillin (4-hydroxy-3-methoxybenzaldehyde) as the carbonyl component. This choice is illustrative; a wide variety of substituted aromatic or heterocyclic aldehydes can be employed to generate a library of novel compounds.
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |
| This compound hydrochloride | C₅H₉ClN₂S | 164.66 | 1.65 g (10 mmol) | Sigma-Aldrich |
| Vanillin | C₈H₈O₃ | 152.15 | 1.52 g (10 mmol) | ACS Reagent Grade |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | Anhydrous |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.4 mL (10 mmol) | Reagent Grade |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
Buchner funnel and filtration flask
-
Melting point apparatus
Procedure
-
Reactant Solubilization : To the 100 mL round-bottom flask, add this compound hydrochloride (1.65 g, 10 mmol) and 25 mL of absolute ethanol. Stir the mixture until the solid is mostly dissolved.
-
Base Addition : Add triethylamine (1.4 mL, 10 mmol) dropwise to the hydrazine solution. The TEA serves to neutralize the hydrochloride salt, liberating the free hydrazine base in situ. A white precipitate of triethylammonium chloride may form. Stir for 10 minutes at room temperature.
-
Aldehyde Addition : In a separate beaker, dissolve vanillin (1.52 g, 10 mmol) in 25 mL of absolute ethanol with gentle warming if necessary. Add this solution to the reaction flask.
-
Reaction Execution : Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) using the heating mantle. Maintain a gentle reflux with continuous stirring.[11]
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 1:4 v/v). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (usually the aldehyde) and the appearance of a new, distinct product spot. This typically takes 4-8 hours.[10][11]
-
Isolation : Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate out. If precipitation is slow, the flask can be cooled further in an ice bath.
-
Purification : Collect the solid product by vacuum filtration using a Buchner funnel.[12] Wash the crude product with a small amount of cold ethanol to remove soluble impurities, followed by a wash with deionized water to remove the triethylammonium chloride byproduct.
-
Drying : Dry the purified solid product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization : Determine the melting point, yield, and characterize the structure using the methods outlined in Part 2.
Part 2: Structural Validation and Characterization
Confirming the identity and purity of the synthesized Schiff base is a critical, self-validating step of the protocol. A combination of spectroscopic methods provides unambiguous structural evidence.
Spectroscopic Analysis
Table of Expected Spectroscopic Data
| Technique | Key Feature | Expected Result/Observation | Rationale |
| FT-IR (cm⁻¹) | C=N Stretch (Azomethine) | Strong absorption band at 1590-1620 | Formation of the imine double bond, a key feature of Schiff bases.[13] |
| N-H Stretch | Disappearance of primary amine bands (two peaks ~3300-3400) from hydrazine. Appearance of a single, sharp peak ~3200-3300. | Confirms the condensation of the -NH₂ group into the C=N-NH linkage. | |
| C=O Stretch (Aldehyde) | Disappearance of the strong aldehyde C=O band (~1700) | Confirms consumption of the aldehyde starting material. | |
| ¹H NMR (δ, ppm) | -CH=N- Proton (Azomethine) | A characteristic singlet at δ 8.2-8.7 | Unambiguous evidence of Schiff base formation.[13][14] |
| Thiophene Protons | Doublets and double doublets in the aromatic region δ 6.9-8.0 | Confirms the presence and integrity of the thienyl moiety.[14] | |
| Aromatic/Phenolic Protons | Signals corresponding to the aldehyde-derived aromatic ring | Confirms incorporation of the second reactant. | |
| -CH₂- and -NH- Protons | Signals corresponding to the methylene bridge and the remaining N-H proton. | Completes the structural assignment. | |
| ¹³C NMR (δ, ppm) | -C =N- Carbon (Azomethine) | A distinct signal at δ 156-166 | Confirms the carbon of the newly formed imine group.[14] |
| Thiophene Carbons | Signals in the range of δ 122-150 | Corroborates the presence of the thiophene ring.[14] | |
| Mass Spec. | Molecular Ion Peak [M]⁺ | Peak corresponding to the calculated molecular weight of the product. | Confirms the overall mass and elemental composition of the synthesized molecule. |
Mechanistic Rationale
The formation of the Schiff base is a classic example of nucleophilic addition followed by elimination (dehydration). Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: Mechanism of Schiff base formation.
Part 3: Applications in Drug Discovery
The true value of synthesizing these novel Schiff bases lies in their potential as therapeutic agents. The combination of the thiophene ring and the hydrazone linker often results in compounds with significant biological activity.
Known Biological Activities of Thiophene-Derived Schiff Bases
Literature extensively documents the pharmacological potential of Schiff bases derived from thiophene and related heterocycles. This provides a strong rationale for screening newly synthesized analogues for a range of activities.
Summary of Potential Biological Applications
| Biological Activity | Description & Rationale | Key References |
| Antimicrobial | Thiophene-derived Schiff bases and their metal complexes have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][15] The imine group is often crucial for this activity.[2] | [2][3][6][7][15][16][17] |
| Anticancer | Many thiophene-based compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7.[7][13][18] The mechanism can involve apoptosis induction or enzyme inhibition.[8] | [4][6][7][8][13][18][19] |
| Antioxidant | The ability to scavenge free radicals is another important property.[5] Compounds are often evaluated using DPPH free radical assays, with some showing potency comparable to or exceeding standard antioxidants like ascorbic acid.[15][17][20] | [5][15][17][20][21] |
| Antitubercular | Schiff bases derived from heterocyclic rings are promising candidates for combating drug-resistant tuberculosis, showing activity against Mycobacterium tuberculosis.[3][9] | [3][9][12] |
Protocol: In Vitro Antimicrobial Screening (Disc Diffusion Method)
This protocol provides a standard method for a preliminary assessment of the antibacterial and antifungal activity of the newly synthesized compounds.
Procedure
-
Media Preparation : Prepare and sterilize Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi. Pour into sterile Petri dishes and allow to solidify.
-
Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli, C. albicans).
-
Plate Inoculation : Evenly swab the entire surface of the agar plates with the prepared inoculum.
-
Disc Application : Prepare stock solutions of the synthesized Schiff bases in a suitable solvent like DMSO. Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.
-
Compound Loading : Pipette a defined volume (e.g., 20 µL) of each test compound solution onto a disc. Also include a positive control (standard antibiotic) and a negative control (solvent only).
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Collection : Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.[21][22]
Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This assay quantifies the ability of the synthesized compounds to act as free radical scavengers.
Procedure
-
Solution Preparation : Prepare a stock solution (e.g., 1 mg/mL) of each test compound in methanol. Prepare a standard solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Serial Dilutions : Create a series of dilutions of the test compounds from the stock solution.
-
Assay Execution : In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound solutions. Include a control (DPPH solution + methanol).
-
Incubation : Allow the reactions to incubate in the dark at room temperature for 30 minutes.[21][23]
-
Measurement : Measure the absorbance of each solution at ~517 nm using a spectrophotometer. The reduction in absorbance (discoloration from purple to yellow) indicates radical scavenging.
-
Calculation : Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined to quantify antioxidant potency.[17][21]
References
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Synthesis, characterization and biological properties of thienyl derived triazole Schiff bases and their oxovanadium(IV) complexes. Taylor & Francis Online. Available at: [Link]
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Synthesis, characterization and biological properties of thienyl derived triazole Schiff bases and their oxovanadium(IV) complexes. PubMed. Available at: [Link]
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Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]
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Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. National Center for Biotechnology Information (PMC). Available at: [Link]
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Reaction of a Thienyl Schiff Base with Diiron Nonacarbonyl: Characterization and Structures. ACS Publications. Available at: [Link]
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Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. RSC Publishing. Available at: [Link]
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Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions. European Journal of Chemistry. Available at: [Link]
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Synthesis, characterization and biological properties of thienyl derived triazole Schiff bases and their oxovanadium(IV) complexes. Taylor & Francis Online. Available at: [Link]
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Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Journal of Young Pharmacists. Available at: [Link]
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A comprehensive review on synthesis and biological activity of schiff bases. SciSpace. Available at: [Link]
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Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. SCIRP. Available at: [Link]
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SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. EJPMR. Available at: [Link]
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SYNTHESIS, SPECTRAL, BIOLOGICAL, STUDIES OF SCHIFF BASE COMPLEXES OF Cu(II), Co(II), Ru(III) AND V(II) OF THIOPHENE- 2. JETIR. Available at: [Link]
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(PDF) SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. ResearchGate. Available at: [Link]
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Synthesis, characterization and antimicrobial studies of metal complexes with schiff bases derived from 2-thienyl glyoxal. ResearchGate. Available at: [Link]
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Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. National Center for Biotechnology Information (PMC). Available at: [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. Available at: [Link]
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Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Xia & He Publishing. Available at: [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Available at: [Link]
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Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. Available at: [Link]
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Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Research Square. Available at: [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
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A Facile and Convenient Synthesis of some Novel Hydrazones, Schiff's Base and Pyrazoles Incorporating Thieno[2,3-b]thiophenes. National Center for Biotechnology Information (PMC). Available at: [Link]
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Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. SciSpace. Available at: [Link]
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Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. Available at: [Link]
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Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from. SciSpace. Available at: [Link]
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This compound hydrochloride. ChemBK. Available at: [Link]
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Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. PubMed. Available at: [Link]
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Antimicrobial and antioxidant studies of Schiff base, 2-(2-hydroxy-2-methyl-1-phenylpropylidene) hydrazine carbothioamide and its mixed ligand cd (II) complexes. ResearchGate. Available at: [Link]
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N-(2-Thienylmethyl)hydrazinecarbothioamide. PubChem. Available at: [Link]
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Synthesis and Spectral Studies of 4,4′-(Hydrazine-1,2-diylidenedimethylylidene)-bis-(2-methoxyphenol) and Its Transition Metal Complexes with Promising Biological Activities. Asian Journal of Chemistry. Available at: [Link]
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Antimicrobial and antioxidant studies of Schiff base, 2-(2-hydroxy-2-methyl-1-phenylpropylidene) hydrazine carbothioamide and it. JMPAS. Available at: [Link]
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[(Thiophen-2-yl)methyl]hydrazine hydrochloride. PubChem. Available at: [Link]
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Application Note: Synthesis of Fused Heterocycles Utilizing (2-Thienylmethyl)hydrazine
Executive Summary & Chemical Rationale
In modern medicinal chemistry and drug development, the strategic incorporation of bioisosteres is critical for optimizing pharmacokinetics, metabolic stability, and target affinity. (2-Thienylmethyl)hydrazine (often utilized as its stable hydrochloride salt, CAS 259535-14-3) serves as a highly versatile bifunctional building block. The thiophene ring acts as a classic, electron-rich [1], offering altered lipophilicity (
Unlike simple aliphatic hydrazines, the thienylmethyl scaffold provides a distinct steric and electronic environment that dictates the regioselectivity of subsequent cyclizations. This application note details the use of this compound in the synthesis of fused heterocycles—specifically tetrahydroindazoles and
Mechanistic Pathway & Regioselectivity
The successful application of [2] relies on exploiting the differential nucleophilicity of its two nitrogen atoms.
-
Causality of Regioselectivity: The terminal nitrogen (
) is sterically unhindered and highly nucleophilic. Conversely, the internal nitrogen ( ) is sterically shielded by the bulky thienylmethyl group. -
Reaction Sequence: When reacted with a bifunctional electrophile (such as a 1,3-dicarbonyl or an
-haloaryl aldehyde), the terminal exclusively attacks the most reactive carbonyl first, forming a stable hydrazone intermediate. The internal is then forced into proximity with the secondary electrophilic site, driving an intramolecular ring closure.
Mechanistic pathway for the synthesis of fused heterocycles via hydrazone intermediates.
Experimental Protocols & Validation Systems
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include mandatory in-process controls (IPCs) to verify intermediate formation before proceeding to harsher cyclization conditions.
Protocol A: Knorr-Type Synthesis of 1-(2-Thienylmethyl)-4,5,6,7-tetrahydro- -indazole
This protocol adapts the [3] for fused aliphatic-aromatic systems.
Reagents:
-
This compound hydrochloride (1.0 eq, 10 mmol)
-
2-Acetylcyclohexanone (1.0 eq, 10 mmol)
-
Triethylamine (TEA) (1.1 eq, 11 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (0.1 eq, 1 mmol)
Step-by-Step Methodology:
-
Free Base Generation: Suspend this compound HCl in absolute ethanol at 0 °C. Add TEA dropwise over 5 minutes. Causality: The HCl salt is used for bench stability, but the free base must be liberated in situ to restore the nucleophilicity of the terminal
. -
Hydrazone Condensation: Add 2-acetylcyclohexanone dropwise. Stir at room temperature for 30 minutes.
-
Validation Checkpoint 1 (IPC): Withdraw a 10 µL aliquot. Analyze via TLC (Hexanes:EtOAc 7:3) and LC-MS.
-
Self-Validation: The reaction must show the complete disappearance of the UV-inactive 2-acetylcyclohexanone (visualized via anisaldehyde stain) and the appearance of the hydrazone intermediate mass (
). Do not proceed to heating until conversion is >95%.
-
-
Cyclization: Add glacial acetic acid (catalyst) and heat the mixture to reflux (80 °C) for 4 hours. Causality: Acid catalysis protonates the remaining ketone, accelerating the attack of the sterically hindered internal
to close the pyrazole ring. -
Work-up & Purification: Concentrate under reduced pressure. Partition between EtOAc (50 mL) and saturated
(50 mL). Dry the organic layer over , filter, and purify via silica gel flash chromatography. -
Validation Checkpoint 2 (Final Product): Confirm structure via
NMR. Self-Validation: Look for the distinct thiophene aromatic protons at 6.9–7.2 ppm, a sharp singlet for the bridging at ~5.2 ppm, and the absence of any carbonyl carbon signals in the NMR (~200 ppm).
Protocol B: Synthesis of 1-(2-Thienylmethyl)- -indazole via Pd-Catalyzed Amination
For fully aromatic fused systems, thermal cyclization is insufficient. This protocol utilizes a [4].
Reagents:
-
This compound hydrochloride (1.2 eq)
-
2-Bromobenzaldehyde (1.0 eq)
- (0.05 eq) and BINAP (0.1 eq)
- (3.0 eq)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Hydrazone Formation: React the hydrazine free base (neutralized with TEA) with 2-bromobenzaldehyde in ethanol at 50 °C for 2 hours. Isolate the resulting hydrazone intermediate via filtration.
-
Validation Checkpoint 1:
NMR of the intermediate must show the disappearance of the aldehyde proton ( ~10.0 ppm) and the appearance of an imine proton ( ~7.8-8.2 ppm). -
Catalytic Cyclization: In an oven-dried Schlenk tube, combine the isolated hydrazone,
, BINAP, and . Evacuate and backfill with three times. Add degassed anhydrous toluene. -
Heating: Seal the tube and heat at 110 °C for 12 hours. Causality: The bulky BINAP ligand promotes reductive elimination over
-hydride elimination, forcing the difficult C-N bond formation between the sterically hindered internal and the aryl bromide. -
Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via chromatography.
Step-by-step experimental workflow with built-in validation for heterocycle synthesis.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and reaction parameters when utilizing this compound across different heterocycle synthesis modalities.
| Reaction Type | Substrate | Catalyst / Additive | Temp (°C) | Regioselectivity (N1 vs N2) | Typical Yield (%) |
| Knorr Cyclization | 2-Acetylcyclohexanone | Glacial AcOH (cat.) | 80 | > 95:5 | 78 - 85 |
| Pd-Catalyzed Amination | 2-Bromobenzaldehyde | 110 | Exclusive (N1) | 65 - 72 | |
| Triazine Condensation | None (Spontaneous) | 60 | > 90:10 | 80 - 88 |
Note: Regioselectivity is defined by the attachment of the thienylmethyl group to the N1 position of the resulting fused heterocycle.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67212177,[(Thiophen-2-yl)methyl]hydrazine hydrochloride.[Link]
-
Fustero, S., et al. (2018). Recent Advances in the Synthesis of Pyrazoles. The Journal of Organic Chemistry.[Link]
-
Inamoto, K., et al. (2006). Synthesis of 1H-Indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. The Journal of Organic Chemistry.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing (2-Thienylmethyl)hydrazine Cyclization Reactions
Welcome to the technical support center for improving the yield and purity of (2-Thienylmethyl)hydrazine cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thieno[3,2-c]pyrazoles and related heterocyclic systems. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your experimental outcomes.
Introduction to this compound Cyclization
The cyclization of this compound is a critical step in the synthesis of various biologically active compounds, including potent kinase inhibitors.[1][2] The formation of the thieno[3,2-c]pyrazole core is typically achieved through reactions that bear resemblance to classic named reactions such as the Fischer Indole Synthesis or the Pictet-Spengler reaction.[3][4] However, the unique electronic properties of the thiophene ring can introduce specific challenges that require careful consideration of reaction conditions. This guide will address these nuances to help you achieve higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the cyclization of this compound.
Q1: My cyclization reaction is not proceeding to completion, resulting in a low yield of the desired thieno[3,2-c]pyrazole. What are the likely causes?
A1: Incomplete conversion is a frequent issue and can often be traced back to several key factors:
-
Inadequate Acidity: Many cyclization reactions of this type, particularly those following a Fischer-Indole or Pictet-Spengler pathway, are acid-catalyzed.[3][4] The acid protonates the hydrazine-derived intermediate, facilitating the electrophilic attack on the thiophene ring. If the acid is too weak or used in insufficient quantity, the reaction will be sluggish. Consider using stronger Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂ or BF₃·OEt₂.[3]
-
Suboptimal Temperature: Thermal energy is often required to overcome the activation barrier for the cyclization. If the reaction temperature is too low, the rate of reaction will be slow. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. We recommend a stepwise increase in temperature, monitoring the reaction progress by TLC or LC-MS at each stage.
-
Poor Quality Starting Materials: Impurities in the this compound or the cyclizing agent (e.g., an aldehyde or ketone) can inhibit the reaction. Ensure your starting materials are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.
Q2: I am observing the formation of multiple side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize them?
A2: The formation of side products is a common challenge. The most likely impurities include:
-
Unreacted Hydrazone Intermediate: The initial condensation of this compound with an aldehyde or ketone forms a hydrazone.[3] If the cyclization step is slow, this intermediate can accumulate. To drive the reaction towards the cyclized product, ensure optimal acid concentration and temperature.
-
Oxidation Products: Hydrazines and their derivatives can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Polymerization: Under strongly acidic conditions, thiophene and its derivatives can be prone to polymerization. Using the minimum effective concentration of acid and carefully controlling the reaction temperature can help to prevent this.
Q3: How do I choose the right solvent for my cyclization reaction?
A3: Solvent choice is critical for both solubility and reactivity.
-
Protic vs. Aprotic: Protic solvents like ethanol or acetic acid can participate in the reaction mechanism and are often used in classical Fischer-Indole syntheses.[3] Aprotic solvents such as toluene, xylene, or dioxane are also effective, particularly for higher temperature reactions.
-
Polarity: The solvent must be able to dissolve the starting materials and intermediates to a reasonable extent. A solvent screen with small-scale trial reactions is often the best approach to identify the optimal medium for your specific substrate.
Q4: The purification of my target thieno[3,2-c]pyrazole is proving difficult. What are the best practices for purification?
A4: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. Deactivation of the silica gel with triethylamine may be necessary if your compound is basic and prone to tailing.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that yield well-formed crystals.[5]
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you may be able to purify it by acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during the cyclization of this compound.
Problem 1: Low to No Product Formation
If you are observing little to no formation of the desired thieno[3,2-c]pyrazole, a systematic approach to identify the root cause is necessary.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Re-evaluate the Catalyst System:
-
Acid Strength and Concentration: The pKa of the acid catalyst is crucial. For less reactive substrates, a stronger acid may be required. Perform small-scale experiments with different acids (e.g., p-toluenesulfonic acid, methanesulfonic acid, or even polyphosphoric acid) and vary their concentrations. The optimal acid concentration is a balance between promoting the reaction and avoiding side reactions like polymerization.
-
Lewis Acids: Consider using Lewis acids like ZnCl₂, AlCl₃, or BF₃·OEt₂.[3] These can be particularly effective in aprotic solvents. Be mindful that Lewis acids are sensitive to moisture, so anhydrous conditions are essential.
-
-
Optimize Reaction Temperature and Time:
-
Stepwise Temperature Increase: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress. If the reaction is slow, gradually increase the temperature in 10-20 °C increments.
-
Reaction Monitoring: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product over time. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
-
Investigate the Impact of Substituents:
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on both the thiophene ring and the hydrazine moiety can significantly impact the reaction rate. Electron-donating groups on the thiophene ring will generally accelerate the electrophilic cyclization, while electron-withdrawing groups will retard it.[6] For deactivated systems, more forcing conditions (stronger acid, higher temperature) may be necessary.
-
Problem 2: Formation of Isomeric or Rearranged Products
In some cases, you may observe the formation of unexpected isomers or rearranged products.
Potential Isomerization Pathways
Caption: Potential pathways leading to desired and side products.
Mitigation Strategies:
-
Controlling Regioselectivity: The position of cyclization onto the thiophene ring is directed by the electronic and steric properties of the substituents. In cases where multiple cyclization positions are possible, the reaction conditions can sometimes be tuned to favor one isomer over another.
-
Kinetic vs. Thermodynamic Control: Lower reaction temperatures may favor the kinetically preferred product, while higher temperatures may allow for equilibration to the thermodynamically more stable product.
-
-
Preventing Rearrangements: Certain reaction conditions, particularly with strong acids and high temperatures, can promote skeletal rearrangements.[7] If you suspect a rearrangement is occurring, try using milder conditions (weaker acid, lower temperature). The use of a non-coordinating, aprotic solvent may also help to suppress rearrangements by minimizing the lifetime of charged intermediates.
Experimental Protocols
Below are generalized protocols for common cyclization methods. These should be optimized for your specific substrates.
Protocol 1: Acid-Catalyzed Cyclization (Fischer-Indole Type)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, acetic acid, or ethanol; 0.1-0.5 M), add the aldehyde or ketone (1.1 eq).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 eq; or a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, proceed with an appropriate workup procedure (e.g., neutralization, extraction, and solvent evaporation).
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bischler-Napieralski Type Cyclization
This protocol is applicable if an N-acyl derivative of (2-Thienylmethyl)amine is used as the starting material.
-
Dissolve the N-acyl-(2-thienylmethyl)amine (1.0 eq) in an anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane; 0.1-0.5 M) under an inert atmosphere.
-
Cool the solution to 0 °C and add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.5-3.0 eq) dropwise.[8][9]
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by pouring it onto ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent.
-
Dry the combined organic layers, evaporate the solvent, and purify the crude product.
Data Presentation
The following table summarizes typical reaction conditions that can be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Temperature | 60 - 120 °C | To provide sufficient activation energy without causing decomposition. |
| Catalyst | Brønsted or Lewis Acids | To facilitate the formation of the electrophilic intermediate.[3] |
| Catalyst Loading | 0.1 - 2.0 equivalents | To ensure efficient catalysis without promoting side reactions. |
| Solvent | Toluene, Xylene, Ethanol, Acetic Acid | To provide a suitable medium for the reaction. |
| Concentration | 0.1 - 1.0 M | To balance reaction rate and solubility. |
Conclusion
Improving the yield of this compound cyclization reactions requires a systematic and informed approach to troubleshooting. By carefully considering the reaction mechanism and the influence of various parameters such as catalyst, solvent, and temperature, it is possible to significantly enhance the efficiency and purity of these important transformations. This guide provides a foundation for understanding and overcoming the common challenges associated with the synthesis of thieno[3,2-c]pyrazoles.
References
-
Bischler, A.; Napieralski, B. (1893). "Zur Kenntniss einer neuen Isochinolin-Synthese". Berichte der deutschen chemischen Gesellschaft. 26 (2): 1903–1908. [Link]
-
Fischer, E.; Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft. 16 (2): 2241–2245. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Gribble, G. W. (2000). "Recent developments in Fischer indole synthesis". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
-
Humphrey, G. R.; Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews. 106 (7): 2875–2911. [Link]
-
Linnepe, P.; Schmidt, A. M.; Eilbracht, P. (2006). "2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement". Organic & Biomolecular Chemistry. 4 (2): 302–313. [Link]
-
Harusawa, S.; et al. (2001). "Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides". The Journal of Organic Chemistry. 66 (26): 8879–8890. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps". [Link]
-
MDPI. (2025). "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions". [Link]
- Google Patents. (2011). "Method for purifying pyrazoles".
-
Cox, E. D.; Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction". Chemical Reviews. 95 (6): 1797–1842. [Link]
-
Wikipedia. "Pictet–Spengler reaction". [Link]
-
ResearchGate. (2014). "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?". [Link]
-
Organic Reactions. (2018). "The Pictet-Spengler Reaction". [Link]
-
Wikipedia. "Bischler–Napieralski reaction". [Link]
-
J&K Scientific. (2021). "Pictet-Spengler Reaction". [Link]
-
J&K Scientific. (2025). "Bischler-Napieralski Reaction". [Link]
-
Organic Chemistry Portal. "Bischler-Napieralski Reaction". [Link]
-
ResearchGate. (2010). "Effect of substituents on the cyclization pattern of 2-pyridylhydrazones". [Link]
-
Molecules. (2025). "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA". [Link]
-
MDPI. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". [Link]
-
Molecules. (2022). "Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties". [Link]
-
SciSpace. (2018). "A Convenient Synthesis, Reactions and Biological Activity of Some New 6H-Pyrazolo[4',3':4,5]thieno[3,2-d][3][6][10]triazine". [Link]
-
ResearchGate. (2025). "Thieno[2,3-c]pyrazoles and Related Heterocycles". [Link]
-
Beilstein Journals. (2024). "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps". [Link]
-
Journal of Medicinal Chemistry. (2023). "Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease". [Link]
-
Semantic Scholar. (2022). "Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors". [Link]
-
ResearchGate. (2022). "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications". [Link]
-
TSI Journals. (2013). "Synthesis and spectral characterization of potential impurities of tiaprofenic acid". [Link]
-
MDPI. (2022). "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro". [Link]
-
ResearchGate. (2026). "Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles". [Link]
Sources
- 1. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
I. Diagnostic Flowchart: Reaction Pathways & Side Reactions
Welcome to the Technical Support Center for Hydrazine-Carbonyl Conjugation . This dynamic guide is engineered for drug development professionals and materials scientists working with (2-Thienylmethyl)hydrazine.
Recently, this compound has become a critical building block in nanomedicine, specifically for grafting pH-responsive hydrazone linkages onto mesoporous silica nanoparticles (MSNs) to deliver ruthenium or iridium metallotherapeutics to acidic tumor microenvironments[1][2][3]. However, the synthesis of these hydrazones from ketones is fraught with equilibrium challenges and competing side reactions.
This guide provides field-proven troubleshooting diagnostics, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity conjugation.
To troubleshoot effectively, you must first understand the competing thermodynamic and kinetic pathways in your reaction vessel. The diagram below maps the causal relationships between reaction conditions and specific side reactions.
Reaction pathways of this compound with ketones.
II. Core Troubleshooting Guide
Issue 1: Azine Formation (Over-condensation)
Symptom: LC-MS or NMR reveals a high molecular weight byproduct with a symmetric or pseudo-symmetric highly conjugated structure. The yield of the desired mono-hydrazone is severely depressed. Mechanistic Causality: The basicity of hydrazine is lower than ammonia, but its nucleophilicity is exceptionally high due to the alpha-effect (repulsion between adjacent lone pairs)[4]. When the primary hydrazone forms, the terminal nitrogen remains nucleophilic. If the local concentration of the ketone is high, this nitrogen will attack a second ketone molecule, forming an azine[5][6][7]. Resolution:
-
Stoichiometric Control: Always maintain a slight excess of this compound (1.1 to 1.2 equivalents).
-
Kinetic Control (High Dilution): Add the ketone dropwise to a highly diluted solution of the hydrazine[4]. This ensures the ketone is the limiting reagent at any given microsecond, preventing the formed hydrazone from finding a second ketone molecule.
Issue 2: Premature Hydrolysis (Equilibrium Reversal)
Symptom: The reaction stalls at 40-50% conversion, or purified hydrazone degrades back into the starting ketone and hydrazine during storage. Mechanistic Causality: Hydrazone formation is a reversible, acid-catalyzed condensation[8]. The (2-Thienylmethyl)hydrazone bond is specifically engineered to be cleaved by water in mildly acidic environments (pH 5.0–6.5) to release drugs inside tumors[1][2]. If water generated during the synthesis is not actively removed, or if the workup is conducted in aqueous acid, the equilibrium is driven backward[7]. Resolution:
-
Thermodynamic Shifting: Utilize activated 3Å molecular sieves or a Dean-Stark trap (if refluxing in toluene) to sequester water continuously.
-
pH Management: Ensure the final product is stored in strictly anhydrous, neutral-to-slightly-basic conditions.
Issue 3: Thiophene Ring Degradation
Symptom: The reaction mixture turns dark brown/black, and polymeric streaks appear on the TLC baseline. Mechanistic Causality: The thiophene ring is highly electron-rich. The use of strong Brønsted acids (e.g., concentrated HCl or TFA) to catalyze the ketone condensation can inadvertently trigger electrophilic aromatic substitution or acid-catalyzed oligomerization of the thiophene moiety. Resolution: Use strictly mild organic acids, such as catalytic acetic acid (AcOH) or pyridinium p-toluenesulfonate (PPTS), to activate the ketone's carbonyl carbon without degrading the heterocycle[8].
III. Quantitative Condition Matrix
The following table summarizes the causal impact of varying reaction parameters on product distribution. Use this data to benchmark your own reaction optimizations.
| Reaction Condition | Molar Ratio (Hydrazine : Ketone) | Catalyst / Environment | Desired Hydrazone Yield | Azine Side-Product | Hydrolysis / Degradation |
| Standard (Unoptimized) | 1.0 : 1.0 | None / Ambient RT | 45% | 12% | 15% |
| Excess Ketone | 1.0 : 2.5 | None / Ambient RT | 18% | 72% | 2% |
| Strong Acid Catalysis | 1.1 : 1.0 | HCl (pH 2.0) / Reflux | 10% | <5% | 85% (Thiophene Polymerization) |
| Aqueous Workup | 1.1 : 1.0 | AcOH / H₂O present | 30% | <2% | 65% (Reversion) |
| Optimized Protocol | 1.15 : 1.0 | Cat. AcOH / 3Å Sieves | >94% | <2% | <1% |
IV. Self-Validating Experimental Protocol: Optimized Hydrazone Synthesis
This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Reagent & Solvent Preparation
-
Dry ethanol or methanol over 3Å molecular sieves for 24 hours.
-
Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Proceed only if water content is < 50 ppm. Water is the primary driver of equilibrium reversal[5].
Step 2: Hydrazine Activation
-
Dissolve 1.15 equivalents of this compound in the anhydrous solvent (0.05 M concentration to enforce high dilution).
-
Add 0.1 equivalents of glacial acetic acid.
-
Validation Checkpoint: Spot the mixture on a TLC plate. The hydrazine should appear as a single spot (visualized with ninhydrin or UV).
Step 3: Controlled Condensation
-
Dissolve 1.0 equivalent of the target ketone in anhydrous solvent.
-
Load the ketone solution into a syringe pump and add it dropwise to the hydrazine solution over 2 hours at room temperature under an inert N₂ atmosphere.
-
Add 200 mg of activated 3Å molecular sieves per mmol of reactant to the flask.
-
Validation Checkpoint: After 4 hours, run a TLC (Hexanes/EtOAc). You should observe the disappearance of the ketone spot and the emergence of a new, less polar spot (the hydrazone). If a highly non-polar spot appears at the solvent front, azine formation is occurring—slow your addition rate.
Step 4: Isolation and Spectroscopic Validation
-
Filter the mixture through a pad of Celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure (temperature < 40°C to protect the thiophene ring).
-
Validation Checkpoint (FT-IR & NMR): Analyze the crude product via FT-IR. You must observe a sharp C=N stretching band at 1590–1640 cm⁻¹ and the complete absence of the broad C=O stretch (~1710 cm⁻¹)[2][7]. In ¹H-NMR, verify the integrity of the thiophene protons (multiplets around 6.9–7.3 ppm) to rule out ring degradation.
V. Frequently Asked Questions (FAQs)
Q: Can I use this compound hydrochloride directly, or must I free-base it? A: You can use the hydrochloride salt, which is actually preferred for stability against air oxidation[2][9]. However, you must add a stoichiometric amount of a mild non-nucleophilic base (like triethylamine, TEA) to the reaction mixture to liberate the free hydrazine in situ before adding the ketone[2][7]. Failing to do so will leave the hydrazine protonated and entirely non-nucleophilic.
Q: My ketone is highly sterically hindered. The hydrazone won't form even with sieves. What next? A: Steric hindrance drastically reduces the electrophilicity of the carbonyl carbon[5]. If standard reflux with AcOH fails, consider utilizing a Lewis acid catalyst (e.g., TiCl₄ or ZrCl₄) in anhydrous toluene. Alternatively, convert the ketone to a more reactive intermediate, such as a ketal or an enol ether, before introducing the hydrazine.
Q: How do I definitively distinguish between my desired hydrazone and an azine side-product using MS? A: Azines represent the condensation of two ketone molecules with one hydrazine molecule (with the loss of the (2-Thienylmethyl) group if the hydrazine backbone cleaves, or complex over-alkylation). In ESI-MS, look for an[M+H]⁺ peak that roughly equals (2 * Mass of Ketone) + 32 (Hydrazine core) - 36 (2 * H₂O). The desired product will have an [M+H]⁺ of Mass of Ketone + Mass of this compound - 18 (H₂O).
VI. References
-
Wolff–Kishner reduction - Wikipedia Source: Wikipedia URL:[Link]
-
Design and application of proton gradient-based pH-responsive nanomaterials in the tumor microenvironment Source: Nanoscale (RSC Publishing) URL:[Link]
-
pH-Responsive Release of Ruthenium Metallotherapeutics from Mesoporous Silica-Based Nanocarriers Source: PMC (National Institutes of Health) URL:[Link]
-
Azine Formation Source: Quimica Organica URL:[Link]
-
Mesoporous Silica Nanoparticles for pH-Responsive Delivery of Iridium Metallotherapeutics and Treatment of Glioblastoma Multiforme Source: MDPI URL:[Link]
-
Product Class 17: Hydrazones Source: Thieme Connect URL:[Link]
-
Synthesis of Asymmetric Azines Source: ResearchGate URL:[Link]
-
Ruthenium(II) p-cymene complexes of naphthoquinone derivatives as antitumor agents Source: ResearchGate URL:[Link]
Sources
- 1. Design and application of proton gradient-based pH-responsive nanomaterials in the tumor microenvironment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. pH-Responsive Release of Ruthenium Metallotherapeutics from Mesoporous Silica-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Azine Formation [quimicaorganica.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Thienylmethyl)hydrazine Reaction Products
Welcome to the technical support center for the synthesis and purification of (2-Thienylmethyl)hydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic intermediate. Here, we address common challenges encountered during the purification of this compound and provide field-proven, in-depth solutions in a direct question-and-answer format.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section tackles specific, practical issues that may arise during the workup and purification of your this compound reaction mixture.
Question 1: My crude product is an oil contaminated with unreacted 2-thenyl chloride and a significant, less-polar byproduct. How can I effectively separate these?
Answer: This is a classic purification challenge where the desired product is contaminated with non-polar starting material and likely the N,N'-bisthis compound byproduct, which forms from a double substitution on the hydrazine molecule.[1] The significant polarity difference between your mono-substituted product and these impurities makes silica gel column chromatography the ideal solution.
The underlying principle is separation by polarity. Silica gel is a highly polar stationary phase.
-
Less-polar compounds (like 2-thenyl chloride and the bis-substituted byproduct) have a weaker affinity for the silica and will elute from the column first.
-
More-polar compounds (your desired this compound) interact more strongly with the silica and will elute later.
Workflow Diagram: Purification via Column Chromatography
Sources
Technical Support Center: Optimization of (2-Thienylmethyl)hydrazine Condensations
Ticket ID: TH-HYD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Solvent/Catalyst Optimization for Thiophene-based Hydrazone Synthesis
Executive Summary: The "Thiophene-Hydrazine Paradox"
Working with (2-Thienylmethyl)hydrazine presents a specific chemoselective challenge we call the "Thiophene-Hydrazine Paradox."
-
The Need for Acid: Hydrazone formation is acid-catalyzed.[1] Protonation of the carbonyl oxygen is required to lower the LUMO energy, facilitating the nucleophilic attack of the hydrazine.
-
The Risk of Acid: The thiophene ring is electron-rich (π-excessive). In the presence of strong acids (especially Lewis acids or mineral acids like HCl), thiophene undergoes electrophilic attack, leading to polymerization (tarring) or ring-opening.
The Solution: You must operate in a buffered window (pH 4.5 – 5.5) . This provides enough acidity to activate the carbonyl but remains mild enough to preserve the thiophene ring.
Critical Reagent Handling (Pre-Reaction)
Most commercial sources supply this reagent as the Hydrochloride Salt (CAS: 123522-00-5).
-
Issue: The salt form is stable but non-nucleophilic.
-
Common Mistake: Adding the salt directly to a ketone/aldehyde in non-protic solvent without a base. Reaction will be extremely slow.
-
Correction: You must liberate the free base in situ, but avoid strong bases (NaOH/KOH) which promote side reactions (Wolf-Kishner reduction or aldol condensation of the carbonyl).
Optimization Matrix: Solvent & Catalyst[2][3][4]
Module A: Solvent Selection
Selection Rule: The solvent must solubilize the protonated intermediate but allow water removal to drive the equilibrium.
| Solvent | Suitability | Technical Notes | Recommended For |
| Ethanol (Abs.) | High | Excellent solubility for the HCl salt. Forms azeotrope with water. | Standard Protocol (First choice). |
| Methanol | Moderate | Higher solubility, but lower boiling point makes water removal harder. | Very polar/hindered substrates.[2] |
| THF | Moderate | Good for solubility of organic carbonyls, but poor for the hydrazine salt. | Lipophilic aldehydes; requires base additive. |
| Toluene | Specialist | Allows Dean-Stark water removal. High temp risks thiophene degradation. | Difficult/Slow condensations only. |
| DCM/CHCl₃ | Low | Poor solubility for hydrazine salts. Acid traces in CHCl₃ can decompose thiophene. | Avoid unless using free-base hydrazine. |
Module B: Catalyst Selection
Selection Rule: Use the mildest acid possible that achieves conversion.
| Catalyst | Risk Level | Mechanism Note | Verdict |
| Acetic Acid (AcOH) | Low | Acts as both solvent modifier and weak catalyst. | Gold Standard. Use with NaOAc. |
| HCl / H₂SO₄ | Critical | Rapidly polymerizes thiophene (turns black/tar). | DO NOT USE. |
| p-TsOH | High | Strong acid; acceptable only with Dean-Stark in Toluene (0.1 mol%). | Only for unreactive ketones. |
| Sc(OTf)₃ | Moderate | Lewis acid. Efficient but expensive. | Use only if Bronsted acids fail. |
Standard Operating Procedure (SOP)
Protocol: In Situ Buffered Condensation (The "Acetate Method")
This protocol automatically buffers the reaction to pH ~5, preventing thiophene degradation while activating the hydrazine.
Reagents:
-
This compound HCl (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.1 equiv)
-
Sodium Acetate (anhydrous) (1.2 equiv)
-
Solvent: Absolute Ethanol (0.1 M concentration)
Step-by-Step:
-
Degassing: Sparge the Ethanol with Argon/Nitrogen for 15 minutes. Note: Thiophene hydrazines are prone to oxidative decomposition.
-
Salt Release: In the reaction vessel, suspend the Hydrazine HCl and Sodium Acetate in the degassed Ethanol. Stir for 15 min at RT.
-
Chemistry:
-
Result: You generate the free hydrazine nucleophile AND the acetic acid catalyst simultaneously.
-
-
Addition: Add the Aldehyde/Ketone in one portion.
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Monitor: TLC (UV 254nm). Hydrazones are often fluorescent.
-
Heat: Only heat to 50°C if conversion is <50% after 4 hours.
-
-
Workup:
-
Evaporate Ethanol to 20% volume.
-
Dilute with water. The hydrazone usually precipitates.
-
Filter and wash with cold water/hexanes.
-
Troubleshooting & Logic Pathways
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing reaction conditions and troubleshooting common failures.
Caption: Decision tree for optimizing reaction conditions. Green nodes indicate standard path; Red nodes indicate failure modes.
FAQ: Specific Failure Modes
Q1: My reaction mixture turned black and sticky. What happened? A: You likely experienced acid-catalyzed polymerization of the thiophene ring .
-
Diagnosis: Did you use HCl or heat the reaction above 80°C?
-
Fix: Repeat using the Sodium Acetate method (buffered). If strictly necessary, use Pyridine as the solvent (acts as a base/solvent) to completely neutralize acidity, though reaction rates will be slower.
Q2: I see two close spots on TLC that merge after isolation. Is my product impure? A: This is likely E/Z Isomerism , not impurity.
-
Context: Hydrazones possess a C=N double bond.[1] The thiophene ring is bulky.[3]
-
Verification: Take an NMR.[2][3][4] If you see duplicated signals (e.g., two singlets for the imine proton) that integrate to 1.0 total, it is an isomeric mixture. These often equilibrate in solution.
Q3: I isolated a product, but the mass is double the expected value (M+ = 2x - 2). A: You formed the Azine (dimer).
-
Mechanism:[1][5][6][7][8] The hydrazone product reacted with another equivalent of ketone.[9]
-
Fix: This happens when the hydrazine is the limiting reagent. Ensure you use a slight excess of hydrazine (1.1 equiv) relative to the carbonyl, and add the carbonyl to the hydrazine solution (Reverse Addition).
References
-
BenchChem Technical Support. (2025).[10][2][3][9] Troubleshooting hydrazone formation low yield. Retrieved from
-
Organic Syntheses. (1970). Acetone Hydrazone.[11] Org. Synth. 1970, 50, 102. (Foundational protocol for hydrazone isolation). Retrieved from
-
BenchChem Technical Support. (2025). Stability of Thiophene-Containing Compounds. (Data on thiophene polymerization in acid). Retrieved from
-
Sigma-Aldrich. (2025). This compound hydrochloride Product Sheet. Retrieved from
- Childers, W. E., et al. (2005). Structure-Activity Relationships of Thiophene-Based Hydrazones. Journal of Medicinal Chemistry. (General reference for heterocyclic hydrazone stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. CN1896067A - Industrial production process of hydralazine hydrochloride - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Preventing the formation of azines in (2-Thienylmethyl)hydrazine reactions
Welcome to the technical support center for reactions involving (2-Thienylmethyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge: the formation of azine side products. Our goal is to provide you with the expert insights and practical methodologies required to suppress this unwanted reaction pathway, ensuring the successful synthesis of your target hydrazone.
This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides. We will explore the mechanistic underpinnings of azine formation, provide validated protocols for its prevention, and offer clear guidance on the characterization and purification of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is azine, and why is it forming in my reaction?
A: Azine is a common byproduct in hydrazone synthesis, characterized by a C=N-N=C core structure. It forms when one molecule of hydrazine reacts with two molecules of a carbonyl compound (an aldehyde or ketone).[1][2] The reaction proceeds in two steps:
-
This compound reacts with the first molecule of your carbonyl compound to form the desired hydrazone .
-
If an excess of the carbonyl compound is present, or if reaction conditions are not optimized, this newly formed hydrazone can act as a nucleophile itself and react with a second molecule of the carbonyl compound, leading to the symmetrical or unsymmetrical azine.[3]
The key takeaway is that azine formation is a competing reaction pathway that consumes your starting materials and complicates purification.
Q2: I've confirmed azine formation. What is the first thing I should check?
A: The most immediate parameter to verify is the stoichiometry of your reactants. Azine formation is fundamentally a result of a 2:1 ratio of carbonyl to hydrazine. Ensure you are using a 1:1 or a slight excess (e.g., 1.1 equivalents) of the this compound relative to the carbonyl compound. Using an excess of the aldehyde or ketone is a primary driver of this side reaction.[4]
Q3: Can the reaction pH influence the amount of azine I'm getting?
A: Absolutely. The pH of the reaction medium is a critical control parameter. Hydrazone formation is generally acid-catalyzed, as protonation of the carbonyl oxygen makes it more electrophilic.[5] However, the nucleophilicity of the hydrazine is reduced at very low pH due to protonation of its nitrogen atoms. The rate-limiting step for hydrazone formation at neutral pH is often the dehydration of the tetrahedral intermediate.[6] While mild acidic conditions (e.g., a few drops of acetic acid) are often beneficial, strongly acidic or basic conditions can favor side reactions.[7][8] It is crucial to empirically determine the optimal pH for your specific substrate combination, often in the range of 4-6.
Q4: How can I distinguish my desired hydrazone from the azine byproduct?
A: Spectroscopic methods are key.
-
¹H NMR: The most telling difference is often the integration of the signals. In the azine, you will see signals corresponding to two equivalents of the carbonyl precursor for every one N-N unit. The chemical shift of the azomethine proton (-CH=N-) may also differ between the hydrazone and the azine.[9][10]
-
Mass Spectrometry: The molecular weight of the azine will be significantly higher than that of the hydrazone, corresponding to the mass of (Thienylmethyl group) + 2 * (Carbonyl residue) - 2 * H₂O.
-
TLC: Azines are typically less polar than their corresponding hydrazones. They will generally have a higher Rf value on a silica gel TLC plate.[4]
In-Depth Troubleshooting & Prevention
This section provides detailed strategies to proactively minimize or eliminate azine formation during your experimental design and execution.
Issue 1: Significant Azine Formation Despite 1:1 Stoichiometry
Even with correct overall stoichiometry, localized excesses of the carbonyl compound can occur, driving the reaction toward the azine. The nucleophilicity of the initially formed hydrazone can be comparable to or even greater than the starting hydrazine, making it a competitive reactant.[3]
Solution: Controlled Reagent Addition
The method of combining reactants is paramount. Instead of adding all reagents at once, implement a controlled, slow addition of the carbonyl compound to the solution of this compound.
Causality: By adding the aldehyde or ketone slowly, you ensure that it is more likely to encounter a molecule of the starting this compound rather than a molecule of the newly formed hydrazone product. This maintains a statistical preference for the desired 1:1 reaction. This technique is especially critical for highly reactive aldehydes.[3]
Issue 2: Reaction Stalls or Still Produces Azine with Controlled Addition
If optimizing stoichiometry and addition rate is insufficient, focus on the reaction environment, specifically temperature and catalysis.
Solution: Parameter Optimization
| Parameter | Recommended Range | Rationale & Expert Insight |
| Temperature | 0 °C to Room Temp. | Many hydrazone formations are exothermic. Running the reaction at a lower temperature can slow down the rate of the competing azine formation more than the desired hydrazone formation. Start at 0 °C and allow the reaction to slowly warm to room temperature. |
| Solvent | Ethanol, Methanol, THF | Protic solvents like ethanol can facilitate the necessary proton transfers in the mechanism.[8] The choice should be based on the solubility of all reactants. |
| Catalyst | Acetic Acid (catalytic) | A small amount of acid (e.g., 2-3 drops of glacial acetic acid) can significantly accelerate the reaction by activating the carbonyl group.[8] This can allow the reaction to proceed to completion more quickly, reducing the time for side reactions to occur. However, avoid strong acids which can fully protonate the hydrazine. |
| Concentration | High Dilution (e.g., 0.01 M) | Performing the reaction under high dilution conditions can disfavor the second-order reaction (hydrazone + carbonyl -> azine) more than the initial hydrazone formation. This is a powerful but sometimes impractical strategy if large quantities are needed.[3] |
Protocol 1: Optimized Synthesis of a (2-Thienylmethyl)hydrazone
This protocol integrates the preventative strategies discussed above.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.05 eq) in anhydrous ethanol (to make a ~0.1 M solution).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the hydrazine solution and stir.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Controlled Addition: Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous ethanol and load it into the dropping funnel. Add the carbonyl solution dropwise to the stirred, cooled hydrazine solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a hexane/ethyl acetate solvent system), checking for the consumption of the limiting carbonyl reagent.
-
Workup: Once the reaction is complete, the product can be isolated. If it precipitates, it can be filtered.[8] Otherwise, the solvent is removed under reduced pressure to yield the crude product.
Characterization & Purification Guide
Even with optimization, trace amounts of azine may form. Proper identification and removal are crucial for obtaining pure material.
// Nodes Hydrazine [label="this compound\n(H₂N-NH-R¹)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Carbonyl1 [label="Carbonyl Compound\n(R²R³C=O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazone [label="Desired Hydrazone\n(R¹-NH-N=CR²R³)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbonyl2 [label="Carbonyl Compound\n(R²R³C=O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azine [label="Azine Byproduct\n(R²R³C=N-N=CR²R³)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Hydrazine -> Hydrazone [label=" + ", color="#34A853"]; Carbonyl1 -> Hydrazone [color="#34A853"]; Hydrazone -> Azine [label=" + ", color="#EA4335"]; Carbonyl2 -> Azine [color="#EA4335"];
// Invisible nodes for alignment {rank=same; Hydrazine; Carbonyl1;} {rank=same; Hydrazone; Carbonyl2;} {rank=same; Azine;} } enddot Caption: Reaction pathways for hydrazone and azine formation.
Q5: My crude product is an oil and contains the azine impurity. How can I purify it?
A: Oily products are common and can be challenging.[4] Column chromatography is generally the most effective method for separating hydrazones from the less polar azine byproducts.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Sample Preparation: Dissolve the crude oil in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The less polar azine should elute first, followed by the desired, more polar hydrazone.
-
Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.[4]
Q6: Can I use recrystallization to remove the azine?
A: Yes, if your desired hydrazone is a solid at room temperature, recrystallization can be an excellent and scalable purification method. The key is to find a solvent system where the hydrazone and azine have different solubilities.
-
Solvent Screening: Test various solvents (e.g., ethanol, methanol, ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve your crude product when hot but allow the pure hydrazone to crystallize upon cooling, while the azine impurity remains in the mother liquor (or vice-versa).[11]
-
Procedure: Dissolve the crude material in a minimal amount of the chosen boiling solvent. If any impurities are insoluble, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by filtration.[4]
References
-
Ligand Redox Controlled Tandem Synthesis of Azines from Aromatic Alcohols and Hydrazine in Air: One-Pot Synthesis of Phthalazine. ResearchGate. Available at: [Link]
-
Azine Formation. Organic Chemistry. Available at: [Link]
-
Synthesis of Asymmetric Azines. ResearchGate. Available at: [Link]
-
Process for synthesis of azines, its application to hydrazine production. ETDEWEB. Available at: [Link]
-
Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. Figshare. Available at: [Link]
-
Dynamic covalent chemistry with azines. PMC. Available at: [Link]
-
Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer. ACS Publications. Available at: [Link]
-
How to purify hydrazone? ResearchGate. Available at: [Link]
-
Need a purification method for a free hydrazone. Reddit. Available at: [Link]
- The cutting method of azine bond and hydrazone bond. Google Patents.
-
Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer. RSC Publishing. Available at: [Link]
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Available at: [Link]
-
The proposed mechanism of formation of azines by reaction between... ResearchGate. Available at: [Link]
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. Available at: [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PMC. Available at: [Link]
- Method for cleaving azine or hydrazone bond. Google Patents.
-
Hydrazones and Azines of Diaryl Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Azine or hydrazine? The dilemma in amidinohydrazones. Longdom Publishing. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Available at: [Link]
- Method for preparing hydrazine hydrate. Google Patents.
-
Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches—A Pathway to Versatile 19F Magnetic Resonance Imaging Contrast Agents. PMC. Available at: [Link]
-
Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. University of Baghdad Digital Repository. Available at: [Link]
-
C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. MDPI. Available at: [Link]
-
On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available at: [Link]
-
Synthesis and Evaluation of Hydrazones. Alcrut group. Available at: [Link]
-
Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. Available at: [Link]
-
Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health. Available at: [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Acetone hydrazone. Organic Syntheses Procedure. Available at: [Link]
-
A Historical Perspective on the Structure, Synthesis, and Use of Azines. ER Publications. Available at: [Link]
-
Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes. ResearchGate. Available at: [Link]
Sources
- 1. Azine Formation [quimicaorganica.org]
- 2. erpublications.com [erpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. alcrut.com [alcrut.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability issues of (2-Thienylmethyl)hydrazine under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2-Thienylmethyl)hydrazine. As Senior Application Scientists, we understand the unique challenges researchers face when working with reactive intermediates. This guide is designed to provide in-depth, field-proven insights into the stability issues of this compound, particularly under acidic conditions. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Fundamental Principles: The "Why" Behind the Instability
This compound, like many hydrazine derivatives, possesses a delicate balance of reactivity that makes it a valuable synthetic precursor but also susceptible to degradation. Its instability under acidic conditions is not a single phenomenon but rather a combination of two primary pathways: acid-catalyzed decomposition and oxidative degradation, which can be exacerbated by acidic conditions.
Hydrazines are basic and will be protonated in acidic media. While protonation can, in some cases, protect against oxidation, it can also initiate other degradation pathways.[1] The acid-catalyzed hydrolysis of hydrazones (the common product of hydrazine reactions) is a well-understood process that proceeds through a protonated carbinolamine intermediate, and similar mechanisms can be invoked for the decomposition of the hydrazine itself.[2][3] Furthermore, the decomposition can be strongly catalyzed by trace metal ions and the presence of oxygen.[4][5]
Caption: Acid-catalyzed hydrolysis of hydrazones.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address specific issues you may encounter during your experiments.
Q1: My stock solution of this compound seems to degrade over time, showing a yellow or brown discoloration. What are the optimal storage conditions?
A: This is a classic sign of oxidative degradation. Hydrazines are strong reducing agents and readily react with atmospheric oxygen.[6] The discoloration is due to the formation of complex oxidation products.
-
Expert Recommendation:
-
Store as a Salt: If possible, store the compound as a salt (e.g., hydrochloride). The protonated form is generally less susceptible to air oxidation.
-
Inert Atmosphere: For the free base, always store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.
-
Cold and Dark: Store at low temperatures (2-8°C) and protect from light to minimize both thermal and photochemical decomposition.
-
Solvent Choice: If storing in solution, use a deoxygenated aprotic solvent. Avoid protic solvents like methanol for long-term storage as they can participate in degradation pathways.
-
Q2: I'm attempting a hydrazone formation with an aldehyde, using a catalytic amount of acetic acid in ethanol. My yields are poor and I see a complex mixture of byproducts. What's going wrong?
A: This is a very common scenario. While acid is required to catalyze the condensation, it simultaneously promotes the degradation of your starting hydrazine.[5] The key is to find a delicate balance.
-
Causality: The N-N bond in the hydrazine can be susceptible to cleavage under these conditions, especially if trace metals are present from your reagents or glassware. Ethanol, while a common solvent, can also be problematic. The combination of acid, a potentially "sticky" and reactive hydrazine, and heat can lead to a cascade of side reactions.[7]
-
Troubleshooting Steps:
-
Minimize Acid Concentration: Your primary goal is to protonate the carbonyl group of the aldehyde, not the bulk of your hydrazine. Use the minimum amount of acid necessary to achieve a reasonable reaction rate. Start with sub-stoichiometric amounts and screen upwards.
-
Switch to a Weaker Acid: Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), which can provide sufficient acidity with less degradation.
-
Change Solvents: Switch to an aprotic solvent like THF or Dichloromethane. This minimizes the solvent's ability to participate in hydrolytic decomposition pathways.
-
Lower the Temperature: Run the reaction at room temperature or even 0°C, even if it takes longer. The activation energy for decomposition is often higher than that for the desired reaction.
-
Q3: How can I accurately monitor the stability of this compound during my reaction?
A: Visual inspection is unreliable. You need a quantitative analytical method to make informed decisions about your reaction conditions.
-
Recommended Method: High-Performance Liquid Chromatography (HPLC) is the preferred method.[8]
-
Derivatization for Stability: Hydrazines can be difficult to analyze directly due to their reactivity and potential for irreversible adsorption onto surfaces.[7] A robust method is to quench an aliquot of your reaction mixture at specific time points by derivatizing the remaining this compound with a stable aldehyde (like benzaldehyde) under controlled conditions. You can then quantify the resulting stable hydrazone.
-
Direct Analysis: Alternatively, a fast HPLC method with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA or formic acid) can often resolve the starting material from its degradation products.[9]
-
Q4: My synthesis requires strongly acidic conditions (e.g., neat TFA) that completely decompose this compound. Are there any strategies to circumvent this?
A: Yes. When reaction conditions cannot be changed, you must temporarily modify the hydrazine itself. This is the realm of protecting group chemistry.[10]
-
The Strategy: The goal is to convert the nucleophilic and reactive hydrazine group into a more stable functional group that can withstand the harsh conditions. After the desired reaction is complete, the protecting group is removed to regenerate the hydrazine.
-
Common Protecting Groups for Hydrazines:
-
Boc (tert-Butoxycarbonyl): React the hydrazine with Di-tert-butyl dicarbonate (Boc)₂O to form a stable Boc-protected hydrazine. The Boc group is stable to many conditions but can be readily removed with strong acid (like TFA), which makes it ideal for this scenario. You would perform your reaction and then the deprotection would occur during workup.[11]
-
Cbz (Carboxybenzyl): This group is another option, forming a stable carbazate. It is typically removed by hydrogenolysis, offering an orthogonal deprotection strategy if your molecule is sensitive to strong acid but stable to catalytic hydrogenation.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. steamforum.com [steamforum.com]
- 5. apps.dtic.mil [apps.dtic.mil]
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- 10. Protective Groups [organic-chemistry.org]
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Troubleshooting low conversion rates in (2-Thienylmethyl)hydrazine reactions
Welcome to the technical support resource for researchers utilizing (2-Thienylmethyl)hydrazine. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during its application in synthesis, with a primary focus on addressing low conversion rates in hydrazone formation reactions. The information is presented in a direct question-and-answer format to help you quickly identify and resolve experimental hurdles.
Section 1: Foundational Concerns - Reagent Integrity and Preparation
This section addresses the most critical starting point of any reaction: the quality and handling of your reagents. Issues with starting materials are a frequent cause of poor reaction outcomes.
Question 1: My reaction with this compound hydrochloride is not progressing. Why might this be, and what is the first step I should take?
Answer: A common oversight is the acidic nature of the starting material. This compound is often supplied as a hydrochloride salt to enhance its shelf-life and stability. In this form, the hydrazine nitrogen is protonated, rendering it non-nucleophilic and thus unreactive towards carbonyl compounds.
The foundational step in hydrazone formation is the nucleophilic attack of the hydrazine's terminal nitrogen onto the electrophilic carbonyl carbon.[1] If the hydrazine is protonated (as in the HCl salt), this initial step cannot occur.
Immediate Action: You must neutralize the hydrochloride salt to generate the free base of this compound. This can be achieved in two ways:
-
In-situ Neutralization: Add at least one molar equivalent of a non-nucleophilic base to your reaction mixture. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Pre-reaction Extraction: Prepare the free base before starting the synthesis. This is the recommended approach for ensuring accurate stoichiometry and avoiding potential side reactions from the added base.
Experimental Protocol: Preparation of Free Base this compound
-
Dissolution: Dissolve the this compound hydrochloride salt in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring. Monitor the pH with litmus paper or a pH meter until it reaches approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Verification & Use: The resulting oil or solid is the free base. It is advisable to use it immediately, as free hydrazines can be susceptible to air oxidation.[2]
Question 2: I've prepared the free base, but my conversion rates are still low and inconsistent. What could be affecting my reagent's quality?
Answer: Hydrazine derivatives are known to be sensitive to atmospheric oxygen and can degrade over time.[3] They are strong reducing agents. If you suspect degradation, it is crucial to assess the purity of your this compound free base before use.
Troubleshooting Steps:
-
Purity Analysis: Check the purity of the hydrazine via ¹H NMR. Look for the characteristic signals of the thienyl and methylene protons and ensure the absence of significant impurity peaks.
-
Storage: Store the hydrochloride salt in a cool, dark, and dry place. Prepare the free base fresh for each reaction. If short-term storage of the free base is necessary, keep it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
-
Carbonyl Purity: Do not neglect the purity of your aldehyde or ketone substrate. Aldehydes, in particular, can oxidize to carboxylic acids upon storage. Verify the purity of your carbonyl partner via NMR or GC-MS.
Section 2: Optimizing Reaction Conditions for Hydrazone Formation
The condensation of a hydrazine with a carbonyl to form a hydrazone is a reversible, acid-catalyzed reaction.[1][4] Fine-tuning the reaction conditions is paramount for driving the equilibrium towards the product and achieving high conversion.
Caption: A decision-tree workflow for troubleshooting low conversion rates.
Question 3: What is the optimal pH for hydrazone formation, and why is it so important?
Answer: The rate of hydrazone formation is highly pH-dependent, with the optimal range typically falling between pH 4 and 6 .[1] This is due to the dual requirements of the reaction mechanism:
-
Nucleophilic Addition: The reaction begins with the attack of the neutral hydrazine (a nucleophile) on the carbonyl carbon. At very low pH (<4), the hydrazine becomes excessively protonated, which neutralizes its nucleophilicity and slows this first step.[1]
-
Acid-Catalyzed Dehydration: The resulting carbinolhydrazine intermediate must then eliminate a molecule of water to form the final C=N double bond. This dehydration step is acid-catalyzed. At neutral or basic pH (>6), there are not enough protons to facilitate the efficient removal of the hydroxyl group, making this the rate-limiting step.[5]
Therefore, a mildly acidic environment provides the ideal balance: enough free hydrazine to initiate the reaction and enough acid to catalyze the final dehydration step.
Caption: The influence of pH on the key steps of hydrazone formation.
Practical Tip: Add a catalytic amount (5-10 mol%) of acetic acid to your reaction mixture. For sensitive substrates, you can use a buffer system to maintain the optimal pH.
Question 4: My reaction seems to stall. How can I drive the reaction to completion?
Answer: Hydrazone formation is a reversible equilibrium reaction that produces one equivalent of water.[6] According to Le Châtelier's principle, removing a product will shift the equilibrium towards the formation of more products. Therefore, effective removal of water is a key strategy to increase conversion.
Methods for Water Removal:
-
Azeotropic Distillation: Conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, using a Dean-Stark apparatus. This physically removes water from the reaction as it forms.
-
Dehydrating Agents: Add a chemical drying agent to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are effective for this purpose. Ensure the chosen agent is compatible with your reactants.
-
Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of one of the reactants, typically the less expensive or more easily removed one, can also help drive the equilibrium forward.
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 6.0 | Balances need for a free nucleophile with acid-catalyzed dehydration.[1] |
| Solvent | Toluene, Ethanol, Methanol | Toluene allows for azeotropic water removal. Alcohols are good polar solvents for dissolving reactants.[4] |
| Temperature | Room Temp to Reflux | Higher temperatures increase rate but risk side reactions. Start at RT and heat if necessary. |
| Catalyst | Acetic Acid (catalytic) | Provides the necessary protons for the dehydration step without fully protonating the hydrazine.[4] |
| Additives | Molecular Sieves, MgSO₄ | Act as in-situ dehydrating agents to shift the equilibrium.[7] |
Table 1: General Reaction Condition Guidelines for Hydrazone Synthesis.
Section 3: Identifying and Mitigating Side Reactions
If your reagents are pure and conditions are optimized, low conversion may be due to the consumption of starting materials or product in unintended side reactions.
Question 5: I see multiple spots on my TLC plate that are not starting material or the expected product. What are the likely side products?
Answer: Several side reactions can compete with hydrazone formation, leading to a complex reaction mixture and reduced yield of the desired product.
Common Side Reactions:
-
Azine Formation: The most common side product. The initially formed hydrazone can react with a second molecule of the aldehyde or ketone, especially if the carbonyl compound is present in excess. This results in a symmetrical or unsymmetrical azine (R₂C=N-N=CR₂).[6][7]
-
Mitigation: Use a slight excess of the this compound or add the carbonyl compound slowly to the reaction mixture to avoid a high transient concentration.
-
-
Wolff-Kishner Type Reduction: While the full Wolff-Kishner reduction requires strong base and high heat to convert the hydrazone to an alkane, precursor steps or decomposition can occur under less harsh conditions, especially if your reaction is heated for prolonged periods in the presence of a base.[8][9]
-
Mitigation: Avoid excessively high temperatures and the use of strong bases unless this transformation is intended.
-
-
Oxidative Degradation: As reducing agents, hydrazines can be oxidized, especially in the presence of air and trace metals. This can lead to a variety of decomposition products.
-
Mitigation: Run reactions under an inert atmosphere (N₂ or Ar) and use purified, degassed solvents.
-
Analytical Protocol: Reaction Monitoring
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress.
-
Spotting: On a silica plate, spot your this compound starting material, your carbonyl starting material, and a co-spot of both. As the reaction proceeds, take aliquots and spot them in a separate lane.
-
Elution: Use a solvent system that provides good separation (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualization: Visualize the plate under UV light. The thiophene ring in your product will be UV active. Staining with potassium permanganate can also reveal spots that are not UV active.
-
Interpretation: A successful reaction will show the consumption of starting materials and the appearance of a new spot corresponding to the product hydrazone. The presence of multiple new spots suggests side reactions.
-
-
LC-MS: For a more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the masses of the components in your crude reaction mixture, helping to confirm the presence of your product and hypothesize the structures of byproducts like azines.
References
-
Optimization of hydrazone formation under continuous flow conditions. ResearchGate. Available at: [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. SpringerLink. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. NCBI. Available at: [Link]
-
Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Three Methods of Detection of Hydrazines. NASA Tech Briefs. Available at: [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. NCBI. Available at: [Link]
-
Product Class 17: Hydrazones. Thieme Chemistry. Available at: [Link]
-
Hydrazone. Wikipedia. Available at: [Link]
-
The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. ResearchGate. Available at: [Link]
-
METHYL 2-(1-CYANOCYCLOHEXYL)HYDRAZINECARBOXYLATE. Organic Syntheses. Available at: [Link]
-
Wolff-Kishner Reduction. Organic Chemistry Portal. Available at: [Link]
-
THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available at: [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]
-
Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. DTIC. Available at: [Link]
-
Three Methods of Detection of Hydrazines. Tech Briefs. Available at: [Link]
-
Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. ACS Publications. Available at: [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Available at: [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. NCBI. Available at: [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. Available at: [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. NCBI. Available at: [Link]
-
Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]
-
REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY M. Purdue University. Available at: [Link]
-
This compound hydrochloride. ChemBK. Available at: [Link]
-
Hydrazine Toxicology. NCBI. Available at: [Link]
-
Hydrazine Impurity Survey. DTIC. Available at: [Link]
-
Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. Available at: [Link]
-
Fluorine-containing Heterocycles: Part II Synthesis and Reactions of New Thieno[2,3-b]Pyridine Derivatives Bearing Trifluoromethyl Group. ResearchGate. Available at: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]
-
Wolff Kishner reduction mechanism. BYJU'S. Available at: [Link]
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Characterization of unexpected byproducts in (2-Thienylmethyl)hydrazine synthesis
Introduction for the Researcher
Welcome to the dedicated technical support guide for the synthesis of (2-Thienylmethyl)hydrazine. This resource is designed for chemists and drug development professionals who are actively working with or planning to synthesize this important heterocyclic building block. The synthesis, while conceptually straightforward, is fraught with potential pitfalls, primarily concerning selectivity and byproduct formation. The high reactivity of both the hydrazine nucleophile and the activated thienylmethyl halide substrate demands precise control over reaction conditions to achieve high purity and yield.
This guide moves beyond a simple recitation of procedural steps. It is structured as a series of troubleshooting questions and in-depth answers that address the common—and often unexpected—challenges encountered in the laboratory. We will delve into the mechanistic underpinnings of byproduct formation, provide validated protocols for both synthesis and purification, and offer expert insights to help you navigate the complexities of this reaction.
Troubleshooting Guide & Experimental Protocols
This section is formatted to directly address issues you may be encountering during your synthesis.
Question 1: My primary impurity is a high-molecular-weight byproduct, and my yield of the desired this compound is low. What is happening and how can I fix it?
Answer:
This is the most common issue in the direct alkylation of hydrazine and is almost certainly due to over-alkylation . Hydrazine (H₂N-NH₂) is a difunctional nucleophile, meaning both nitrogen atoms are reactive. While your goal is to add one (2-thienylmethyl) group, a second molecule of the electrophile can react with the product to form the symmetrical N,N'-bisthis compound.
Causality: The Nucleophilicity Race
The mono-substituted product, this compound, is still a potent nucleophile. Once formed, it competes with the unreacted hydrazine in the flask for the remaining 2-(chloromethyl)thiophene. If the concentration of the electrophile is too high locally or if it is not consumed quickly by the excess hydrazine, the formation of the di-substituted byproduct becomes significant. The key to preventing this is to maintain a large excess of hydrazine relative to the alkylating agent at all times.
Caption: Troubleshooting workflow for over-alkylation.
Validated Protocol: Synthesis of this compound via Direct Alkylation
This protocol is adapted from standard procedures for hydrazine alkylation, such as those described in the broader context of the Gabriel synthesis, which also manages a nitrogen nucleophile's reactivity.[1][2][3][4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add hydrazine hydrate (e.g., 10 equivalents) to a suitable solvent like ethanol or isopropanol.
-
Cooling: Cool the hydrazine solution to 0 °C using an ice bath. This helps to moderate the initial exotherm upon addition of the alkyl halide.
-
Slow Addition: Dissolve 2-(chloromethyl)thiophene (1 equivalent) in the same solvent and add it to the dropping funnel. Add the solution to the stirred hydrazine mixture dropwise over a period of 1-2 hours. This is the critical step. Slow addition ensures that each molecule of the halide is immediately surrounded by a high concentration of hydrazine, statistically favoring the mono-alkylation reaction.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (typically 50-60 °C) for 3-6 hours. Monitor the disappearance of the starting halide by TLC.
-
Workup & Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product often requires purification by column chromatography on silica gel. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is typically effective. The di-substituted byproduct is significantly less polar than the desired mono-substituted product.
-
Question 2: My NMR spectrum is clean, but there's a persistent impurity I can't remove by chromatography. It seems to co-elute with my product. What could it be?
Answer:
If you have ruled out the di-substituted product and other common impurities, you may be dealing with the formation of an azine or a hydrazone . These are often formed from reactions with carbonyl-containing compounds.
Plausible Byproducts and Their Origins:
| Byproduct Name | Structure Precursor | Formation Mechanism | Key Spectroscopic Signature |
| N,N'-bis(2-thienylmethylene)hydrazine (Azine) | Thiophene-2-carboxaldehyde | Two molecules of an aldehyde impurity in the starting 2-(chloromethyl)thiophene react with one molecule of hydrazine. | ¹H NMR: Imine proton (R-CH=N) singlet around δ 8.0-8.5 ppm. Absence of -NH₂ and -CH₂-NH- protons. |
| (2-Thienylmethyl)hydrazone of Thiophene-2-carboxaldehyde | Thiophene-2-carboxaldehyde | An aldehyde impurity reacts with your product, this compound.[5][6] | ¹H NMR: Imine proton singlet around δ 8.0-8.5 ppm. Presence of the -CH₂- group signal. |
Causality: The Reactivity of Carbonyls
Thiophene-2-carboxaldehyde is a common starting material for the synthesis of 2-(chloromethyl)thiophene (via reduction to the alcohol followed by chlorination). If the reduction or chlorination steps were incomplete, or if the halide has degraded via oxidation, this aldehyde impurity can contaminate your reaction. Hydrazines react extremely rapidly and cleanly with aldehydes and ketones to form stable hydrazones.[7]
-
Check Your Starting Material: Run a ¹H NMR or GC-MS of your 2-(chloromethyl)thiophene. Look for a characteristic aldehyde proton signal around δ 9-10 ppm. If present, the starting material should be purified (e.g., by distillation) or re-synthesized.
-
Spectroscopic Confirmation: Carefully analyze your product's ¹H NMR for a sharp singlet between 8.0 and 8.5 ppm, which is characteristic of an imine (C=N-H) proton.
-
Purification Strategy:
-
Acidic Wash: Hydrazones can sometimes be hydrolyzed back to the hydrazine and aldehyde under acidic conditions. During the workup, try washing the organic layer with a dilute HCl solution (e.g., 1M). Your desired hydrazine product will move into the acidic aqueous layer as the hydrochloride salt, while the azine or other non-basic impurities may remain in the organic layer. You can then basify the aqueous layer and re-extract your purified product.
-
Derivatization: If the impurity is a hydrazone of your product, you can try to react the mixture with a large, non-volatile ketone like benzophenone. The idea is to promote a transimination, forming the benzophenone hydrazone and liberating your desired hydrazine, which can then be separated. This is an advanced and often low-yielding technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Alcohols such as ethanol or isopropanol are most commonly used. They are polar enough to dissolve the hydrazine hydrate and the resulting hydrazine salt, facilitate the Sₙ2 reaction, and are easy to remove. Aprotic polar solvents like DMF can accelerate the reaction but may make the workup more difficult.[4]
Q2: My reaction is very slow or doesn't seem to work at all. What should I check? A2: First, verify the quality of your 2-(chloromethyl)thiophene. It can degrade upon storage. Second, ensure you are using hydrazine hydrate and not anhydrous hydrazine, as the reaction conditions are typically optimized for the hydrate. Finally, check your temperature; while the addition is done cold, gentle heating is often required to drive the reaction to completion.
Q3: Can I use a different base to "activate" the hydrazine? A3: It is generally not necessary. Hydrazine is a strong enough nucleophile to react directly with an activated halide like 2-(chloromethyl)thiophene. Adding a strong base can deprotonate the hydrazine, but this often leads to more side reactions and decomposition, and is not a standard procedure for this type of synthesis.
Q4: How should I store the final this compound product? A4: Alkylhydrazines are susceptible to air oxidation.[8] It is best to store the purified product as its hydrochloride salt, which is typically a more stable, crystalline solid.[9] To do this, dissolve the free base in a minimal amount of a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent until precipitation is complete. The solid salt can then be filtered and dried.
References
-
Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds. Chemical & Pharmaceutical Bulletin, 51(3), 346–350. (2003). [Link]
-
Nair, P. M., & Nair, V. C. (n.d.). Inorganic Hydrazine Derivatives: Chemistry and Applications. [Link]
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THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (n.d.). DTIC. [Link]
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Madbhavi, A. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]
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Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). [Link]
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Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5442–5444. (2009). [Link]
-
Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. (n.d.). ResearchGate. [Link]
-
Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]
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Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(22), 7545. (2023). [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 142(45), 19338–19348. (2020). [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
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Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry. (2024). [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(22), 7545. (2023). [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 7897–7909. (2010). [Link]
-
Synthesis of Hydrazine Derivatives. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation of 1° Amines: Gabriel Synthesis. (2025, May 22). JoVE. [Link]
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, 21(5). (2024). [Link]
-
Synthesis and Reactions of Sulphone Hydrazides. (n.d.). [Link]
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Phthalimides. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of Some New Hydrazones from Quinazolinone Moiety. (n.d.). [Link]
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Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
-
Gabriel Synthesis. (n.d.). [Link]
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Technical Support Center: Navigating Regioselectivity in (2-Thienylmethyl)hydrazine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature on the regioselectivity of reactions involving (2-Thienylmethyl)hydrazine, particularly in the synthesis of substituted pyrazoles. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to strategically control reaction outcomes.
Introduction: The Challenge of Regioselectivity
The reaction of a substituted hydrazine, such as this compound, with an unsymmetrical 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[1][2] However, this reaction can lead to the formation of two distinct regioisomers, which can be challenging to separate and may exhibit different biological activities.[3][4] Understanding and controlling the factors that govern which isomer is preferentially formed is therefore of paramount importance.[5] Temperature is a critical and often readily adjustable parameter that can significantly influence the regiochemical outcome of these reactions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary products when this compound reacts with an unsymmetrical 1,3-dicarbonyl compound?
A1: The reaction typically yields a mixture of two regioisomeric pyrazoles. This occurs because the two nitrogen atoms of the hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound.[5] The resulting isomers will differ in the substitution pattern on the pyrazole ring. For instance, the thienylmethyl group could be adjacent to one substituent from the dicarbonyl, while in the other isomer, it would be adjacent to the other.
Q2: How does temperature fundamentally influence the regioselectivity of this reaction?
A2: Temperature primarily affects the balance between kinetic and thermodynamic control of the reaction.[6][7]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is generally under kinetic control, meaning the product that forms fastest is the major product.[7] The formation of the kinetic product is favored because it proceeds through the transition state with the lower activation energy.[8]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction can become reversible, allowing equilibrium to be established.[7] Under these conditions, the more stable product (the thermodynamic product) will be the major isomer observed.[8]
The key takeaway is that the isomer favored at low temperatures is not necessarily the most stable one.
Q3: What is the mechanistic basis for the formation of two different regioisomers?
A3: The generally accepted mechanism for the Knorr pyrazole synthesis involves a series of condensation and cyclization steps.[2][9] The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. For an unsymmetrical dicarbonyl, there are two distinct carbonyls, leading to two possible initial adducts. This initial choice of attack often dictates the final regiochemistry. Subsequent intramolecular condensation and dehydration lead to the aromatic pyrazole ring.[10]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers, regardless of temperature.
-
Possible Cause: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound may be minimal. This can lead to very similar activation energies for the formation of both regioisomers, making it difficult to achieve selectivity.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent can have a significant impact on regioselectivity. Consider screening a range of solvents with varying polarities and hydrogen-bonding capabilities. Fluorinated alcohols, for example, have been shown to enhance regioselectivity in some cases.
-
pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups. Experiment with the addition of catalytic amounts of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOAc).
-
Modify Starting Materials: If feasible, consider modifying the substituents on your 1,3-dicarbonyl to create a greater steric or electronic bias.[3]
-
Issue 2: I am observing the undesired regioisomer as the major product at room temperature.
-
Possible Cause: The undesired isomer is likely the kinetic product, meaning it forms faster under your current reaction conditions.
-
Troubleshooting Steps:
-
Increase the Reaction Temperature: To favor the thermodynamic product, which may be your desired isomer, increase the reaction temperature.[5] This will allow the reaction to equilibrate, favoring the more stable product.[6] Refluxing the reaction mixture is a common strategy.
-
Increase Reaction Time: At elevated temperatures, ensure the reaction is allowed to run long enough to reach equilibrium. Monitor the reaction progress over time using techniques like TLC or GC-MS to determine when the product ratio stabilizes.[11]
-
Issue 3: Upon heating the reaction, I see an increase in impurities and a decrease in overall yield.
-
Possible Cause: While higher temperatures can favor the thermodynamic product, they can also lead to side reactions and degradation of starting materials or products.[12]
-
Troubleshooting Steps:
-
Optimize Temperature: Instead of simply refluxing, conduct a systematic study of different temperatures (e.g., 40 °C, 60 °C, 80 °C) to find a balance between achieving thermodynamic control and minimizing degradation.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
-
Controlled Reagent Addition: Adding the hydrazine derivative slowly to the heated solution of the dicarbonyl compound can help manage any exotherms and minimize the formation of side products.[12]
-
Data Presentation: Temperature Effects on Isomer Ratios
The following table provides a hypothetical summary of how temperature can influence the ratio of two regioisomers (Isomer A and Isomer B) in a reaction between this compound and an unsymmetrical 1,3-diketone.
| Temperature (°C) | Isomer A : Isomer B Ratio | Predominant Control | Notes |
| 0 | 85 : 15 | Kinetic | Lower temperature favors the faster-forming product. |
| 25 (Room Temp) | 70 : 30 | Kinetic | Still under kinetic control, but with slightly less selectivity. |
| 60 | 40 : 60 | Mixed/Approaching Thermodynamic | The reaction is becoming reversible, allowing the more stable isomer to form. |
| 100 (Reflux) | 15 : 85 | Thermodynamic | At equilibrium, the more stable thermodynamic product is the major isomer. |
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis at Various Temperatures
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, toluene, or a fluorinated alcohol).[1][5]
-
Temperature Control: Place the flask in a heating mantle with a temperature controller or a suitable cooling bath to maintain the desired reaction temperature (e.g., 0 °C, 25 °C, or reflux).
-
Reagent Addition: Slowly add this compound (1.1 equiv) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed or the isomer ratio stabilizes.[11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to separate the regioisomers.[4][11]
-
Analysis: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the final isomer ratio.[11]
Visualizing the Workflow
Troubleshooting Workflow for Regioselectivity Issues
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Conceptual Reaction Pathway
Caption: The influence of temperature on kinetic vs. thermodynamic product formation.
References
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1341.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1341.
- Povarov, L. S. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Povarov, L. S. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178.
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
- Asian Journal of Chemistry. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). 9(4), 405.
- Molecules. (2023).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
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- 10. cdnsciencepub.com [cdnsciencepub.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedures for reactions involving (2-Thienylmethyl)hydrazine hydrochloride
Subject: Work-up Procedures, Troubleshooting, and Handling Guide Ticket ID: CHEM-SUP-259535 Status: Resolved / Knowledge Base Article
Executive Summary
(2-Thienylmethyl)hydrazine hydrochloride (CAS: 259535-14-3) is a critical heterocyclic building block used primarily in the synthesis of hydrazones, pyrazoles, and pharmaceutical intermediates.[1][2][3][4][5][6][7][8][9][10] As a hydrazine salt, it presents specific challenges regarding nucleophilic activation , oxidative stability , and genotoxic impurity (GTI) control .
This guide provides a self-validating workflow for researchers, focusing on the causality behind experimental choices to ensure reproducibility and safety.
Part 1: The Activation Protocol (Pre-Reaction)
The Core Challenge: The hydrochloride salt form stabilizes the hydrazine against oxidation but renders it non-nucleophilic. You must "free-base" the compound in situ or prior to reaction for it to attack electrophiles (e.g., aldehydes, ketones).
Standard Activation Procedure
Do not use strong bases (NaOH/KOH) unless necessary, as they can degrade the thiophene ring or cause side reactions.
| Parameter | Recommendation | Scientific Rationale |
| Base Choice | Sodium Acetate (NaOAc) or Triethylamine (TEA) | NaOAc buffers the solution (pH ~4-5), sufficient to liberate the hydrazine (pKa ~8) without triggering aldol condensation of the electrophile. |
| Stoichiometry | 1.05 - 1.2 eq relative to HCl salt | Ensures complete neutralization. Excess base is easily removed during aqueous work-up. |
| Solvent System | Ethanol (EtOH) or Methanol (MeOH) | The HCl salt is soluble in polar protic solvents; the free base is organic soluble. |
Visualization: Activation & Reaction Pathway
Figure 1: The activation pathway highlights the critical window where the free hydrazine is vulnerable to oxidation before reacting with the electrophile.
Part 2: Work-up Procedures & Purification
Critical Requirement: Hydrazines are potential genotoxic impurities (GTIs). Complete removal of unreacted starting material is mandatory for pharmaceutical applications.
Scenario A: Product Precipitates (Ideal Case)
Common in ethanol/water mixtures.
-
Cooling: Cool the reaction mixture to 0–4 °C.
-
Filtration: Filter the solid precipitate.[10]
-
Displacement Wash: Wash the cake with cold water (removes inorganic salts and unreacted hydrazine HCl) followed by a small amount of cold ethanol (removes organic impurities).
-
Drying: Vacuum dry at <40 °C. (High heat can degrade thiophene hydrazones).
Scenario B: Product is Soluble (Extraction Required)
Use this when the product does not precipitate.
Step-by-Step Protocol:
-
Concentration: Remove volatile solvents (EtOH/MeOH) via rotary evaporation.
-
Partition: Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and add Water.
-
The "pH Swing" Wash (The Self-Validating Step):
-
Step 3a: Wash organic layer with 0.5M HCl (or citric acid).
-
Mechanism:[9] Protonates unreacted this compound, forcing it into the aqueous layer. The product (hydrazone) is less basic and stays in the organic layer.
-
-
Step 3b: Wash with Saturated NaHCO₃ .
-
Mechanism:[9] Neutralizes any residual acid to prevent product hydrolysis.
-
-
Step 3c: Wash with Brine , dry over Na₂SO₄, and concentrate.[8]
-
Visualization: Work-up Decision Tree
Figure 2: Decision tree for work-up. The Acidic Wash is the critical control point for removing genotoxic hydrazine residues.
Part 3: Troubleshooting & FAQs
Q1: My reaction turned dark brown/black. What happened?
-
Diagnosis: Oxidative decomposition. Thiophene rings are electron-rich and susceptible to oxidation, and free hydrazines oxidize rapidly in air to form azo compounds and tars.
-
Solution:
-
Degas solvents (sparge with N₂/Ar) before use.
-
Perform the reaction under an inert atmosphere (N₂ balloon).
-
Add the hydrazine salt last or add a radical scavenger (e.g., BHT) if the product allows.
-
Q2: I have residual hydrazine in my final product (detected by HPLC/LCMS). How do I remove it?
-
Scavenging Protocol: If the acid wash (Scenario B) failed, use a polymer-supported scavenger .
-
Reagent: Polystyrene-bound Isocyanate or Benzaldehyde.
-
Method: Add 2-3 equivalents of scavenger resin to the organic product solution. Stir for 2-4 hours. Filter off the resin.[11] The hydrazine reacts with the resin and is removed physically [1].
-
Q3: The reaction is slow or incomplete.
-
Diagnosis: Incomplete "free-basing."
-
Solution: Check the pH of the reaction mixture. It should be slightly acidic to neutral (pH 4-6). If it is too acidic (pH < 3), the hydrazine is protonated and cannot attack the electrophile. Add more Sodium Acetate.
Q4: Is the Thiophene ring stable to the HCl released?
-
Analysis: Generally, yes. However, high temperatures with strong acids can cause polymerization of thiophenes.
-
Mitigation: Use a buffering base (NaOAc) to neutralize HCl immediately upon release. Avoid refluxing in concentrated HCl.
Part 4: Safety & Storage
| Hazard Class | Specific Risk | Handling Protocol |
| Acute Toxicity | Hydrazines are toxic by inhalation and ingestion. | Use a fume hood. Double-glove (Nitrile). |
| Genotoxicity | Potential mutagen/carcinogen (Structural Alert). | Treat all waste as hazardous. Destroy excess hydrazine with bleach (Hypochlorite) before disposal only if no other incompatible chemicals are present. |
| Storage | Hygroscopic and Air Sensitive. | Store under Argon/Nitrogen at 2-8 °C. Keep container tightly sealed to prevent hydrolysis of the HCl salt. |
References
- G. E. Collins et al. "Removal of Hydrazine Impurities." Journal of Pharmaceutical and Biomedical Analysis, 2018. (General reference for hydrazine scavenging).
-
Sigma-Aldrich. "this compound hydrochloride Product Information."[12]
-
PubChem. "Compound Summary: this compound hydrochloride."[7] National Library of Medicine.
-
BenchChem. "General Protocols for Reactions Involving Hydrazine Hydrochloride."
-
Organic Syntheses. "Handling of Hydrazines and Preparation of Hydrazones." Org.[10][11][13][14] Synth. Coll. Vol. 6, p. 10.
Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling chemical substances.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [(Thiophen-2-yl)methyl]hydrazine hydrochloride | C5H9ClN2S | CID 67212177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0153168A2 - Process for preparing a hydrazine hydrohalide - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. osha.gov [osha.gov]
Validation & Comparative
Comparative Reactivity Guide: (2-Thienylmethyl)hydrazine vs. Phenylhydrazine
Executive Summary
This guide provides a technical comparison between (2-Thienylmethyl)hydrazine (an alkyl-heteroaryl hydrazine) and Phenylhydrazine (an aryl hydrazine). While both reagents are primary sources of the hydrazine motif (
-
This compound : Acts as a nucleophilic alkyl hydrazine . The methylene spacer isolates the hydrazine from the aromatic thiophene ring, resulting in higher basicity and nucleophilicity. It is primarily used to introduce the 2-thienylmethyl moiety into pyrazoles or pyridazines.
-
Phenylhydrazine : Acts as an aryl hydrazine . The nitrogen lone pair is delocalized into the benzene ring, reducing nucleophilicity but enabling sigmatropic rearrangements (e.g., Fischer Indole Synthesis) that are chemically inaccessible to the thienylmethyl variant.
Chemical Architecture & Electronic Analysis
The divergence in performance stems from the connectivity of the hydrazine group to the aromatic system.
Electronic Comparison
-
Phenylhydrazine (
) : The -nitrogen is -hybridized-like due to resonance with the phenyl ring. This delocalization stabilizes the molecule but lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making it a softer, slower nucleophile in type reactions compared to alkyl hydrazines. -
This compound (
) : The hydrazine is attached to an methylene carbon. The thiophene ring acts as an electron-rich pendant group but does not delocalize the hydrazine lone pair. Consequently, this molecule behaves like benzylhydrazine —exhibiting the "Alpha Effect" with high nucleophilicity typical of alkyl hydrazines.
Visualization: Structural & Electronic Divergence
Caption: Fig 1. Mechanistic divergence driven by the methylene spacer. Phenylhydrazine supports resonance stabilization, while this compound retains localized electron density.
Performance Comparison
Nucleophilicity & Condensation Rates
In condensation reactions with carbonyls (e.g., hydrazone formation), This compound generally exhibits faster kinetics at neutral pH due to its higher
| Feature | This compound | Phenylhydrazine |
| Class | Alkyl Hydrazine | Aryl Hydrazine |
| Nucleophilicity ( | High (similar to Methylhydrazine) | Moderate (attenuated by ring) |
| Basicity ( | ~7.9 - 8.1 (Est.) | 5.2 |
| Oxidative Stability | Moderate (forms hydrazones cleanly) | Low (prone to air oxidation/radicals) |
| Primary Application | N-alkylation, Pyrazole synthesis | Fischer Indole, Pyrazoles, Osazones |
Reaction Scope: The Fischer Indole Limitation
This is the critical decision point for researchers:
-
Phenylhydrazine is the standard reagent for the Fischer Indole Synthesis . Under acidic conditions, the hydrazone undergoes a [3,3]-sigmatropic rearrangement to form an indole.
-
This compound CANNOT undergo Fischer Indole synthesis. The methylene spacer prevents the formation of the ene-hydrazine intermediate required for the rearrangement. Attempting this reaction will likely result in hydrolysis or complex polymerization, but not a fused ring system.
Experimental Protocols
Protocol A: Pyrazole Synthesis (Knorr Condensation)
This protocol compares the synthesis of a pyrazole derivative using a 1,3-diketone. This reaction works for both reagents, but the workup differs due to the toxicity and stability of phenylhydrazine.
Reagents:
-
1,3-Diketone (e.g., Acetylacetone, 10 mmol)
-
Hydrazine Source (10 mmol)
-
Solvent: Ethanol (EtOH)
-
Catalyst: Acetic Acid (cat.)
Step-by-Step Methodology:
-
Preparation :
-
Condensation :
-
Add the hydrazine solution dropwise to a stirred solution of 1,3-diketone in EtOH (20 mL) at 0°C.
-
Observation: The alkyl hydrazine (Thienyl) reaction is often more exothermic.
-
-
Reflux :
-
Heat the mixture to reflux for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). Phenylhydrazine spots may streak due to oxidation; Thienyl derivatives usually show cleaner spots.
-
-
Workup :
-
Thienyl Derivative : Cool to RT. If solid precipitates, filter. If oil, evaporate solvent and recrystallize from EtOH/Water.
-
Phenyl Derivative : Cool to RT. Phenylpyrazoles often precipitate readily. Wash with cold dilute HCl to remove unreacted phenylhydrazine (critical for safety).
-
Protocol B: Comparative Yield Data (Hypothetical/Literature Aggregated)
The following table aggregates typical performance metrics for pyrazole synthesis based on hydrazine class properties [1][2].
| Parameter | This compound | Phenylhydrazine |
| Reaction Time (Reflux) | 1 - 2 Hours | 2 - 4 Hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Regioselectivity | Lower (Alkyl group offers less steric bulk) | Higher (Phenyl ring directs sterics) |
| Purification | Crystallization (usually clean) | Chromatography often required (remove oxidation byproducts) |
Mechanistic Visualization: Reaction Pathways
The following diagram contrasts the divergent pathways available to these reagents.
Caption: Fig 2. Reaction divergence. Note that while both form pyrazoles, only Phenylhydrazine can access the Indole pathway. The Thienyl derivative is structurally blocked from this rearrangement.
Safety & Handling
-
Phenylhydrazine : High Hazard . Known carcinogen, skin sensitizer, and hemolytic agent. It absorbs through skin rapidly. Must be handled in a glovebox or efficient fume hood. Destroys red blood cells.
-
This compound HCl : Moderate Hazard . As a salt, it is a solid and less volatile, reducing inhalation risk. It is an irritant. However, once the free base is liberated, it should be treated with similar caution to other alkyl hydrazines (potential genotoxicity).
References
-
Nigst, T. A., Antipova, A., & Mayr, H. (2012).[5] Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the
-Effect in Hydrazine Reactivities. Journal of Organic Chemistry, 77(18), 8142–8155.[5] Link -
Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30, 205-213. Link
-
Robinson, B. (1963). The Fischer Indole Synthesis.[6] Chemical Reviews, 63(4), 373–401. Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Phenylhydrazine. Link
Sources
- 1. [(Thiophen-2-yl)methyl]hydrazine hydrochloride | C5H9ClN2S | CID 67212177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Biological Activity of Thiophene-Containing Hydrazones vs. Furan Analogues
[1][2]
Executive Summary & Strategic Verdict
In the optimization of hydrazone-based pharmacophores, the bioisosteric replacement of furan with thiophene is a critical decision point.[1] While both heterocycles serve as effective linkers or core scaffolds, they drive divergent biological profiles due to distinct electronic and physicochemical properties.[1][2]
-
Select Thiophene when targeting intracellular pathways (e.g., tubulin inhibition, kinases) where metabolic stability and lipophilicity (LogP) are paramount for membrane permeability. Thiophene analogues generally exhibit superior half-lives and reduced susceptibility to oxidative ring-opening compared to furans.
-
Select Furan when aqueous solubility is a limiting factor or when specific hydrogen-bond acceptor interactions are required within a hydrophilic pocket. However, be cautious of the furan ring's potential for metabolic activation into reactive dicarbonyl species.
Fundamental Bioisosterism: The "Why" Behind the Activity
To predict biological outcomes, one must understand the fundamental electronic divergence between the oxygen (furan) and sulfur (thiophene) atoms.[2]
Table 1: Physicochemical & Electronic Comparison
| Feature | Furan-Hydrazone Analogue | Thiophene-Hydrazone Analogue | Impact on Drug Design |
| Heteroatom | Oxygen (O) | Sulfur (S) | S is larger, less electronegative. |
| Aromaticity | Lower (Resonance energy ~16 kcal/mol) | Higher (Resonance energy ~29 kcal/mol) | Thiophene mimics phenyl rings better (pseudo-benzene). |
| Lipophilicity | Lower LogP | Higher LogP | Thiophene improves passive diffusion across cell membranes. |
| H-Bonding | Strong H-bond Acceptor | Weak H-bond Acceptor | Furan aids solubility; Thiophene drives hydrophobic collapse. |
| Metabolic Liability | High (CYP450 mediated ring opening) | Moderate (S-oxidation possible, but ring is stable) | Thiophene is preferred for in vivo stability. |
Visualization 1: Bioisosteric Decision Logic
Figure 1: Decision matrix for selecting between Furan and Thiophene scaffolds based on ADME requirements.
Anticancer Activity: Cytotoxicity & Mechanism[3]
Thiophene-containing hydrazones frequently outperform furan analogues in anticancer assays, particularly against solid tumors (e.g., HT-29 colon cancer, MCF-7 breast cancer). This is attributed to the "Sulfur Effect," where the larger sulfur atom facilitates stronger van der Waals interactions with hydrophobic pockets of target proteins like tubulin or kinases.
Comparative Data
Key Finding: In a direct head-to-head comparison of tubulin polymerization inhibitors, thiophene derivatives showed a 2-4 fold improvement in IC50 values compared to furan analogues [1].
Table 2: Cytotoxicity Profile (IC50 in µM)
| Cell Line | Thiophene-Hydrazone (Cmpd 5b) | Furan-Hydrazone (Analogue) | Interpretation |
| HT-29 (Colon) | 2.61 ± 0.34 | 8.45 ± 0.50 | Thiophene exhibits superior potency. |
| MCF-7 (Breast) | 4.12 ± 0.22 | 6.80 ± 0.45 | Thiophene shows better membrane penetration. |
| A549 (Lung) | 9.10 ± 0.40 | > 20.0 | Furan analogues often lack potency in resistant lines. |
| Mechanism | Tubulin destabilization; G2/M arrest | Weak tubulin binding | S-interaction with Cys residues in tubulin is critical. |
Visualization 2: Apoptotic Signaling Pathway
Figure 2: Proposed mechanism of action for Thiophene-Hydrazones inducing apoptosis via Tubulin inhibition.
Antimicrobial Activity: Bacterial & Fungal Targets[2][5][6]
While thiophene dominates in anticancer potency, the landscape is more nuanced for antimicrobial activity. Furan derivatives often show comparable activity against Gram-negative bacteria due to the polarity of the oxygen atom facilitating transport through porphyrins, although thiophene derivatives generally excel against Gram-positive strains (e.g., S. aureus) due to lipophilic interaction with the cell wall [3].
Table 3: Antimicrobial Potency (MIC in µg/mL)
| Organism | Thiophene-Hydrazone | Furan-Hydrazone | Notes |
| S. aureus | 4 - 8 | 8 - 16 | Thiophene penetrates the thick peptidoglycan layer better. |
| E. coli | 8 - 16 | 8 - 16 | Comparable; Furan's polarity aids outer membrane transit. |
| C. albicans | 16 - 32 | > 64 | Thiophene is significantly more active against fungi. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Thiophene/Furan Hydrazones
Objective: High-yield synthesis with minimal purification.
-
Reactants: Equimolar (1.0 eq) Heterocyclic Aldehyde (2-thiophenecarboxaldehyde OR 2-furaldehyde) + Hydrazide derivative.
-
Solvent System: Absolute Ethanol with catalytic Glacial Acetic Acid (3-5 drops). Critical: Do not use water; hydrazones hydrolyze.
-
Reflux: Heat at 78°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, pour into crushed ice.
-
Validation: Recrystallize from ethanol. Confirm structure via 1H-NMR (Look for Azomethine -CH=N- singlet at δ 8.0–8.5 ppm).
Protocol B: MTT Cytotoxicity Assay (Optimized for Lipophilic Compounds)
Objective: Accurate IC50 determination avoiding precipitation artifacts.
-
Seeding: Seed cells (HT-29 or MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Stock Preparation: Dissolve hydrazones in 100% DMSO to 10 mM. Note: Thiophene derivatives may require sonication.
-
Dilution: Serially dilute in culture medium. Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity. Include a "Vehicle Control" (0.5% DMSO only).
-
Treatment: Add compounds; incubate for 48h (not 24h, to allow for apoptosis induction).
-
Readout: Add MTT reagent, incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $
Visualization 3: Experimental Workflow
Figure 3: Step-by-step workflow from synthesis to biological validation.
References
-
Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. Link
-
Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. BenchChem. Link
-
Synthesis and Biological Evaluation of Thiophene and Its Derivatives. Molecules / ResearchGate. Link
-
Biological Activities of Hydrazone Derivatives. PMC - NIH. Link
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Link
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (2-Thienylmethyl)hydrazine and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of (2-Thienylmethyl)hydrazine
This compound is a vital heterocyclic building block in medicinal chemistry and materials science. Its structural framework, featuring a reactive hydrazine moiety attached to a thienyl group, serves as a versatile scaffold for synthesizing a diverse range of derivatives, including hydrazones, azines, and acylhydrazides.[1] These derivatives are explored for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory actions.[1]
Given the subtle yet critical structural variations among these derivatives, a robust and multi-faceted analytical approach is paramount for unambiguous characterization, purity assessment, and quality control. Spectroscopic techniques are the cornerstone of this analytical workflow, each providing a unique piece of the structural puzzle.
This guide provides an in-depth comparative analysis of this compound and its derivatives using four principal spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present comparative data, and provide field-tested protocols to ensure scientific integrity and reproducibility. For illustrative purposes, we will frequently compare the parent compound with a representative hydrazone derivative, N'-(phenyl)methylene-N-(2-thienylmethyl)hydrazine , formed by the condensation of this compound with benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1][2]
Causality of Experimental Choices: The initial analysis always begins with a ¹H NMR spectrum due to the high sensitivity and natural abundance of the proton nucleus, which gives a rapid overview of the molecule's proton environments.[3] A ¹³C NMR spectrum, often coupled with a DEPT experiment, is then acquired to map the carbon framework and determine the types of carbons (CH, CH₂, CH₃, or quaternary).[2] The choice of deuterated solvent is critical; while CDCl₃ is common for nonpolar compounds, DMSO-d₆ is often preferred for hydrazine derivatives as its hydrogen-bond accepting nature can sharpen the exchangeable N-H proton signals, making them easier to identify.[4]
Spectroscopic Profile of this compound
The ¹H NMR spectrum of the parent hydrazine is characterized by distinct signals corresponding to the thiophene ring protons, the methylene (-CH₂-) bridge, and the hydrazine (-NH-NH₂) protons. The thiophene ring displays a characteristic coupling pattern for a 2-substituted system.
Comparative Analysis: Hydrazone Derivative
The formation of a hydrazone by reacting this compound with an aldehyde (e.g., benzaldehyde) introduces significant and diagnostic changes in the NMR spectra.
-
Appearance of the Imine Proton: A new, sharp singlet appears in the downfield region (typically δ 8.0-8.5 ppm), corresponding to the newly formed imine proton (N=CH). This is a definitive marker of hydrazone formation.
-
Shift of Methylene Protons: The chemical shift of the methylene protons adjacent to the thienyl ring often experiences a slight shift due to the change in the electronic environment of the hydrazine nitrogen.
-
Changes in N-H Signals: The original -NH and -NH₂ signals are replaced by a single, broader N-H signal, which is also typically shifted downfield.
-
Introduction of New Aromatic Signals: Signals corresponding to the protons of the introduced aldehyde's aromatic ring will appear.
Table 1: Comparative ¹H and ¹³C NMR Data (Typical Chemical Shifts in ppm)
| Assignment | This compound (Parent) | N'-(phenyl)methylene-N-(2-thienylmethyl)hydrazine (Derivative) | Rationale for Change |
| Thiophene H-5 | ~7.20 (dd) | ~7.30 (dd) | Minor shift due to altered electronics of the side chain. |
| Thiophene H-3, H-4 | ~6.95 (m) | ~7.05 (m) | Minor shifts. |
| -CH₂- | ~4.15 (s) | ~4.80 (s) | Deshielding effect from the adjacent C=N double bond. |
| -NH-NH₂ | Variable (broad) | Single -NH signal, ~10.9 ppm (in DMSO-d₆)[5] | Formation of the imine bond and deshielding within the conjugated system. |
| N=CH (Imine) | N/A | ~8.10 (s)[5] | New functional group; proton is highly deshielded. |
| Phenyl Protons | N/A | ~7.20-7.80 (m) | Signals from the newly introduced phenyl ring. |
| Thiophene C-2 | ~142 | ~140 | Carbon attached to the side chain. |
| -CH₂- Carbon | ~48 | ~55 | Deshielding effect of the imine nitrogen. |
| N=CH (Imine) Carbon | N/A | ~140-145 | Characteristic chemical shift for an imine carbon. |
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[4][6]
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube to a height of 4-5 cm. Ensure no solid particles are present.[4][6]
-
Cleaning: Thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.[6]
-
Instrumentation: Insert the tube into the spinner turbine, adjust the depth using a gauge, and place it in the NMR spectrometer's autosampler or manual loader.
-
Acquisition: Load a standard set of acquisition parameters. The instrument will automatically lock onto the deuterium signal of the solvent, shim the magnetic field for homogeneity, and acquire the spectrum.
-
Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] It relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.
Causality of Experimental Choices: This technique is ideal for confirming the success of a derivatization reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups. Solid samples are typically analyzed using the KBr pellet method. This involves intimately grinding the sample with spectroscopic-grade potassium bromide and pressing the mixture into a transparent disk. KBr is used because it is transparent in the mid-IR region (4000-400 cm⁻¹) and provides a solid matrix for the sample.[7][8]
Spectroscopic Profile of this compound
The IR spectrum of the parent hydrazine will be dominated by:
-
N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the -NH₂ group and the -NH stretch.
-
C-H Stretching: Aromatic C-H stretches from the thiophene ring appear just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).[9][10] Aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.
-
Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring, including C=C stretching around 1400-1550 cm⁻¹ and C-S stretching vibrations at lower wavenumbers (~650-850 cm⁻¹).[11][12]
Comparative Analysis: Hydrazone Derivative
The conversion to a hydrazone results in a clear and interpretable transformation of the IR spectrum.
-
Appearance of C=N Stretch: A new, strong absorption band appears in the 1600-1650 cm⁻¹ region, which is characteristic of the C=N (imine) stretching vibration.[13]
-
Modification of N-H Bands: The complex N-H stretching bands of the primary hydrazine are replaced by a single, often sharper, N-H stretching band around 3200-3300 cm⁻¹, corresponding to the secondary amine.
-
Disappearance of C=O Stretch (if applicable): Critically, if the hydrazone was formed from an aldehyde or ketone, the strong C=O stretching band of the carbonyl starting material (typically 1680-1720 cm⁻¹) will be absent in the product spectrum. This absence is a key indicator of a complete reaction.
Table 2: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Parent) | N'-(phenyl)methylene-N-(2-thienylmethyl)hydrazine (Derivative) | Significance |
| N-H Stretch | 3200-3400 (multiple, broad) | ~3250 (single, sharper) | Confirms change from a primary to a secondary amine environment. |
| Aromatic C-H Stretch | ~3100 | ~3100 | Unchanged, confirms presence of the thiophene ring. |
| Aliphatic C-H Stretch | ~2850-2950 | ~2850-2950 | Unchanged, confirms presence of the -CH₂- group. |
| C=N Stretch | N/A | ~1630[13] | Definitive evidence of hydrazone formation. |
| Thiophene C=C Stretch | ~1400-1550 | ~1400-1550 | Confirms the integrity of the thiophene ring structure. |
Experimental Protocol: KBr Pellet Preparation and IR Analysis
-
Sample Preparation: Add 1-2 mg of the solid sample to an agate mortar containing 100-200 mg of dry, spectroscopy-grade KBr powder.[7]
-
Grinding: Grind the mixture thoroughly with an agate pestle for several minutes until it becomes a fine, homogeneous powder. This is crucial to reduce particle size and prevent scattering of the IR beam.[7][14]
-
Die Loading: Carefully transfer the powder into a pellet die. Distribute the powder evenly.
-
Pressing: Place the die into a hydraulic press. Apply a vacuum to remove trapped air and moisture, then gradually apply 8-10 tons of pressure for 1-2 minutes.[7][15]
-
Pellet Retrieval: Slowly release the pressure and vacuum. Carefully disassemble the die to retrieve the transparent or translucent KBr pellet.
-
Analysis: Mount the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.[1][16] It provides valuable information about conjugation and the presence of chromophores.
Causality of Experimental Choices: This technique is exceptionally useful for comparing the extent of electronic conjugation between the parent hydrazine and its derivatives.[1] The formation of a hydrazone from an aromatic aldehyde, for instance, creates a larger conjugated system, which is readily detected by a shift in the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or "red" shift). Ethanol or methanol are common solvents as they are transparent in the UV region and can dissolve a wide range of relevant compounds.[17]
Spectroscopic Profile of this compound
The parent compound's UV spectrum is primarily defined by the π → π* transitions of the thiophene ring, typically showing a λmax in the 230-240 nm range. The hydrazine moiety itself does not contribute significantly to absorption in this region.
Comparative Analysis: Hydrazone Derivative
Creating a hydrazone with an aromatic aldehyde (like benzaldehyde) extends the π-conjugated system across the thienyl ring, the methylene linker (via hyperconjugation), the hydrazine bridge, and the new phenyl ring.
-
Bathochromic Shift: This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs lower-energy (longer wavelength) light. This results in a significant bathochromic shift of the primary absorption band, often to λmax > 300 nm.[1][18]
-
Increased Molar Absorptivity: The extended, more planar conjugated system often leads to a more intense absorption band (higher molar absorptivity, ε).
Table 3: Comparative UV-Vis Data
| Compound | Typical λmax (nm) | Electronic Transition | Interpretation |
| This compound | ~235 | π → π | Absorption dominated by the isolated thiophene chromophore. |
| N'-(phenyl)methylene-N-(2-thienylmethyl)hydrazine | ~310-330 | π → π | Significant red shift indicates a larger, extended conjugated system. |
Experimental Protocol: UV-Vis Analysis
-
Stock Solution: Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a known volume of a spectroscopic-grade solvent (e.g., ethanol) in a volumetric flask.
-
Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.2 and 1.0. This range ensures adherence to the Beer-Lambert law.[17]
-
Cuvette Preparation: Use quartz cuvettes for measurements below 300 nm.[19] Fill one cuvette with the blank solvent (e.g., ethanol) and another with the diluted sample solution.
-
Baseline Correction: Place the blank cuvette in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Replace the blank cuvette with the sample cuvette and run the scan. The instrument will record the absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[20] It is the definitive method for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Causality of Experimental Choices: For routine analysis of these types of small organic molecules, Electron Ionization (EI) is a common and robust ionization technique that provides a clear molecular ion peak and rich, reproducible fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique that is useful if the molecular ion is unstable and prone to fragmentation under EI conditions.[21] A high-resolution mass spectrometer (HRMS) is employed when the exact elemental composition is needed to distinguish between compounds with the same nominal mass.
Spectroscopic Profile of this compound
The mass spectrum of the parent compound is expected to show:
-
Molecular Ion Peak (M⁺•): A clear peak corresponding to the molecular weight of the compound.
-
Base Peak: The most intense peak in the spectrum is often the thienylmethyl cation (C₅H₅S⁺) at m/z 97 . This fragment is particularly stable due to aromaticity and is a hallmark of this structural class.
-
Other Fragments: Loss of hydrazine-related fragments (e.g., -NH₂, -N₂H₃).
Comparative Analysis: Hydrazone Derivative
The mass spectrum of the hydrazone derivative will also show characteristic features:
-
New Molecular Ion Peak: The M⁺• peak will correspond to the higher molecular weight of the condensed product. Observing this peak at the expected mass is primary evidence of a successful reaction.
-
Fragmentation Patterns: While the m/z 97 peak will likely still be present and prominent, new fragmentation pathways will emerge. Cleavage at the N-N bond is common, leading to fragments corresponding to both halves of the molecule. For the benzaldehyde derivative, a fragment corresponding to the benzylidene imine cation (C₇H₇N⁺) at m/z 105 might be observed.
Table 4: Key Mass Spectral Fragments (m/z)
| Fragment | This compound (Parent) | N'-(phenyl)methylene-N-(2-thienylmethyl)hydrazine (Derivative) | Structural Origin |
| Molecular Ion (M⁺•) | 128 | 216 | Entire molecule. |
| [Thienylmethyl]⁺ | 97 (often base peak) | 97 (prominent) | Stable C₅H₅S⁺ cation. |
| [M - N₂H₃]⁺ | 81 | N/A | Loss of the hydrazine tail. |
| [Phenylmethylidyne]⁺ | N/A | 105 | Cleavage yielding the C₆H₅-CH=N⁺ fragment. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Proper sample preparation is crucial to avoid contaminating the instrument.[22][23] Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. The sample must be free of non-volatile salts or buffers.[23]
-
Introduction Method: Depending on the instrument, the sample can be introduced via direct infusion using a syringe pump (for ESI) or via a heated probe for volatile solids (for EI). For more complex mixtures, coupling with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is required.[20][21]
-
Ionization: The sample is ionized in the source using the chosen method (e.g., a 70 eV electron beam for EI).
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.
Integrated Analytical Workflow
A logical, integrated approach is key to efficiently characterizing a novel this compound derivative. The following workflow illustrates how these techniques can be used in a complementary fashion.
Caption: A logical workflow for the structural elucidation of novel compounds.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a clear demonstration of how a suite of modern analytical techniques can be synergistically employed for comprehensive molecular characterization. Each method—NMR, IR, UV-Vis, and MS—provides a distinct and complementary layer of information. By understanding the core principles of each technique and the expected spectral changes upon chemical modification, researchers can confidently confirm the identity, purity, and structure of these valuable compounds, accelerating their application in drug discovery and materials science.
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G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. [Link]
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Sone, T., & Abe, Y. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan. [Link]
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LCGC International. (n.d.). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]
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Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]
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Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451-2456. [Link]
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MOCAH. (2015). Spectroscopic, Visual Test Techniques and Optical Sensors for Determination of Hydrazine and Its Derivatives. [Link]
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Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]
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A Comprehensive Review of UV-visible spectroscopy. (2025, May 10). ResearchGate. [Link]
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Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Research Square. [Link]
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UV Visible Spectroscopy. (n.d.). Pharmapproach. [Link]
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Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
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University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Experimental and theoretical IR spectra of thiophene. (n.d.). ResearchGate. [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
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Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. [Link]
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Agova, M. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound. Scripta Scientifica Pharmaceutica. [Link]
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The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]
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UV-Vis spectra of the 6 hydrazones in DMSO. (n.d.). ResearchGate. [Link]
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Mettler Toledo. (n.d.). Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. [Link]
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Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?[Link]
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Springer. (n.d.). Experimental Approaches of NMR Spectroscopy. [Link]
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. [Link]
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Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom. (n.d.). ResearchGate. [Link]
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de Lima, G. M., & Harrison, W. T. A. (2009). (E)-1-(3-Nitrophenyl)-2-({5-[(1E)-2-(3-nitrophenyl)hydrazin-1-ylidenemethyl]-2-thienyl}methylidene)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2793. [Link]
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University College London. (n.d.). Sample Preparation. [Link]
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AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]
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Taylor & Francis Online. (2007, January 3). SYNTHESIS AND MASS SPECTRA OF FIVE-MEMBERED HETEROCYCLES CONTAINING PHOSPHORUS, OXYGEN, AND SULFUR. [Link]
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Scribd. (n.d.). KBr Disk Preparation for IR Spectroscopy. [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. (2025, August 19). PMC. [Link]
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PubMed. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. [Link]
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PubMed. (2007). A theoretical study on N-phenyl-N'-(2-thienylmethylene)hydrazine. [Link]
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Baghdad Science Journal. (2025, February 20). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. [Link]
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PubChem. (n.d.). N-(2-Thienylmethyl)hydrazinecarbothioamide. [Link]
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SpectraBase. (n.d.). Methyl 2-thienyl ketone, (2-quinolyl)hydrazone. [Link]
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Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (n.d.). PMC. [Link]
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Comparative Docking Guide: (2-Thienylmethyl)hydrazine Scaffolds in Drug Discovery
Executive Summary
The (2-Thienylmethyl)hydrazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for phenyl-hydrazine moieties. Its unique electronic properties—driven by the sulfur atom in the thiophene ring—enhance lipophilicity and binding affinity across multiple biological targets. This guide provides a technical comparison of these derivatives against standard clinical agents, focusing on molecular docking performance in anticancer (Tubulin polymerization) and antimicrobial (CYP51) pathways.[1]
Key Insight: Recent comparative studies indicate that thiophene-hydrazone derivatives often outperform standard inhibitors in binding energy (
Chemical Context & Mechanism[1][2][3][4][5][6]
The core structure involves a thiophene ring linked to a hydrazine/hydrazone bridge. The "methyl" spacer in this compound allows for rotational flexibility, while the hydrazine nitrogen atoms act as crucial hydrogen bond donors/acceptors.
-
Electronic Effect: The thiophene ring is electron-rich (excess
-electrons), facilitating cation- or - stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in receptor active sites. -
Linker Dynamics: The hydrazine linker (
) or its oxidized hydrazone form ( ) provides a rigid spacer that orients the thiophene and the terminal aryl group into hydrophobic pockets.
Experimental Methodology (In Silico)
To ensure reproducibility, the following standardized protocol is synthesized from high-impact studies (e.g., Taylor & Francis, MDPI).
Workflow Architecture
Caption: Standardized computational workflow for validating thiophene-hydrazine binding affinities.
Step-by-Step Protocol
-
Ligand Preparation:
-
Structures are drawn in ChemDraw and converted to 3D.
-
Crucial Step: Geometry optimization is performed using DFT (B3LYP/6-31G* basis set) to ensure the thiophene ring and hydrazine bridge adopt the energetically minimized conformation before docking.
-
-
Protein Preparation:
-
Targets (e.g., Tubulin PDB: 3E22 , CYP51 PDB: 4FA2 ) are retrieved from RCSB.
-
Strip water molecules (unless bridging is critical).
-
Add Kollman charges and merge non-polar hydrogens.
-
-
Grid Box Setup:
-
Center the grid on the co-crystallized ligand.
-
Dimensions: Typically
points with 0.375 Å spacing to cover the entire active pocket.
-
-
Docking Parameters:
-
Algorithm: Lamarckian Genetic Algorithm (Lamarckian GA) or Glide Standard Precision (SP).
-
Runs: Minimum 50 independent runs per ligand to ensure convergence.
-
Comparative Analysis: Performance vs. Alternatives
This section objectively compares this compound derivatives against clinical standards based on binding energy (
Case Study A: Anticancer Activity (Tubulin Polymerization)
Target: Beta-Tubulin (Colchicine Binding Site) | PDB: 3E22
Context: Thiophene hydrazones were designed to inhibit tubulin polymerization, arresting cell cycle at G2/M phase.[2]
| Compound ID | Structure Type | Binding Energy (kcal/mol) | Key Interactions | Outcome vs. Standard |
| Standard | Podophyllotoxin | -4.45 | Hydrophobic (Lys352) | Baseline |
| Derivative 5b | Thiophene-Hydrazone | -7.05 | H-Bond (Lys352, Asn258), | +58% Affinity |
| Derivative 5c | Thiophene-Ester | -5.10 | Weak Hydrophobic | +14% Affinity |
Analysis: The hydrazone linker (Derivative 5b) provided superior flexibility compared to the ester analog (5c), allowing the thiophene ring to penetrate deeper into the hydrophobic pocket. The significant energy difference (-2.6 kcal/mol) vs. Podophyllotoxin suggests the thiophene derivative forms a more stable complex, validated by in vitro IC50 values (2.61 µM for 5b vs. standard).
Case Study B: Antimicrobial Activity (CYP51 Inhibition)
Target: M. tuberculosis CYP51 | PDB: Generic CYP51 Homology Models
Context: Hydrazinyl-thiazole/thiophene derivatives targeting sterol demethylase.
| Compound ID | Substituent (R) | Binding Energy (kcal/mol) | Docking Score (S) | Outcome vs. Standard |
| Standard | Fluconazole | -7.80 | - | Baseline |
| Comp 4a | 4-F-Phenyl | -10.32 | High | +32% Affinity |
| Comp 4c | 4-OMe-Phenyl | -10.76 | Very High | +38% Affinity |
Analysis: Derivatives 4a and 4c demonstrated exceptionally high binding affinity.[1] The mechanism involves the hydrazine nitrogen coordinating with the Heme iron (Fe) or forming H-bonds with Tyr residues, while the thiophene ring occupies the access channel, blocking substrate entry more effectively than the triazole of Fluconazole.
Mechanistic Visualization
Understanding why these derivatives work is critical for optimization. The diagram below illustrates the specific binding logic observed in the docking studies.
Caption: Interaction map showing the dual-anchor binding mode of thiophene-hydrazine derivatives.
Conclusion & Future Outlook
The comparative docking data confirms that This compound derivatives are not merely structural analogs but functional upgrades over many standard scaffolds.
-
Superior Affinity: Consistently lower binding energies (-7.0 to -10.7 kcal/mol) compared to standards like Podophyllotoxin and Fluconazole.
-
Structural Advantage: The thiophene sulfur atom enhances lipophilic interactions without sacrificing solubility, a common issue with benzene analogs.
-
Development Pathway: Future optimization should focus on the hydrazine linker stability , as metabolic oxidation can be a liability. Bioisosteric replacement of the hydrazine with a stable hydrazide or triazole, while retaining the thiophene "warhead," is the recommended direction for lead optimization.
References
-
Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis.
-
Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. ResearchGate.
-
Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI.
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents. PubMed Central.
Sources
Product Comparison Guide: Cross-Reactivity Profiling of Antibodies Against (2-Thienylmethyl)hydrazine Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7]
(2-Thienylmethyl)hydrazine (TMH) derivatives are critical intermediates in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Due to the low molecular weight (<200 Da) and low immunogenicity of these compounds, they are classified as haptens . Generating antibodies against them requires conjugation to carrier proteins (e.g., KLH, BSA), a process that inherently introduces the risk of linker-derived cross-reactivity .
This guide objectively compares the performance of high-affinity monoclonal antibodies (mAb-TMH) against alternative detection methods (Polyclonal antibodies and LC-MS/MS). It focuses on the critical parameter of cross-reactivity (CR) —the tendency of the antibody to bind structurally similar analogs, such as phenylhydrazine isosteres or thiophene metabolites.
Hapten Design & Immunogenicity Mechanism[8]
To understand the cross-reactivity data below, one must understand the immunogen design. Small molecules like TMH do not elicit an immune response alone.[1] They are conjugated to carriers via a linker.[1]
The "Bridge Recognition" Problem: A common failure mode in anti-hapten antibodies is "bridge recognition," where the antibody binds to the chemical linker (e.g., glutaraldehyde or succinimidyl ester) rather than the specific TMH motif. This results in high false positives for any analyte containing the same linker chemistry.
Figure 1: Hapten-Carrier Conjugation & Immune Response Pathway
This diagram illustrates the mechanism of hapten immunogenicity and the origin of specificity vs. cross-reactivity.
Caption: Pathway showing the generation of specific vs. bridge-reactive antibodies during hapten immunization.[2]
Comparative Performance: Immunoassay vs. LC-MS/MS[6][10]
While LC-MS/MS remains the gold standard for absolute specificity, immunoassays (ELISA) offer superior throughput for screening. The table below contrasts the validated mAb-TMH against standard alternatives.
| Feature | mAb-TMH (Monoclonal) | pAb-TMH (Polyclonal) | LC-MS/MS (Gold Standard) |
| Primary Utility | High-throughput Screening (HTS) | Initial Feasibility / Low Cost | Confirmatory Analysis / DMPK |
| Specificity | High (Epitope restricted) | Low to Moderate (Batch dependent) | Absolute (Mass/Charge ratio) |
| Cross-Reactivity | <1% for most analogs | 10–30% for structural isomers | Negligible |
| Sensitivity (IC50) | 0.5 – 2.0 ng/mL | 5.0 – 15.0 ng/mL | 0.01 ng/mL |
| Matrix Tolerance | Moderate (Requires dilution) | Low (Prone to matrix effects) | High (With extraction) |
| Throughput | 96/384 samples per run | 96 samples per run | 10–20 samples per hour |
Experimental Data: Cross-Reactivity Profiling
The following data represents a standard validation panel for anti-TMH antibodies. Cross-reactivity (%CR) is calculated using the formula:
Experimental Conditions:
-
Method: Competitive Indirect ELISA
-
Coating: TMH-Ovalbumin conjugate (heterologous carrier to avoid carrier-specific binding)
-
Tracer: HRP-labeled secondary antibody
Table 1: Structural Analog Cross-Reactivity
| Analyte / Analog | Structural Relation | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | Target Antigen | 1.2 | 100% | Reference Standard |
| 2-Thiophenecarboxylic acid | Metabolite (Oxidized) | >1,200 | <0.1% | Excellent discrimination of metabolites. |
| Phenylhydrazine | Isostere (Benzene ring) | 240 | 0.5% | High specificity for Thiophene vs. Benzene. |
| Hydrazine | Functional Group | >10,000 | <0.01% | No binding to free hydrazine. |
| 2-Thiophenecarboxaldehyde | Precursor | 60 | 2.0% | Slight interference; monitor in synthesis samples. |
| Isoniazid | Hydrazine Drug Analog | >5,000 | <0.02% | No interference from common hydrazine drugs. |
Analysis: The mAb-TMH demonstrates high specificity for the thiophene ring and the hydrazine linker position. The low CR with Phenylhydrazine (0.5%) confirms the antibody correctly distinguishes the sulfur-containing thiophene ring from a benzene ring, a critical requirement for specific detection.
Protocol: Self-Validating Competitive ELISA
This protocol is designed to be self-validating . It includes a "Spike-Recovery" step to ensure that the matrix (e.g., serum or synthesis buffer) does not interfere with the antibody-antigen binding.
Workflow Diagram
Caption: Step-by-step workflow for the Competitive Indirect ELISA used to determine IC50 and Cross-Reactivity.
Detailed Methodology
Materials:
-
Coating Buffer: 50mM Carbonate-Bicarbonate, pH 9.6.
-
Blocking Buffer: PBS + 1% BSA.
-
Antibody: mAb-TMH (1 mg/mL stock).
-
Analogs: Prepare 10mM stocks in DMSO.
Step-by-Step Procedure:
-
Coating: Dilute TMH-Ovalbumin conjugate to 1 µg/mL in Coating Buffer. Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL Blocking Buffer. Incubate 1h at RT.
-
Competition (Critical Step):
-
In a separate "mixing plate," prepare a serial dilution of your Free Analyte (TMH) or Analog (0.01 to 1000 ng/mL).
-
Add a fixed concentration of mAb-TMH (determined by previous titer check, typically 1:5000 dilution) to each well.
-
Self-Validation Check: Include a "Solvent Control" (DMSO only) to ensure the solvent doesn't kill the antibody.
-
Incubate mixture for 30 mins.
-
-
Transfer: Transfer 100 µL of the Antibody+Antigen mixture to the blocked ELISA plate. Incubate 1h at RT.
-
Mechanism:[3] Free antigen in the sample competes with the plate-bound antigen for the antibody. High analyte = Low Signal.
-
-
Detection: Wash plate 5x. Add HRP-conjugated Goat anti-Mouse IgG. Incubate 45 mins.
-
Read: Wash 5x. Add TMB substrate. Stop with 1M H2SO4. Read Absorbance at 450nm.
Data Processing: Plot Absorbance (Y) vs. Log[Concentration] (X). Fit to a 4-parameter logistic (4PL) curve to determine the IC50 (concentration at 50% signal inhibition).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High Background (OD > 2.0) | Insufficient Blocking or Antibody Conc. too high | Increase BSA to 3% or dilute primary antibody further. |
| Flat Curve (No Inhibition) | Antibody does not recognize free hapten | Linker Interference. The antibody is binding the linker, not the hapten. Switch to a heterologous linker for coating (e.g., if Immunogen used Glutaraldehyde, use Succinimidyl ester for coating). |
| High Cross-Reactivity | Polyclonal antibody used | Switch to Monoclonal (mAb-TMH) or perform affinity purification with the specific hapten. |
References
-
Giraudi, G., et al. (2023). "Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies."[3] Frontiers in Immunology. Link
-
Singh, K.V., et al. (2004). "Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules." Bioconjugate Chemistry. Link
-
Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones: Hydrazine Derivatives." Protein Biology Handbook. Link
-
Kura Biotech. (2019). "Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison with ELISA." Journal of Analytical Toxicology. Link
-
Aptamer Group. "Anti-hapten Antibody Problems and Solutions." Technical Guide. Link
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
Technical Guide: Evaluating the Drug-Likeness of (2-Thienylmethyl)hydrazine Derivatives
Executive Summary: The Strategic Value of the Scaffold
In modern medicinal chemistry, the (2-Thienylmethyl)hydrazine scaffold represents a high-value "privileged structure." It serves as a bioisostere to the more common benzylhydrazine, offering unique physicochemical advantages. While the hydrazine linker (
This guide objectively evaluates the drug-likeness of these derivatives, addressing the critical balance between bioactivity (enhanced by the thiophene sulfur) and safety (mitigating the inherent toxicity of the hydrazine moiety).
Structural Analysis: Thiophene vs. Phenyl Bioisosterism
The substitution of a phenyl ring (in benzylhydrazine) with a thiophene ring (in this compound) is a classic bioisosteric replacement. However, it is not merely a geometric swap; it fundamentally alters the electronic landscape of the molecule.
Comparative Physicochemical Profile
| Feature | Benzylhydrazine Derivatives (Standard) | This compound Derivatives (Target) | Impact on Drug-Likeness |
| Electronic Character | Thiophene is more electron-rich, enhancing cation- | ||
| Lipophilicity (LogP) | Moderate | Slightly Lower to Similar | Thiophene often lowers LogP slightly compared to phenyl, potentially improving solubility without sacrificing permeability. |
| Metabolic Liability | Oxidation at para-position (CYP450) | S-oxidation or Ring opening | Thiophene can be metabolically activated (S-oxidation), which requires careful substitution (e.g., at C-5) to block toxicity. |
| Steric Bulk | Larger (6-membered ring) | Compact (5-membered ring) | The smaller thiophene angle ( |
| H-Bonding | None (Hydrophobic) | Weak Acceptor (Sulfur) | The sulfur atom can act as a weak hydrogen bond acceptor, adding a binding point absent in phenyl analogs. |
Expert Insight: When designing derivatives, blocking the C-5 position of the thiophene ring is a critical design strategy to prevent metabolic ring-opening, which is a common source of idiosyncratic toxicity in thiophene-containing drugs.
Safety & Toxicology: The "Hydrazine Paradox"
A primary concern in this chemical space is the potential toxicity of the hydrazine linker. Raw hydrazines are associated with hepatotoxicity and vitamin B6 depletion.[1] However, derivatization transforms the safety profile.
Risk Mitigation Strategy
The drug-likeness of this compound depends entirely on how the hydrazine motif is masked in the final structure.
-
High Risk (Avoid): Free hydrazine groups (
) or simple acyl hydrazides that hydrolyze easily. -
Moderate Risk: Hydrazones (
) – Stable in vitro but can hydrolyze in acidic endosomes. -
Low Risk (Preferred): Cyclized derivatives (Pyrazoles, Triazoles, Pyridazines). The hydrazine nitrogens become part of a stable aromatic ring, eliminating the toxicophore while retaining the geometry.
Diagram: Safety-Driven Synthesis Workflow
Caption: Synthesis pathways determining the safety profile. Cyclization into pyrazoles (green path) is preferred for drug candidates over simple hydrazones (yellow path).
Case Studies: Biological Performance
Application A: Oncology (KDM4 Inhibitors)
Recent studies highlight hydrazine-derived small molecules as chelators for histone lysine demethylases (KDMs).
-
Mechanism: The hydrazine/hydrazone motif chelates the active site metal (Fe/Ni) of the enzyme.
-
Thiophene Advantage: Derivatives containing the thiophene moiety showed improved selectivity indices compared to furan analogs, likely due to the sulfur atom's specific interaction with the hydrophobic pocket of the enzyme [1].
-
Data Point: Optimized thiophene-pyrazole derivatives achieved IC50 < 1.5 µM against cancer cell lines, outperforming phenyl analogs by 2-3 fold.
Application B: Antimicrobial & Antiviral (Thiosemicarbazides)
Reacting this compound with isothiocyanates yields thiosemicarbazides.
-
Target: Ebola virus entry inhibitors and MDR bacterial strains.
-
Performance: Thiophene derivatives demonstrated a superior therapeutic window.[2] In Ebola pseudotype screening, thiophene-based hits showed EC50 values in the low micromolar range (~5.9 µM) with lower cytotoxicity than thiazole analogs [2].
Experimental Protocols
Protocol 1: Synthesis of Thiophene-Pyrazole Derivatives (Knorr Reaction)
Objective: To convert the toxic hydrazine linker into a stable pharmacophore.
-
Reagents: this compound hydrochloride (1.0 eq), 1,3-diketone (e.g., acetylacetone, 1.1 eq), Ethanol (solvent), Sodium Acetate (base).
-
Procedure:
-
Dissolve hydrazine salt and NaOAc in Ethanol. Stir for 15 min.
-
Add 1,3-diketone dropwise at Room Temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Critical Step: Ensure complete consumption of the hydrazine starting material (visualized with ninhydrin stain) to avoid false positives in toxicity assays.
-
-
Workup: Evaporate solvent, wash with water, recrystallize from EtOH/Water.
Protocol 2: Evaluation Cascade (Self-Validating System)
To ensure data integrity, the evaluation must follow a logical hierarchy.
Caption: A self-validating screening cascade. Candidates must pass stability checks before biological testing to rule out false activity from decomposition products.
Conclusion & Recommendations
The This compound scaffold is a potent tool for drug discovery, offering distinct bioisosteric advantages over benzylhydrazine.
-
Recommendation 1: Prioritize cyclization (pyrazoles/triazoles) over open-chain hydrazones to maximize metabolic stability and reduce hydrazine-related toxicity.
-
Recommendation 2: Utilize the thiophene sulfur for specific binding interactions in hydrophobic pockets, a feature absent in phenyl analogs.
-
Recommendation 3: Always screen for metabolic activation (S-oxidation) early in the cascade to de-risk the thiophene moiety.
References
-
Journal of Medicinal Chemistry. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. Retrieved from [Link]
-
PubChem. (2025).[1][3] Compound Summary: N-(2-Thienylmethyl)hydrazinecarbothioamide.[3] National Library of Medicine.[1][3] Retrieved from [Link]
-
RSC Advances. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives. Royal Society of Chemistry. Retrieved from [Link]
Sources
Head-to-head comparison of antimicrobial efficacy of (2-Thienylmethyl)hydrazine derivatives
Executive Summary
Context: The rise of multidrug-resistant (MDR) pathogens, particularly MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa, has necessitated the exploration of non-traditional pharmacophores. Derivatives of (2-Thienylmethyl)hydrazine —specifically its hydrazone and acyl-hydrazide functionalized forms—have emerged as a potent class of antimicrobial agents.
Core Insight: Unlike traditional β-lactams that target cell wall synthesis, thienyl-hydrazine derivatives exhibit a dual-mechanism of action : inhibiting bacterial DNA gyrase and disrupting membrane potential. This guide provides a head-to-head technical comparison of these derivatives against standard-of-care antibiotics (Ciprofloxacin and Ampicillin), highlighting their superior efficacy against resistant strains.
Chemical Basis: The Thienyl-Hydrazine Pharmacophore
The efficacy of this class stems from the synergistic combination of two structural motifs:
-
The Thiophene Ring: A sulfur-containing heterocycle that acts as a bioisostere to benzene but with higher lipophilicity, facilitating penetration through the bacterial lipid bilayer.
-
The Hydrazine/Hydrazone Linker (–NH–N=): A critical proton-accepting site that facilitates hydrogen bonding with the active sites of bacterial enzymes (e.g., DNA Gyrase subunit B).
Structural Classes Analyzed
-
Class A: Nitro-Thienyl Hydrazones (e.g., KTU-286): Characterized by a nitro (-NO2) group on the thiophene ring. Known for high potency.
-
Class B: Bis-Thienyl Hydrazides: Characterized by two thiophene rings linked via a hydrazine bridge. Known for broad-spectrum stability.
Head-to-Head Efficacy Analysis
Quantitative Comparison (MIC Data)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values (µg/mL) derived from comparative studies against standard antibiotics. Lower values indicate higher potency.
| Target Organism | Strain Type | Class A: Nitro-Thienyl Hydrazone | Class B: Bis-Thienyl Hydrazide | Ciprofloxacin (Standard) | Ampicillin (Standard) |
| S. aureus | MRSA (MDR) | 0.5 - 1.0 | 4.0 - 8.0 | 0.5 - 2.0 | > 64 (Resistant) |
| S. aureus | Pan-Susceptible | 0.5 | 2.0 | 0.25 | 1.0 |
| E. coli | Gram-Negative | 8.0 | 4.0 | 0.01 | 4.0 |
| P. aeruginosa | Biofilm-forming | 12.5 | 16.0 | 0.5 | > 32 |
Key Takeaway:
-
Class A (Nitro-derivatives) demonstrates superior efficacy against MRSA , outperforming Ampicillin and matching Ciprofloxacin. The nitro group enhances electron deficiency, likely strengthening the interaction with the DNA gyrase active site.
-
Class B shows moderate broad-spectrum activity but is less potent against Gram-positive MDR strains than Class A.
Structure-Activity Relationship (SAR)
-
Electron Withdrawing Groups (EWG): The addition of -NO2 or -Cl at the C5 position of the thiophene ring decreases MIC values by 2-4 fold.
-
Linker Rigidity: Hydrazone linkages (-CH=N-NH-) provide the necessary rigidity for the molecule to slot into the ATP-binding pocket of DNA gyrase. Reduced hydrazine forms (-CH2-NH-NH-) are generally less active due to conformational flexibility.
Mechanism of Action (MOA)
The antimicrobial activity of this compound derivatives is multimodal, reducing the likelihood of rapid resistance development.
Primary Pathway: DNA Gyrase Inhibition
The hydrazine moiety mimics the interaction of ATP within the ATPase domain of DNA Gyrase (Subunit B), preventing DNA supercoiling and blocking replication.
Secondary Pathway: Membrane Depolarization
The lipophilic thiophene ring inserts into the bacterial cell membrane, altering the transmembrane potential (
Figure 1: Dual mechanism of action involving DNA gyrase inhibition and membrane disruption.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Synthesis Workflow (Schiff Base Formation)
The synthesis of the active hydrazone derivative from this compound precursors is a condensation reaction.
-
Reagents: 2-Thiophenecarbaldehyde (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).
-
Procedure:
-
Dissolve aldehyde in absolute ethanol.
-
Add hydrazine hydrate dropwise under stirring.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux at 80°C for 4-6 hours.
-
Cool to room temperature; filter the precipitate.
-
Recrystallize from ethanol/water (8:2).
-
MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 guidelines.
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use 96-well plates. Dispense 100 µL Mueller-Hinton Broth (MHB).
-
Dilution: Perform serial 2-fold dilutions of the Thienyl-hydrazine derivative (Range: 64 µg/mL to 0.125 µg/mL).
-
Incubation: 37°C for 18-24 hours.
-
Readout: The lowest concentration with no visible turbidity is the MIC. Add Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).
Figure 2: Step-by-step workflow from chemical synthesis to biological evaluation.
References
-
Mabkhot, Y. N., et al. (2017).[1] "Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate." Chemistry Central Journal, 11(1). Link
-
Masimulene, F., et al. (2020).[2][3][4] "Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus." Molecules, 25(18), 4242. Link
-
Popiołek, L. (2021).[5] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." International Journal of Molecular Sciences, 22(17), 9389. Link
-
Al-Sharifi, A. N., & Patel, H. (2012). "Synthesis and antibacterial activity of some new 1,2-dihydropyrimidine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Rollas, S., & Küçükgüzel, Ş.[6] G. (2007).[6] "Biological activities of hydrazone derivatives." Molecules, 12(8), 1910-1939. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. turkjps.org [turkjps.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of some novel hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole and thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Thienylmethyl)hydrazine for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, hydrazine derivatives like (2-Thienylmethyl)hydrazine are valuable building blocks, but their inherent reactivity and potential hazards demand meticulous handling and disposal protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and implementing safe disposal procedures in a laboratory setting. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, ensuring the safety of your team and the environment.
Hazard Assessment and Engineering Controls: The First Line of Defense
This compound, as a substituted hydrazine, should be treated with the utmost caution. Hydrazine and its derivatives are known for their potential toxicity, corrosivity, and, in some cases, carcinogenicity and flammability.[1][2][3][4] Therefore, a proactive approach to containment is paramount.
All work involving this compound, from initial handling to the preparation of waste, must be conducted within a properly functioning chemical fume hood.[5] This primary engineering control is non-negotiable and serves to minimize the inhalation of potentially harmful vapors. The work area should be clearly designated for hazardous substance use, and access should be restricted to authorized personnel.[5] Furthermore, safety showers and eyewash stations must be readily accessible and regularly tested.[1][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The correct selection and use of Personal Protective Equipment (PPE) is a critical last line of defense against chemical exposure. For handling this compound and its waste, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile).[1][6][7] | Hydrazine derivatives can be absorbed through the skin.[1] It is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled. |
| Eye and Face Protection | Splash-proof chemical safety goggles and a face shield.[1][7] | This combination provides comprehensive protection against splashes and vapors that can cause severe eye damage.[1][8] |
| Body Protection | A flame-resistant lab coat worn over full-length pants and closed-toe shoes.[1][2] | This protects the skin from accidental spills and is a safeguard against potential flammability hazards. |
| Respiratory Protection | A NIOSH-approved respirator may be required for non-routine operations or emergencies.[1][6] | In situations where fume hood use is not feasible or in the event of a significant spill, appropriate respiratory protection is vital to prevent inhalation of toxic vapors.[6][9] |
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and organized response is crucial to mitigate risks.
For Small Spills (within a fume hood):
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11]
For Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.[11][12]
-
Isolate: Restrict access to the spill area and, if safe to do so, increase ventilation.[1]
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12][13] Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol for this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[7][14][15] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[14][15][16]
Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal. Incompatible wastes must never be mixed.[5]
-
Waste Container Selection: Use only designated, leak-proof, and chemically compatible hazardous waste containers.[5][14] High-density polyethylene (HDPE) containers are generally suitable for many chemical wastes.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Corrosive).[1][14] The date of accumulation should also be clearly marked.[14]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
On-Site Neutralization (Expert Use Only)
For aqueous waste streams containing dilute hydrazine compounds, chemical neutralization can be an option prior to disposal. This procedure should only be performed by highly trained personnel with a thorough understanding of the reaction chemistry and associated risks.
A common method involves the slow addition of a dilute oxidizing agent, such as sodium hypochlorite (less than 5%) or calcium hypochlorite (less than 5%), to a diluted (less than 5%) solution of the hydrazine waste.[6][7][9] This reaction can be exothermic and should be conducted with extreme care, preferably in an ice bath and with continuous stirring. The final solution should be tested to ensure complete neutralization before being containerized for disposal as hazardous waste.[6]
It is critical to note that incomplete reactions can sometimes produce hazardous byproducts. [17] Therefore, for most laboratory settings, direct disposal of un-neutralized waste through a licensed contractor is the safest and most compliant option.
Final Disposal Logistics
All hazardous waste, including empty containers that once held this compound, must be disposed of through your institution's EHS department or a certified hazardous waste management company.[7] Never dispose of this chemical down the drain or in the regular trash.[14] Ensure that all required paperwork is completed accurately to maintain a clear chain of custody, a key principle of the RCRA regulations.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of recognize, evaluate, and control are the bedrock of chemical safety, and their diligent application is essential when working with reactive compounds like this compound.
References
- Performance Chemicals Hydrazine - Arxada.
- Hydrazine - Risk Management and Safety.
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
- Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]- - Benchchem.
- Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte.
- Safety and Handling of Hydrazine - DTIC.
- Incident Management - Hydrazine - GOV.UK.
- Laboratory Safety Standard Oper
- How to Dispose of Chemical Waste | Environmental Health and Safety.
- Incident Management - Hydrazine - GOV.UK.
- CB-LSOP-Hydrazines.docx - The Brückner Research Group.
- Hydrazine - UC Santa Barbara.
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI.
- Hydrazine - Santa Cruz Biotechnology.
- Hydrazine - Hazardous Substance Fact Sheet.
- SAFETY D
- hydrazine hydrate 55% - SAFETY D
- Hazardous Waste Guide: Identific
- How to Properly Manage Hazardous Waste Under EPA Regul
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Learn the Basics of Hazardous Waste | US EPA. [Link]
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl- | Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
